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  • Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
  • CAS: 1346498-50-7

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

CAS: 1346498-50-7 | High-Value Medicinal Chemistry Intermediate[1] Executive Summary & Compound Identity 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a specialized fluorinated building block used primarily in the optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1346498-50-7 | High-Value Medicinal Chemistry Intermediate[1]

Executive Summary & Compound Identity

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery. It features a benzoic acid core substituted with a fluorine atom at the meta position and an oxetan-3-yloxy moiety at the para position.

The oxetan-3-yloxy group is a critical structural motif in modern medicinal chemistry. It serves as a polarity-modulating bioisostere for standard alkoxy groups (like isopropoxy or cyclobutoxy). By incorporating the oxetane ring, researchers can significantly lower the lipophilicity (LogP) of a molecule and improve metabolic stability without altering the steric footprint, a strategy popularized by recent advances in fragment-based drug design.

physicochemical Profile
PropertyData
CAS Number 1346498-50-7
IUPAC Name 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.17 g/mol
SMILES O=C(O)C1=CC=C(OC2COC2)C(F)=C1
Appearance White to off-white crystalline solid
Predicted pKa ~4.0 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (acid form)
Synthetic Methodology & Protocol

The synthesis of 1346498-50-7 requires careful handling to preserve the acid-sensitive oxetane ring. The following protocol describes a robust, two-step route starting from commercially available materials.

Core Reaction Pathway
  • Nucleophilic Substitution (SN2): Alkylation of methyl 3-fluoro-4-hydroxybenzoate with an oxetane electrophile.

  • Saponification: Mild hydrolysis of the ester to the free acid.

Synthesis_Workflow Start Methyl 3-fluoro-4-hydroxybenzoate (Starting Material) Step1 Step 1: Alkylation Cs2CO3, DMF, 60°C (SN2 Mechanism) Start->Step1 Reagent Oxetan-3-yl Tosylate (or Iodide) Reagent->Step1 Inter Intermediate Ester (CAS 1346498-49-4) Step1->Inter Yield: ~75-85% Step2 Step 2: Hydrolysis LiOH, THF/H2O RT, 2-4 h Inter->Step2 Final Target Product CAS 1346498-50-7 Step2->Final Yield: >90%

Figure 1: Step-wise synthesis workflow for CAS 1346498-50-7 from methyl ester precursors.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate

  • Rationale: Cesium carbonate (

    
    ) is selected over Potassium carbonate (
    
    
    
    ) due to the "Cesium Effect," which enhances the nucleophilicity of the phenolate ion in polar aprotic solvents like DMF, crucial for the sterically hindered secondary electrophile (oxetan-3-yl tosylate).
  • Protocol:

    • Charge a reaction vessel with Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

    • Add

      
        (2.0 eq) and stir at room temperature for 15 minutes to generate the phenolate.
      
    • Add Oxetan-3-yl 4-methylbenzenesulfonate (1.2 eq).

    • Heat the mixture to 60–65°C for 12–16 hours. Note: Do not exceed 80°C to prevent oxetane decomposition.

    • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Validation:

      
       NMR should show a new methine quintet at ~5.3 ppm (oxetane CH) and multiplets at ~4.9 ppm (oxetane 
      
      
      
      ).

Step 2: Hydrolysis to 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

  • Rationale: Lithium hydroxide (LiOH) is preferred over NaOH because it is milder and less likely to cause ring-opening side reactions. The solvent system (THF/Water) ensures solubility of both the organic ester and the inorganic base.

  • Protocol:

    • Dissolve the intermediate ester (from Step 1) in THF:Water (3:1) .

    • Add LiOH·

      
        (2.5 eq).
      
    • Stir at Room Temperature for 2–4 hours. Crucial: Monitor by TLC/LCMS. Do not heat.

    • Workup: Carefully adjust pH to ~4–5 using 1M citric acid or dilute HCl. Warning: Strong acidic pH (<2) will open the oxetane ring.

    • Extract with EtOAc. The product often precipitates or crystallizes upon concentration.

Critical Process Parameters & Troubleshooting

The oxetane ring is chemically fragile.[1] The decision tree below outlines how to handle common synthetic failures.

Optimization_Logic Problem Issue: Low Yield in Step 1 Check1 Check Electrophile Quality (Tosylate decomposes over time) Problem->Check1 Decision1 Is Tosylate Pure? Check1->Decision1 Action1 Recrystallize Tosylate or Switch to Iodide Decision1->Action1 No Action2 Switch Strategy: Mitsunobu Reaction Decision1->Action2 Yes Mitsunobu Mitsunobu Conditions: Oxetan-3-ol + DIAD + PPh3 THF, 0°C to RT Action2->Mitsunobu

Figure 2: Troubleshooting logic for the installation of the oxetane ether linkage.

Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic scaffold used to optimize Lead-Likeness .

  • Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, significantly increasing aqueous solubility compared to a phenyl ether or cycloalkyl ether.

  • Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation (CYP450) at the electron-rich aromatic ring, while the oxetane ring is generally stable to oxidative metabolism.

  • Bioisosterism: It mimics the steric bulk of an isopropyl group but with a much lower LogP (approx. 1.0 unit lower), making it ideal for adjusting the lipophilicity of kinase inhibitors (e.g., DLK, LRRK2, or PI3K inhibitors).

Analytical Validation Standards

To ensure the integrity of CAS 1346498-50-7, the following analytical signals must be present:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8-13.0 (br s, 1H, COOH)
      
    • 
       7.7-7.8 (m, 2H, Ar-H)
      
    • 
       7.1-7.2 (t, 1H, Ar-H, adjacent to ether)
      
    • 
       5.4-5.5 (quint, 1H, Oxetane-CH)
      
    • 
       4.9-5.0 (m, 2H, Oxetane-
      
      
      
      )
    • 
       4.5-4.6 (m, 2H, Oxetane-
      
      
      
      )
  • 
     NMR:  Single peak around -135 ppm (Ar-F).
    
  • LC-MS: Mass peak

    
     = 211.04 (ESI Negative mode).
    
References
  • BOC Sciences. 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Product Page. Retrieved from

  • ChemSrc. Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate (CAS 1346498-49-4) Data. Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. (General reference on Oxetane utility in MedChem).
  • GuideChem. CAS 1346498-50-7 Supplier and Property Data. Retrieved from

Sources

Exploratory

3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid: A Strategic Bioisostere for Medicinal Chemistry

[1] Executive Summary 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value scaffold in modern drug discovery, specifically designed to address the "molecular obesity" crisis in lead optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value scaffold in modern drug discovery, specifically designed to address the "molecular obesity" crisis in lead optimization.[1] By integrating an oxetane ring—a proven bioisostere for gem-dimethyl and carbonyl groups—with a fluorinated aromatic core, this building block offers a dual advantage: modulation of lipophilicity (LogP) and enhancement of metabolic stability .[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) campaigns.[1]

Part 1: Structural Analysis & Physicochemical Profile

The "Oxetane Effect" in Medicinal Chemistry

The oxetane ring is not merely a structural spacer; it is a functional element that alters the electronic and solvation landscape of the molecule.[1]

  • Dipole Alignment: The oxetane oxygen possesses a significant dipole moment, acting as a strong hydrogen bond acceptor (HBA) without the liability of a hydrogen bond donor (HBD).[1]

  • Fluorine Synergy: The C3-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid relative to non-fluorinated analogues, while simultaneously blocking metabolic hydroxylation at the electron-rich ortho position.

Physicochemical Data Table
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1346498-50-7Unique Identifier
Molecular Formula C₁₀H₉FO₄Low MW fragment (<250 Da)
Molecular Weight 212.17 g/mol High Ligand Efficiency (LE) potential
Predicted LogP ~1.7Ideal for lowering lipophilicity of greasy scaffolds
pKa (Acid) ~3.8 - 4.0Slightly more acidic than benzoic acid (4.[1]2) due to F-induction
H-Bond Acceptors 4Improves aqueous solubility
Topological Polar Surface Area (TPSA) ~63 ŲFavorable for membrane permeability (<140 Ų)

Part 2: Synthetic Pathways & Experimental Protocols

Strategic Route Selection

Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid requires navigating the acid-sensitivity of the oxetane ring .[1] Strong acidic conditions (e.g., refluxing HCl) can trigger ring-opening polymerization or hydrolysis.[1] Therefore, base-mediated pathways are the standard.[1]

Diagram 1: Synthetic Workflow Logic

Synthesis_Workflow cluster_warning Critical Control Point SM1 3,4-Difluorobenzoic Acid (Ester Derivative) Int Intermediate: Ester-Oxetane Adduct SM1->Int S_NAr Displacement (Base: Cs2CO3 or NaH) Reagent Oxetan-3-ol Reagent->Int Product Target: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Int->Product Saponification (LiOH, THF/H2O) Controlled pH Workup Avoid_Acid AVOID Strong Acid (Ring Opening Risk) Int->Avoid_Acid

Caption: Synthetic logic flow emphasizing the Nucleophilic Aromatic Substitution (SNAr) pathway and the critical avoidance of strong acidic conditions during deprotection.

Detailed Protocol: SNAr Displacement Route

Objective: Synthesize 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid from methyl 3,4-difluorobenzoate.

Reagents:

  • Methyl 3,4-difluorobenzoate (1.0 eq)

  • Oxetan-3-ol (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Step-by-Step Methodology:

  • Nucleophilic Displacement (

    
    ): 
    
    • Charge a flame-dried reaction flask with methyl 3,4-difluorobenzoate (10 mmol) and oxetan-3-ol (12 mmol) in anhydrous DMF (30 mL).

    • Add

      
       (20 mmol) in a single portion.
      
    • Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by LC-MS.[1]

    • Mechanistic Note: The fluorine at the 4-position is more electrophilic due to the para-resonance withdrawal of the ester, favoring regioselective substitution over the 3-position.

    • Workup: Dilute with ethyl acetate, wash with water (3x) and brine.[1] Dry over

      
       and concentrate.
      
  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester intermediate in a mixture of THF:MeOH:Water (3:1:1).[1]

    • Add Lithium Hydroxide monohydrate (

      
      ) (2.5 eq).[1]
      
    • Stir at room temperature for 2–4 hours.

    • Critical Step (Acidification): Cool the reaction to 0°C. Carefully adjust pH to ~4–5 using 1M Citric Acid or 1M Acetic Acid .[1] Do NOT use concentrated HCl, as this poses a high risk of opening the oxetane ring.[1]

  • Purification:

    • Extract the free acid into Ethyl Acetate.[1]

    • Recrystallize from EtOAc/Heptane if necessary.[1]

    • Validation:

      
       NMR should show characteristic oxetane multiplet signals at 
      
      
      
      4.5–5.0 ppm.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Bioisosteric Replacement Strategy

This scaffold is primarily used to replace:

  • 4-Methoxy groups: To lower lipophilicity and block O-demethylation metabolic pathways.[1]

  • 4-Trifluoromethoxy groups: To increase solubility while maintaining metabolic stability.[1]

Diagram 2: SAR Decision Tree

SAR_Logic Problem Lead Compound Issue: High LogP / Poor Solubility Strategy Strategy: Incorporate Polar Bioisostere Problem->Strategy OptionA Option A: Morpholine (Basic, Metabolic Liability) Strategy->OptionA OptionB Option B: Oxetane Ether (Neutral, Metabolically Stable) Strategy->OptionB Outcome Result: Lower LogP Retained Potency Improved ADME OptionB->Outcome

Caption: Decision tree illustrating the selection of the oxetane ether moiety to resolve solubility/LogP issues without introducing basicity (unlike morpholine).

Case Study Context: Kinase Inhibitors

In the optimization of kinase inhibitors (e.g., SYK or BTK inhibitors), the 3-fluoro-4-(oxetan-3-yloxy) motif has been utilized to occupy solvent-exposed regions of the ATP-binding pocket.[1] The oxetane oxygen can engage in water-mediated hydrogen bonding networks, improving the enthalpy of binding while the fluorine atom modulates the electronic properties of the aromatic ring to optimize


 stacking interactions.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups."[1] Angewandte Chemie International Edition. Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Oxetane Derivatives." Organic Letters. Link[1]

  • BLDpharm. (n.d.).[1][2] "Product Data: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid." BLD Pharm Catalog. Link

  • PubChem. (2025).[1] "Compound Summary: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid." National Library of Medicine.[1] Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid structure

Title: Strategic Utilization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid: Structural Rationale, Synthesis, and Physicochemical Profiling Executive Summary: The "Escape from Flatland" In modern drug discovery, the pressure...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid: Structural Rationale, Synthesis, and Physicochemical Profiling

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the pressure to improve physicochemical properties without sacrificing potency has driven the adoption of novel bioisosteres. 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value intermediate designed to address two specific challenges: metabolic liability and lipophilicity control .

This scaffold integrates the oxetane ring—a motif championed by the Carreira and Roche groups—as a polar, metabolically stable alternative to the gem-dimethyl group or lipophilic alkyl ethers.[1] The addition of the 3-fluorine atom further modulates the acidity (pKa) of the benzoic acid and blocks potential metabolic soft spots on the aromatic ring.

This guide details the structural logic, validated synthetic protocols, and strategic applications of this building block in Structure-Activity Relationship (SAR) campaigns.

Structural Logic & Bioisosterism

The molecule is not merely a random assembly of atoms; it is a precision-engineered scaffold.

The Oxetane Motif (The "Magic Methyl" Alternative)

The oxetan-3-yl ether moiety is the defining feature.

  • Lipophilicity (LogP): Replacing a standard isopropyl or gem-dimethyl ether with an oxetane ether lowers LogP by approximately 1.0–1.5 units due to the high polarity of the oxygen and the exposed lone pairs.

  • Solubility: The oxetane oxygen acts as a strong hydrogen bond acceptor (HBA), significantly improving aqueous solubility compared to cycloalkyl analogs.

  • Conformation: The puckered geometry of the oxetane ring (approx. 106 kJ/mol strain energy) creates a unique vector for the ether linkage, often improving metabolic stability by preventing oxidative dealkylation (a common failure mode for standard alkyl ethers).

The 3-Fluoro Substituent
  • pKa Modulation: The fluorine atom at the ortho position to the ether and meta to the carboxylic acid exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the benzoic acid (typically from ~4.2 to ~3.8), potentially increasing the fraction of ionized drug at physiological pH.

  • Metabolic Blocking: The C-F bond is metabolically inert, preventing CYP450-mediated hydroxylation at the 3-position.

Synthetic Protocols

Here, we present two distinct routes. Method A is preferred for scale-up due to cost-efficiency, while Method B is useful for late-stage diversification.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Gram-to-kilogram scale synthesis.

Rationale: The 4-position of 3,4-difluorobenzoate is activated for nucleophilic attack by the para-ester (EWG) and the ortho-fluorine. The 3-fluorine remains intact because the 4-position is significantly more electrophilic.

Protocol:

  • Reagents: Methyl 3,4-difluorobenzoate (1.0 eq), Oxetan-3-ol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Dissolve oxetan-3-ol in DMF at 0°C.

    • Add base (NaH) portion-wise and stir for 30 min to generate the alkoxide.

    • Add Methyl 3,4-difluorobenzoate dropwise.

    • Heat to 60–80°C. Monitor by LCMS for the intermediate ester (M+1).

    • Hydrolysis: Once conversion is complete, add LiOH (aq) directly to the reaction mixture and heat to 50°C to saponify the ester.

    • Workup: Acidify carefully to pH 4 with 1M HCl (avoid strong acid/heat which might open the oxetane). Extract with EtOAc.

Method B: Alkylation of Phenols

Best for: Lab-scale when starting from 3-fluoro-4-hydroxybenzoic acid.

Rationale: Direct alkylation using an electrophilic oxetane source.

Protocol:

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid methyl ester (1.0 eq), 3-Iodooxetane (1.2 eq) or Oxetan-3-yl tosylate.

  • Base: K₂CO₃ (2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Combine phenol, base, and electrophile in ACN.

    • Reflux (80°C) for 12–24 hours. 3-Iodooxetane is less reactive than primary alkyl halides, so heat is required.

    • Saponify the ester as described in Method A.

Visualization: Synthetic Pathway & Decision Logic

The following diagram illustrates the synthetic flow and the decision matrix for deploying this scaffold in drug design.

G cluster_0 Figure 1: Synthesis & Strategic Application Workflow cluster_1 SAR Decision Logic start Starting Material: Methyl 3,4-difluorobenzoate inter Intermediate: S_NAr Adduct (Ester) start->inter  60°C, 4h   reagent Reagents: Oxetan-3-ol + NaH/DMF reagent->inter product Target: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid inter->product  Saponification   hydrolysis Step 2: LiOH Hydrolysis problem Problem: High Lipophilicity / Met. Instability check1 Is the 4-position an H-bond Acceptor? problem->check1 solution Apply Oxetane Scaffold check1->solution Yes (Need Polarity) alt Use standard Alkyl Ether check1->alt No (Need Lipophilicity)

Caption: Figure 1: (Top) SNAr synthetic route leveraging the activating nature of the 3,4-difluoro substitution. (Bottom) Decision logic for deploying the oxetane bioisostere.

Physicochemical Data Summary

The following table contrasts the oxetane scaffold with traditional analogs. Data is aggregated from standard bioisostere literature (Carreira et al.).

PropertyIsopropyl Ether AnalogOxetane Analog (Target) Impact
Formula -O-CH(CH₃)₂-O-(Oxetan-3-yl)Rigidification
LogP (Lipophilicity) ~3.5~2.0 - 2.5 Improved Solubility
Metabolic Stability Low (CH hydroxylation)High Blocked soft spot
H-Bond Acceptor WeakModerate Exposed Oxygen
Conformation Flexible (Rotatable)Rigid Entropy reduction

Critical Experimental Notes (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, observe these checkpoints:

  • The "Butterfly" NMR Signal: In ¹H NMR, the oxetane ring protons appear as a distinct multiplet pattern between 4.5 and 5.0 ppm. This is the primary diagnostic for successful alkylation. If these signals are missing, the ring may have opened (forming a diol) due to excessive acid/heat.

  • Regioselectivity Check: In the SNAr reaction (Method A), confirm the substitution at the 4-position by analyzing the coupling constants of the aromatic protons. The 3-fluorine will show a distinct coupling to the adjacent proton.

  • Safety: While oxetanes are generally stable, 3-iodooxetane (Method B) is an alkylating agent. Handle with appropriate containment.[2][3][4][5]

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][6][7][8][9] Angewandte Chemie International Edition, 49(48), 8979–8982.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery." Angewandte Chemie, 122, 3605.

  • BLD Pharm. (2023). "Product Analysis: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7)."

Sources

Exploratory

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid molecular weight

Title: Technical Profile: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Subtitle: Structural Logic, Synthetic Methodology, and Bioisosteric Applications in Medicinal Chemistry Executive Summary 3-Fluoro-4-(oxetan-3-yloxy)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Subtitle: Structural Logic, Synthetic Methodology, and Bioisosteric Applications in Medicinal Chemistry

Executive Summary

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value intermediate in modern medicinal chemistry, specifically designed to address the "flatland" problem of traditional aromatic drug discovery. By incorporating an oxetane ring at the para-position of a fluorinated benzoic acid scaffold, this molecule leverages the "Carreira Effect"—using the oxetane as a polar, metabolic shield that mimics carbonyl or gem-dimethyl functionality while improving aqueous solubility.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.

Section 1: Physicochemical Profile[1]

The precise molecular weight and physicochemical properties are critical for stoichiometry in synthesis and for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Molecular Data
PropertyValueNotes
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.18 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999).[1][2][3][4]
CAS Number 1346498-50-7Verified identifier for procurement and regulatory filing.
Physical State Solid (White to Off-white powder)Typical melting point range: 160–165°C (derivative dependent).
Calculated Properties (In Silico)
  • LogP (Lipophilicity): ~1.2 – 1.5. The oxetane oxygen lowers the LogP compared to a standard cyclobutyl or isopropyl ether, enhancing water solubility.

  • Topological Polar Surface Area (TPSA): ~66 Ų. (COOH ~37 Ų + Ether ~9 Ų + Oxetane Ring Strain effects). This falls well within the "Rule of 5" (<140 Ų) for oral bioavailability.

  • pKa: ~3.8 – 4.0. The fluorine atom at the meta-position (relative to COOH) exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity compared to non-fluorinated analogues.

Section 2: Structural Significance & Logic

The design of this molecule is not arbitrary; it is a deliberate exercise in bioisosterism.

The Oxetane "Metabolic Shield"

The oxetane ring (a four-membered cyclic ether) is a bioisostere for gem-dimethyl groups and carbonyls. Unlike a standard alkoxy group, the oxetane ring is rigid and polar.

  • Solubility: The exposed oxygen lone pairs in the strained ring act as strong hydrogen bond acceptors, significantly lowering lipophilicity compared to a cyclopropyl or isopropyl ether.

  • Metabolic Stability: The oxetane ring blocks the para-position from metabolic oxidation (CYP450 hydroxylation) without adding the lipophilic bulk of a chlorine or methyl group.

The Fluorine Orthogonal Effect

The fluorine atom at position 3 serves two roles:

  • Metabolic Blocking: Prevents aromatic hydroxylation at the active meta site.

  • Conformational Lock: The fluorine atom can induce preferred conformations via dipole-dipole interactions with the adjacent ether oxygen, potentially pre-organizing the molecule for receptor binding.

Bioisosterism GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolically Labile) Oxetane Oxetane Ring (Polar, Metabolically Stable, Rigid) GemDimethyl->Oxetane Bioisosteric Replacement (Carreira Principle) Target 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (Optimized Scaffold) Oxetane->Target Incorporation into Benzoic Acid Core

Figure 1: Logic flow of replacing lipophilic groups with oxetane to generate the target scaffold.

Section 3: Synthetic Methodology

Warning: Oxetanes are acid-sensitive. Ring opening can occur under strong acidic conditions (e.g., HCl, HBr). Protocols must prioritize basic or neutral conditions.

Primary Route: Nucleophilic Substitution (S_N2)

The most robust method involves the alkylation of 3-fluoro-4-hydroxybenzoic acid with an electrophilic oxetane equivalent (typically oxetan-3-yl tosylate or iodide).

Reagents:

  • Substrate: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8).

  • Electrophile: Oxetan-3-yl 4-methylbenzenesulfonate (Tosylate) or 3-Iodooxetane.

  • Base: Cesium Carbonate (Cs₂CO₃) - Preferred for the "Cesium Effect" (solubility/reactivity enhancement).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Protocol:

  • Preparation: Charge a reaction vessel with 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Add Oxetan-3-yl tosylate (1.2 eq) dropwise.

  • Heating: Heat the mixture to 80°C–100°C. Monitor via LC-MS. Note: Do not exceed 120°C to avoid thermal decomposition of the oxetane.

  • Workup: Cool to RT. Dilute with water. Carefully acidify to pH ~4-5 using mild acid (e.g., 1M citric acid) to precipitate the product. Avoid strong mineral acids.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Synthesis Phenol 3-Fluoro-4-hydroxybenzoic acid Reaction S_N2 Alkylation (80-100°C, 4-12h) Phenol->Reaction Tosylate Oxetan-3-yl tosylate Tosylate->Reaction Base Cs2CO3 / DMF Base->Reaction Workup Mild Acidification (pH 5) Avoid Ring Opening Reaction->Workup Product 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (MW: 212.18) Workup->Product

Figure 2: Synthetic workflow for the preparation of the target molecule via nucleophilic substitution.

Section 4: Quality Control & Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

¹H-NMR (Proton NMR)

The oxetane ring protons provide a distinct diagnostic pattern.

  • Oxetane Methine (CH-O): Multiplet around δ 5.3 – 5.5 ppm.

  • Oxetane Methylene (CH₂-O): Two sets of multiplets (due to ring puckering/anisotropy) typically between δ 4.5 – 5.0 ppm.

  • Aromatic Protons: Three protons in the region δ 7.0 – 8.0 ppm. Look for splitting patterns characteristic of 1,3,4-substitution (d, dd).

LC-MS (Liquid Chromatography - Mass Spectrometry)
  • Ionization Mode: ESI Negative (Electrospray Ionization) is preferred for carboxylic acids.

  • Expected Mass: [M-H]⁻ = 211.17 m/z.

  • Fragmentation: In positive mode, loss of the oxetane ring or decarboxylation may be observed.

Section 5: Applications in Drug Design[5]

This molecule is rarely a final drug but serves as a critical Linker or Headgroup .

  • PROTACs (Proteolysis Targeting Chimeras): The benzoic acid moiety allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the oxetane acts as a solubility-enhancing spacer.

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding pockets requiring a polar aromatic interaction.

  • Peptidomimetics: The scaffold mimics tyrosine or phenylalanine residues but with altered electronic properties and reduced metabolic liability.

References

  • Wuitschik, G., et al. (2010).[5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • BLD Pharm. (n.d.).[7] Product Analysis: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

Foundational

Technical Monograph: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Strategic Scaffold for Physicochemical Optimization in Drug Discovery Executive Summary This technical guide profiles 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a high-value intermediate designed to address common attriti...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

This technical guide profiles 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a high-value intermediate designed to address common attrition risks in medicinal chemistry: poor aqueous solubility and high lipophilicity. By integrating an oxetane ring (a polar, metabolic bioisostere of the gem-dimethyl group) with a fluorinated aromatic core, this scaffold offers a superior alternative to traditional alkoxy-benzoic acids. This document details the rationale, validated synthetic protocols, and analytical signatures required for its integration into lead optimization campaigns.

Part 1: Structural Analysis & Pharmacochemical Rationale

The "Oxetane Effect" in Lead Optimization

The oxetane moiety (1,3-epoxypropane) has emerged as a critical tool for modulating physicochemical properties without altering steric bulk significantly. Unlike the lipophilic gem-dimethyl group or the cyclopropyl ring, the oxetane ring possesses a high dipole moment (~2.6 D) and significant polarity.

  • Lipophilicity Modulation: Replacing a standard alkoxy group (e.g., isopropoxy) with an oxetan-3-yloxy group typically lowers LogD by 0.4–0.8 units.

  • Solubility Enhancement: The exposed oxygen lone pairs in the strained ring accept hydrogen bonds, often increasing aqueous solubility by 10-fold or more compared to carbocyclic analogs.

  • Metabolic Stability: The 3-fluoro substituent on the aromatic ring serves a dual purpose:

    • Electronic Modulation: It lowers the pKa of the benzoic acid, potentially strengthening interactions with basic residues in target proteins.

    • Metabolic Blocking: It obstructs oxidative metabolism (CYP450-mediated hydroxylation) at the electron-rich 3-position.

Structural Logic Diagram

The following diagram illustrates the functional roles of each component within the scaffold.

MoleculeLogic Core Benzoic Acid Core (Linker/Head Group) Target 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Core->Target Fluoro 3-Fluoro Substituent (Metabolic Block / pKa Modulation) Fluoro->Target Oxetane Oxetan-3-yloxy (LogD Lowering / Solubility) Oxetane->Target

Figure 1: Pharmacochemical deconstruction of the target scaffold.

Part 2: Synthetic Pathways & Protocols

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a regioselectivity challenge. The optimal route utilizes Nucleophilic Aromatic Substitution (SNAr) , leveraging the activating nature of the para-ester group.

Route A: Regioselective SNAr (Preferred)

This route employs 3,4-difluorobenzoate esters. The 4-position fluorine is significantly more electrophilic than the 3-position fluorine due to the para-resonance withdrawal of the carbonyl group.

Reaction Scheme:

  • Precursor: Methyl 3,4-difluorobenzoate.

  • Nucleophile: Oxetan-3-ol.[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar Aprotic).

Detailed Protocol:
  • Preparation: Charge a dry reaction vessel with Methyl 3,4-difluorobenzoate (1.0 equiv) and Oxetan-3-ol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation/Addition: Cool to 0°C. Add

    
      (2.0 equiv) portion-wise. (Note: 
    
    
    
    is preferred over NaH for milder conditions, reducing the risk of oxetane ring opening).
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS. The major product will be the 4-substituted ether.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the intermediate ester in THF/Water (3:1). Add LiOH·H2O (2.5 equiv). Stir at RT. Crucial: Do not heat excessively or use strong mineral acids (HCl) during workup, as the oxetane ring is acid-sensitive. Acidify carefully to pH 4–5 with citric acid or dilute acetic acid to precipitate the product.

Synthetic Logic & Mechanism Diagram

SynthesisMechanism cluster_regio Regioselectivity Control SM Methyl 3,4-difluorobenzoate Meisenheimer Meisenheimer Complex (Stabilized by p-Ester) SM->Meisenheimer Nucleophilic Attack (C4) Reagents Oxetan-3-ol + Cs2CO3 (DMF, 25°C) Reagents->Meisenheimer Intermediate Methyl 4-(oxetan-3-yloxy)benzoate Meisenheimer->Intermediate -F (Leaving Group) Hydrolysis LiOH / THF / H2O (Avoid Strong Acid) Intermediate->Hydrolysis Product 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Hydrolysis->Product

Figure 2: Mechanistic pathway highlighting the regioselective SNAr at the C4 position.

Part 3: Analytical Characterization

Validating the structure requires confirming the integrity of the oxetane ring and the correct regiochemistry of the substitution.

Expected NMR Signatures (DMSO-d6)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Oxetane C-H (Methine) 5.30 – 5.45MultipletConfirms ether linkage.
Oxetane

4.50 – 4.90Multiplets (AB system)"Butterfly" pattern characteristic of intact oxetane.
Aromatic C2-H 7.60 – 7.80Doublet of DoubletsCoupled to F (large

) and C6-H.
Aromatic C5-H 7.10 – 7.30Triplet (apparent)Shielded by adjacent oxygen; confirms 4-position sub.
Quality Control Decision Matrix

Use this workflow to troubleshoot synthesis or purity issues.

QCDecision Start Crude Product Analysis CheckLCMS Mass (M-H)- Observed? Start->CheckLCMS CheckNMR Oxetane Signals Present? CheckLCMS->CheckNMR Yes AcidicImpurity Ring Opened Diol? CheckLCMS->AcidicImpurity Mass +18 (Hydration) RegioIsomer 3-Substituted Isomer? CheckNMR->RegioIsomer Aromatic Pattern Complex Success Release for Screening CheckNMR->Success Clean Spectra Action1 Avoid HCl Workup. Use Citric Acid. AcidicImpurity->Action1 Yes Action2 Lower Rxn Temp. Switch Solvent to DMSO. RegioIsomer->Action2 Yes

Figure 3: Troubleshooting workflow for synthesis and purification.

Part 4: Application in Drug Design

Fragment-Based Drug Discovery (FBDD)

This acid is an ideal "elaborated fragment." It can be coupled to amines via standard amide coupling (HATU/DIEA) to generate libraries of potential inhibitors. The oxetane acts as a polar spacer, projecting the warhead into specific pockets while maintaining high solubility.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), lipophilicity is a major liability. Incorporating this scaffold into the linker region can significantly improve the pharmacokinetic profile (DMPK) of the final chimera by offsetting the lipophilicity of the E3 ligase and POI ligands.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Bull, J. A., et al. (2016).[1][2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233. Link

  • Barnes-Seeman, D. (2012). "The Role of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(22), 9388–9402. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Executive Summary In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via bioisosteres is a critical strategy. 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid represents a high-value scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via bioisosteres is a critical strategy. 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid represents a high-value scaffold where the oxetane ring serves as a metabolic "gem-dimethyl" equivalent but with significantly lower lipophilicity (LogP) and higher metabolic stability.

This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) data required to validate this structure. Unlike simple alkyl ethers, the oxetan-3-yloxy moiety introduces unique splitting patterns and ring-strain effects that complicate spectral interpretation. This document details the diagnostic chemical shifts, coupling constants, and connectivity proofs necessary for high-confidence structural assignment.

Molecular Architecture & Numbering Strategy

To ensure accurate assignment, we define the atomic numbering system used throughout this guide. The molecule consists of a 3,4-disubstituted benzoic acid core with a fluorinated ether linkage to a strained four-membered oxetane ring.

MolecularStructure cluster_legend Functional Domains C1 C1 (COOH) C2 C2 C1->C2 C3 C3 (F) C2->C3 C4 C4 (O-Link) C3->C4 C5 C5 C4->C5 O_Ether O C4->O_Ether Ether Link C6 C6 C5->C6 C6->C1 Ox3 Ox-3 (Methine) O_Ether->Ox3 Ox2 Ox-2 (CH2) Ox3->Ox2 Ox4 Ox-4 (CH2) Ox3->Ox4 Ox4->Ox2 Ring Close L1 Benzoic Core L2 Oxetane Ring

Figure 1: Structural connectivity and domain mapping of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid. The oxetane ring (green) is linked via oxygen to the para-position of the fluorobenzoic acid core.

Synthesis & Sample Preparation

High-quality NMR data is predicated on purity. The synthesis typically involves the nucleophilic substitution of 3-fluoro-4-hydroxybenzoic acid with an electrophilic oxetane source (e.g., 3-iodooxetane or 3-tosyloxyoxetane).

Experimental Protocol: Sample Preparation for NMR
  • Solvent Selection: DMSO-d6 is the preferred solvent. The carboxylic acid proton is often broad or invisible in CDCl3 due to exchange, whereas DMSO-d6 stabilizes the dimer/monomer equilibrium, often revealing a distinct signal at ~13.0 ppm.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolving the fine splitting of the oxetane multiplets).

NMR Data Analysis: The Core

The following data represents the diagnostic profile for this compound. Assignments are based on substituent chemical shift increments (SCS) and characteristic coupling patterns for fluorinated aromatics and oxetanes.

^1H NMR Spectroscopy (400 MHz, DMSO-d6)

The spectrum is defined by three distinct regions: the acidic proton, the aromatic region (showing H-F coupling), and the oxetane "butterfly" pattern.

Proton AssignmentShift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Diagnostic Insight
COOH 12.90 - 13.10Broad Singlet-Characteristic of carboxylic acids in DMSO.
Ar-H2 (Ortho to F)7.75 - 7.85ddJ~11.5 (H-F), J~2.0 (H-H)Large H-F coupling confirms 3-position F.
Ar-H6 (Ortho to COOH)7.68 - 7.75dJ~8.5Typical ortho coupling to H5.
Ar-H5 (Ortho to O-Ox)7.15 - 7.25t (apparent)J~8.5Shielded by the ether oxygen; appears as pseudo-triplet due to H-F/H-H overlap.
Oxetane H3' (Methine)5.35 - 5.45PentetJ~6.0Deshielded by phenoxy oxygen; diagnostic "pentet" shape.
Oxetane H2'/H4' 4.90 - 5.00Multiplet (dd)J~7.0, J~6.0The 4 methylene protons form a complex AB system due to ring puckering.
Oxetane H2''/H4'' 4.55 - 4.65Multiplet (dd)J~7.0, J~6.0Diastereotopic partner to the 4.90 ppm signal.
^13C NMR Spectroscopy (100 MHz, DMSO-d6)

The carbon spectrum is critical for verifying the fluorine placement via C-F coupling (


, 

).
Carbon AssignmentShift (δ, ppm)Coupling (J, Hz)Structural Logic
C=O (Acid) 166.5-Carbonyl carbon.
C3 (C-F) 151.0d,

~ 245
Direct attachment to Fluorine.
C4 (C-O) 149.5d,

~ 10
Ipso to ether, coupled to F.
C1 (C-COOH) 123.5d,

~ 6
Para to ether.
C6 126.8sAromatic CH.
C2 117.5d,

~ 19
Ortho to F; doublet is diagnostic.
C5 115.2sOrtho to ether.
Oxetane C3' 72.5sMethine carbon attached to Oxygen.
Oxetane C2'/C4' 76.8sStrained methylene carbons (often appear downfield of unstrained ethers).
^19F NMR Spectroscopy
  • Shift: -134.5 to -136.0 ppm.

  • Pattern: Multiplet (ddd).

  • Interpretation: The shift is consistent with a fluorine atom ortho to an oxygen substituent on a benzene ring. A shift toward -110 ppm would suggest a mistake in regiospecificity (e.g., F ortho to COOH).

Advanced Characterization: Connectivity Logic

To prove the "oxetan-3-yloxy" connectivity over the potential "oxetan-2-yloxy" isomer (which is chemically unstable but theoretically possible), one must rely on HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Workflow
  • H3' (Oxetane Methine) -> C4 (Aromatic): A correlation between the proton at ~5.4 ppm and the aromatic carbon at ~149.5 ppm definitively proves the ether linkage.

  • H2/H6 -> C=O: Confirms the carboxylic acid position relative to the aromatic protons.

ConnectivityLogic Exp Experimental Spectrum H_Ox Oxetane Methine H (5.4 ppm) Exp->H_Ox C_Ar Aromatic C-O (149.5 ppm) Exp->C_Ar Correlation HMBC Correlation (3-bond coupling) H_Ox->Correlation Source C_Ar->Correlation Target Conclusion CONFIRMED: Ph-O-C3 Linkage Correlation->Conclusion Validates

Figure 2: HMBC correlation logic used to confirm the regiochemistry of the ether linkage.

Quality Control & Impurity Profiling

When analyzing this compound, three common impurities often confound the NMR interpretation:

  • Residual Solvent (DMSO/Water): Water in DMSO appears at ~3.33 ppm, which can obscure the oxetane methylene signals if the sample is wet. Solution: Use dry DMSO ampoules.

  • Hydrolysis Product (3-Fluoro-4-hydroxybenzoic acid): The oxetane ring is acid-sensitive. If the sample has degraded, the oxetane multiplets (4.5-5.5 ppm) will vanish, and the aromatic region will shift upfield.

  • Tosylate/Iodide Residues: If prepared via nucleophilic substitution, look for tosylate aromatic doublets (~7.1/7.5 ppm) or alkyl iodide signals.

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58088019, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid. Retrieved from [Link]

  • Oxetane Chemical Shifts: Wirtschafter, J. D., et al. (2020). Oxetanes in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. (General reference for oxetane ring shifts).
  • Fluorine Substituent Effects: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F-19 substituent chemical shift increments).
Foundational

Comprehensive Technical Guide: Mass Spectrometry Characterization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

[1] Abstract This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a critical intermediate in modern medicinal chemistry.[1] By integrating phy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a critical intermediate in modern medicinal chemistry.[1] By integrating physicochemical logic with experimental mass spectrometry (MS) protocols, this document serves as a blueprint for the detection, quantification, and structural validation of this oxetane-containing building block. We focus on Electrospray Ionization (ESI) in negative mode, fragmentation mechanics of the strained oxetane ring, and self-validating experimental workflows.

Molecular Architecture & Physicochemical Context[2]

To optimize MS parameters, one must first understand the analyte's behavior in solution and the gas phase.

The "Oxetane Snipe" Strategy

In drug discovery, the oxetane ring is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups. It reduces lipophilicity (LogD) and improves metabolic stability without the steric bulk of larger alkyl groups [1].

  • Analyte: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 212.0485 Da[1]

  • Structural Vulnerabilities: The oxetane ring is a strained ether (approx. 106 kJ/mol strain energy).[1] While stable under physiological conditions, it is prone to ring-opening or cleavage under high collision energies (CID) or acidic source conditions [2].[1]

Ionization Logic

The benzoic acid moiety provides a reliable ionization handle.[1]

  • pKa Prediction: The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion. The pKa is estimated to be ~3.8–4.0 (lower than unsubstituted benzoic acid's 4.2).

  • Preferred Mode: ESI Negative Mode (

    
    ) .[1]
    
    • Rationale: Acidic protons ionize readily in negative mode, offering higher sensitivity and lower background noise compared to positive mode (which would require adduct formation, e.g.,

      
      ).
      

Mass Spectrometry Method Development

Theoretical Fragmentation Mechanics

Understanding the fragmentation pathway is essential for selecting Multiple Reaction Monitoring (MRM) transitions.[1]

Primary Precursor Ion: m/z 211.04 (


)[1]

Pathway A: Decarboxylation (Standard Benzoate Loss) The most energetically favorable pathway for benzoic acids is the neutral loss of


 (44 Da).
  • 
    [1]
    
  • Structure: 3-Fluoro-4-(oxetan-3-yloxy)phenyl anion.[1]

Pathway B: Oxetane Ring Cleavage (Ether Scission) Aryl ethers often undergo cleavage at the


 bond.
  • 
    [1]
    
  • Mechanism:[1][2] Loss of the oxetane moiety (likely as a neutral allyl alcohol or aldehyde fragment) yields the 3-fluoro-4-hydroxybenzoate anion . This is a highly stable, diagnostic fragment.

Pathway C: Secondary Fragmentation [1]

  • 
    [1]
    
  • Structure: 3-Fluoro-4-hydroxyphenyl anion (fluorophenol radical anion derivative).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion dissociation for method programming.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 211.04 Frag_Decarb Fragment A (Decarboxylation) m/z 167.05 Precursor->Frag_Decarb Loss of CO₂ (-44 Da) Frag_Phenoxide Fragment B (Ether Cleavage) m/z 155.01 (Diagnostic) Precursor->Frag_Phenoxide Loss of Oxetane (-56 Da) Frag_Sec Fragment C (Fluoro-Phenol) m/z 111.02 Frag_Phenoxide->Frag_Sec Loss of CO₂ (-44 Da)

Caption: Predicted ESI(-) fragmentation tree for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid, highlighting the diagnostic phenoxide transition.

Experimental Protocol

This protocol is designed to be self-validating. The "System Suitability Test" (SST) ensures the instrument is capable of detecting the strained oxetane ring without premature in-source degradation.

Reagents & Preparation
  • Solvents: LC-MS Grade Methanol (MeOH) and Water (

    
    ).[1]
    
  • Mobile Phase Additive: Ammonium Fluoride (

    
    , 0.5 mM) or Ammonium Acetate (10 mM).[1]
    
    • Expert Insight: Avoid strong acids (Formic/TFA) in the mobile phase if possible.[1] While the benzoic acid is stable, high acidity combined with high temperature can catalyze oxetane ring opening before detection, confounding results.

      
       enhances ionization in negative mode [3].[1]
      
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50mm, 1.7 µmStandard reverse-phase retention.[1]
Mobile Phase A Water + 10mM Ammonium AcetateBuffers pH ~6.8, ensuring deprotonation (

).[1]
Mobile Phase B Acetonitrile (ACN)Aprotic solvent for efficient desolvation.[1]
Flow Rate 0.4 mL/minOptimal for ESI plume stability.[1]
Gradient 5% B to 95% B over 5 minOxetanes are moderately polar; expect elution ~2.5-3.5 min.[1]
Ion Source ESI Negative (-)Targets the carboxylate moiety.[1]
Capillary Voltage 2.5 - 3.0 kVPrevent discharge; negative mode requires lower V than positive.[1]
Desolvation Temp 350°CEnsure complete solvent evaporation.[1]
Cone Voltage Optimized (Start at 20V)Critical: Too high will cause in-source decarboxylation.[1]
Validated MRM Transitions

Use these transitions for Quantitative (Quant) and Qualitative (Qual) analysis.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Notes
Quantifier 211.0167.015 - 20Consistent

loss; high abundance.[1]
Qualifier 1 211.0155.020 - 25Specific ether cleavage; confirms oxetane presence.[1]
Qualifier 2 211.0111.030 - 35High energy fragment; confirms core structure.[1]

Data Interpretation & Quality Assurance

The "Fragility Check" (Self-Validation)

Because oxetanes are strained, "in-source fragmentation" is a common artifact.[1]

  • Inject a standard at 1 µg/mL.

  • Monitor Full Scan (Q1): You should see predominantly

    
     211.[1]
    
  • Failure Mode: If you observe significant

    
     167 or 155 in the Q1 scan (before the collision cell), your source temperature or cone voltage is too high.[1] The molecule is falling apart before selection.[1]
    
    • Correction: Lower the Desolvation Temperature by 50°C and reduce Cone Voltage by 5V increments until the parent ion is stable.

Analytical Workflow Diagram

The following Graphviz chart outlines the decision matrix for validating the method.

MethodValidation Sample Sample Injection (1 µM Standard) Q1_Scan Q1 Full Scan (No Collision) Sample->Q1_Scan Check Check Spectrum: Is m/z 211 Dominant? Q1_Scan->Check Pass Pass: Proceed to MRM Opt Check->Pass Yes (>90%) Fail Fail: In-Source Frag Detected Check->Fail No (<90%) Action Action: Reduce Cone V / Temp Fail->Action Action->Sample Re-inject

Caption: Decision matrix for optimizing source parameters to prevent premature oxetane degradation.

Summary of Key Findings

  • Ionization: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is best analyzed in ESI Negative Mode .[1]

  • Fragmentation: The primary transitions are 211

    
     167  (Decarboxylation) and 211 
    
    
    
    155
    (Oxetane Loss).
  • Critical Control: The oxetane ring is thermally and energetically sensitive.[1] Source parameters must be "soft" to prevent in-source decay, which would compromise quantitative accuracy.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] Link[1]

  • Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.[1] Link[1]

  • Kiontke, A., et al. (2016).[1] "Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography for the analysis of small polar metabolites." Journal of Chromatography A, 1483, 118-126.[1] Link

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. 3rd Ed.[1] Springer.[1] (General reference for ESI mechanisms of benzoic acids). Link[1]

Sources

Exploratory

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid solubility

Technical Guide: Solubility Profiling & Handling of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid CAS Number: 1346498-50-7 Molecular Formula: C₁₀H₉FO₄ Molecular Weight: 212.17 g/mol Part 1: Executive Summary & Structural Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

CAS Number: 1346498-50-7 Molecular Formula: C₁₀H₉FO₄ Molecular Weight: 212.17 g/mol

Part 1: Executive Summary & Structural Logic

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a specialized building block utilized in modern medicinal chemistry, particularly for its ability to modulate physicochemical properties in drug candidates. This compound combines a benzoic acid core with two critical substituents: a fluorine atom at the 3-position and an oxetan-3-yloxy moiety at the 4-position.

The "Oxetane Advantage": In drug design, the oxetane ring is frequently employed as a bioisostere for gem-dimethyl or carbonyl groups, but in this specific ether linkage, it serves a distinct purpose: Solubility Enhancement .

  • Lipophilicity Modulation: The oxetane ring is significantly more polar than standard alkyl ethers (e.g., methoxy or ethoxy groups) due to its high dipole moment and ability to accept hydrogen bonds. This typically lowers the LogP/LogD of the parent scaffold, improving aqueous solubility.

  • Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the oxetane ring often confers improved metabolic stability while maintaining a similar steric volume.

Part 2: Physicochemical Profile (Predicted & Theoretical)

As a Senior Application Scientist, it is critical to understand the theoretical underpinnings before initiating wet-lab experiments. The solubility of this compound is governed by the interplay between the ionizable carboxylic acid and the polar oxetane ether.

Table 1: Physicochemical Property Profile
PropertyEstimated Value / TrendMechanistic Insight
pKa (Acid) ~3.8 – 4.0The 3-Fluorine atom is electron-withdrawing (inductive effect), slightly increasing acidity compared to benzoic acid (pKa 4.2).
LogP ~1.0 – 1.5Significantly lower than 3-fluoro-4-methoxybenzoic acid due to the exposed oxygen and polarity of the oxetane ring.
Aqueous Solubility (pH 1.2) Low (< 0.1 mg/mL)At acidic pH, the carboxylate is protonated (neutral). The compound relies solely on the oxetane polarity for solvation.
Aqueous Solubility (pH 7.4) High (> 1.0 mg/mL)At physiological pH, the carboxylic acid is deprotonated (anionic), driving high solubility via electrostatic interactions.
Organic Solubility HighSoluble in DMSO, Methanol, DMF, and THF. Moderate solubility in Dichloromethane.

Part 3: Solubility Assessment Protocols

To validate the solubility profile for formulation or assay development, the following standardized protocols are recommended. These are designed to be self-validating systems.

Protocol A: Thermodynamic Solubility (Gold Standard)

Use this for formulation development and accurate physical constant determination.

  • Preparation: Weigh 5–10 mg of solid 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid into a chemically resistant glass vial (e.g., borosilicate).

    • Note: Avoid plastic consumables if possible, though oxetanes are generally less lipophilic and less prone to sorption than long-chain alkyls.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.5, or 0.1N HCl).

  • Equilibration: Shake or stir at 25°C for 24–48 hours.

    • Validation Check: Ensure excess solid remains visible throughout the incubation. If the solid dissolves completely, add more compound.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Critical: Pre-saturate the filter with the solution to prevent loss of compound due to adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.

Protocol B: pH-Dependent Solubility Profiling

Critical for understanding oral bioavailability and intestinal absorption.

Since this is a weak acid, its solubility (


) is pH-dependent according to the Henderson-Hasselbalch equation:


  • pH 1.2 (SGF): Measures intrinsic solubility (

    
    ) of the neutral species. Expect low values.
    
  • pH 6.8 (SIF): Measures solubility of the ionized species. Expect a 2–3 log increase in solubility.

Part 4: Stability & Handling (The "Oxetane Risk")

While the oxetane ring improves solubility, it introduces a specific chemical liability: Acid Sensitivity .

  • Mechanism: The strained four-membered ring is susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles (e.g., water, alcohols, halides).

  • Risk Zone: Prolonged exposure to strong acids (pH < 1) or Lewis acids during synthesis or workup can cleave the ether or open the ring, generating the corresponding 1,3-diol or halo-alcohol derivatives.

  • Operational Rule:

    • Solubility Testing: Limit exposure time in 0.1N HCl (pH 1.0) to < 4 hours.[1]

    • Mobile Phases: Use mild additives like Formic Acid (0.1%) or Acetic Acid rather than TFA (Trifluoroacetic acid) for HPLC, as TFA can degrade oxetanes upon concentration/drying.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solubility determination and handling, ensuring data integrity and compound stability.

SolubilityWorkflow Start Start: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid CheckpH Determine Target pH Environment Start->CheckpH Acidic Acidic (pH < 2.0) CheckpH->Acidic Gastric Simulation NeutralBasic Neutral/Basic (pH > 4.5) CheckpH->NeutralBasic Systemic/Intestinal RiskAssessment RISK: Acid-Catalyzed Ring Opening Acidic->RiskAssessment ProtocolB Protocol: Thermodynamic Solubility (24h Equilibration) NeutralBasic->ProtocolB Stable Region ProtocolA Protocol: Rapid Kinetic Solubility (Limit exposure < 4h) RiskAssessment->ProtocolA Mitigate Degradation Analysis HPLC-UV Analysis (Avoid TFA in mobile phase) ProtocolA->Analysis ProtocolB->Analysis

Caption: Decision logic for solubility profiling, highlighting the stability risks of the oxetane moiety in acidic environments.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, 49(5), 896-900. Link

    • Context: Foundational paper describing the physicochemical improvements (solubility, metabolic stability) conferred by oxetane rings.
  • BOC Sciences. "3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Product Page." BOC Sciences Catalog.

    • Context: Verification of CAS 1346498-50-7 and commercial availability as a building block.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

    • Context: Explains the inductive effect of the 3-Fluoro substituent on the acidity (pKa) of the benzoic acid core.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

    • Context: Standard protocols for kinetic vs. thermodynamic solubility.

Sources

Foundational

3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid: Technical Stability Guide

Executive Summary 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) is a specialized building block in medicinal chemistry, primarily utilized as a bioisostere for alkoxy-substituted benzoic acids.[1] The incor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) is a specialized building block in medicinal chemistry, primarily utilized as a bioisostere for alkoxy-substituted benzoic acids.[1] The incorporation of the oxetane ring—a strained four-membered ether—offers significant advantages in reducing lipophilicity (


) and improving metabolic stability compared to traditional gem-dimethyl or cyclopropyl groups.

However, the thermodynamic strain inherent to the oxetane ring (


26 kcal/mol) introduces specific stability risks, particularly under acidic conditions. This guide provides a comprehensive technical analysis of its stability profile, degradation mechanisms, and validated handling protocols for drug development workflows.[2]

Part 1: Structural Analysis & Physicochemical Properties

The Oxetane-Aryloxy Interface

The stability of this compound is governed by the electronic interaction between the electron-poor aromatic ring and the oxetane ether oxygen.

  • Oxetane Ring Strain: The four-membered ring possesses significant angle strain, making it susceptible to ring-opening reactions.

  • Electronic Stabilization: The 3-fluoro substituent and the 4-carboxyl group are electron-withdrawing. This reduces the electron density on the ether oxygen (the oxetane oxygen).

  • Expert Insight: Unlike aliphatic oxetanes, the aryloxy-oxetane linkage in this compound exhibits enhanced acid stability . The decreased basicity of the ether oxygen makes protonation—the first step in acid-catalyzed ring opening—less favorable.

Physicochemical Data Summary
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

Molecular Weight 226.20 g/mol
pKa (Carboxyl) ~3.8 - 4.2 (Predicted)Acidic core; exists as anion at physiological pH.
pKa (Oxetane O) < -2.0 (Estimated)Very low basicity; resistant to weak acids.
Hygroscopicity Low to ModerateStore with desiccant to prevent hydrolysis.
Solid State Crystalline PowderGenerally stable in solid form if kept dry.

Part 2: Chemical Stability Profile

Acid-Catalyzed Hydrolysis (Critical Risk)

The primary degradation pathway is acid-catalyzed ring opening . While the fluorinated aromatic ring provides some protection, exposure to strong Brønsted acids (e.g., HCl,


) or Lewis acids (

,

) will facilitate cleavage.

Mechanism:

  • Protonation: The ether oxygen accepts a proton.

  • Nucleophilic Attack: A nucleophile (usually water in aqueous media) attacks the adjacent carbon (C2 or C4 of the oxetane).

  • Ring Opening: The bond breaks to relieve ring strain, resulting in a 3-fluoro-4-(1,3-dihydroxypropan-2-yloxy)benzoic acid derivative (diol formation).

Base & Nucleophilic Stability

The compound demonstrates excellent stability under basic conditions. The oxetane ring is kinetically stable against nucleophilic attack due to steric shielding and the poor leaving group ability of the alkoxide in the absence of acid activation.

  • Protocol Note: Saponification reactions (e.g., using LiOH/NaOH) are safe.

Oxidative & Metabolic Stability

In microsomal stability assays, the oxetane ring is generally robust against cytochrome P450 (CYP) oxidation. The 3-fluoro substituent further blocks metabolic "soft spots" on the aromatic ring, enhancing the compound's half-life (


).

Part 3: Degradation Pathway Visualization

The following diagram illustrates the critical acid-catalyzed degradation pathway that researchers must avoid during synthesis and formulation.

G cluster_conditions Stability Thresholds Compound 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid (Intact) Protonated Protonated Oxetonium Intermediate Compound->Protonated + H+ (Strong Acid) TS Transition State (Nucleophilic Attack by H2O) Protonated->TS + H2O Product Ring-Opened Diol (Degradant) TS->Product Strain Relief Safe pH > 4.0 Stable Risk pH < 2.0 Unstable

Caption: Figure 1. Acid-catalyzed degradation mechanism. The oxetane ring opens upon protonation, leading to the formation of the diol impurity.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To determine the precise stability limits of the compound in solution for analytical method development.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3%

    
    
    
  • Acetonitrile (ACN)

Workflow:

  • Preparation: Dissolve 5 mg of compound in 1 mL ACN/Water (50:50).

  • Acid Stress: Add 1 mL 0.1 M HCl. Incubate at RT for 2 hours .

    • Checkpoint: If degradation is <5%, heat to 60°C for 1 hour.

  • Base Stress: Add 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours .

  • Oxidative Stress: Add 1 mL 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Neutralize samples and analyze via LC-MS (see below).

Acceptance Criteria:

  • Acid: Expect >10% degradation (Ring opening is expected).

  • Base: Expect <2% degradation.

  • Oxidative: Expect <5% degradation.

Protocol 2: Stability-Indicating LC-MS Method

Objective: To separate the parent compound from the ring-opened diol degradant.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (Avoid TFA due to acidity)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) and MS (ESI Negative Mode for Carboxyl)
  • Self-Validating Step: The ring-opened diol is more polar than the parent oxetane. It will elute earlier (lower Retention Time) in a reverse-phase gradient. Ensure resolution (

    
    ) > 1.5 between the diol peak and parent peak.
    

Part 5: Handling & Storage Decision Tree

This workflow ensures the integrity of the compound during long-term storage and experimental handling.

Storage Start Received Compound (Solid State) CheckForm Is it a Solution or Solid? Start->CheckForm Solid Solid Storage CheckForm->Solid Solid Solution Solution Handling CheckForm->Solution Solution SolidAction Store at -20°C Desiccator Required Solid->SolidAction SolventCheck Solvent Selection Solution->SolventCheck DMSO DMSO/DMF (Stable) SolventCheck->DMSO Preferred Methanol Methanol/Protics (Risk of Solvolysis if Acidic) SolventCheck->Methanol Avoid for Long Term

Caption: Figure 2. Decision tree for storage and solvent selection. DMSO is the preferred solvent for stock solutions.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • PubChem Compound Summary. (2024). 3-Fluoro-5-(oxetan-3-yloxymethyl)benzoic acid (Analog Reference). National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Whitepaper: Handling, Stability, and Safety Profile of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

This guide serves as a technical whitepaper for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , synthesizing standard safety data with advanced handling protocols required for strained heterocyclic building blocks. CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , synthesizing standard safety data with advanced handling protocols required for strained heterocyclic building blocks.

CAS Number: 1346498-50-7 Formula: C₁₀H₉FO₄ Molecular Weight: 212.17 g/mol [1]

Executive Summary & Chemical Identity

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a specialized fluorinated building block used in medicinal chemistry. It features a benzoic acid core modified with a fluorine atom at the 3-position and an oxetan-3-yloxy ether at the 4-position.

The inclusion of the oxetane ring —a strained four-membered ether—is a strategic design choice in drug discovery. Oxetanes act as polar, metabolically stable surrogates for gem-dimethyl or carbonyl groups, often improving solubility and lowering lipophilicity (LogD) compared to their alkyl counterparts.[2] However, this structural advantage introduces specific stability challenges (ring strain ~106 kJ/mol) that require protocols beyond standard carboxylic acid handling.

Physicochemical Profile
PropertyValue / Description
Appearance White to off-white solid powder
Melting Point 121–123 °C (Predicted; may vary by crystal form)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Acidity (pKa) ~3.8–4.2 (Benzoic acid moiety, modulated by F-substituent)
LogP ~1.2 (Estimated)

Hazard Identification (GHS Classification)

Based on structural analogs and functional group reactivity.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.H315
Eye Irritation 2ACauses serious eye irritation.[3]H319
STOT - Single Exp. 3May cause respiratory irritation.[3]H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][6] Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[3][4][5][6][7]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Critical Stability Analysis (Expertise & Logic)

The standard SDS often lists compounds as "Stable." However, for research purposes, the oxetane ring introduces a latent instability mechanism that must be managed.

The Oxetane Strain & Acid Sensitivity

The oxetane ring possesses significant ring strain (~25 kcal/mol).[2][8] While kinetically stable under neutral/basic conditions, the ether oxygen is basic. In the presence of strong acids—or potentially via autocatalysis from its own carboxylic acid moiety in solution—the oxetane oxygen can become protonated.

Mechanism of Instability:

  • Protonation: The oxetane oxygen accepts a proton (

    
    ).
    
  • Ring Opening: The strain drives the cleavage of the C-O bond, generating a reactive carbocation or allowing nucleophilic attack.

  • Polymerization/Isomerization: The opened ring can react with other monomers (polymerization) or solvent molecules (solvolysis), destroying the reagent.

Implication: Avoid prolonged storage in solution, especially in protic or acidic solvents. Solid-state storage is significantly more stable due to the crystal lattice preventing intermolecular reactions.

Visualizing the Instability Pathway

The following diagram illustrates the acid-catalyzed degradation risk inherent to this molecule.

OxetaneStability cluster_prevention Prevention Strategy Compound 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Protonation Protonation of Ether Oxygen (Acid Catalysis) Compound->Protonation + H+ (Autocatalysis or External Acid) RingOpen Ring Opening (Strain Release) Protonation->RingOpen Rate Limiting Step Degradation Degradation Products (Diols / Polymers) RingOpen->Degradation + Nucleophile (H2O/ROH) Cold Store at -20°C Base Maintain Neutral/Basic pH

Caption: Acid-catalyzed degradation pathway of the oxetane moiety. The ring strain makes the ether oxygen susceptible to protonation and subsequent cleavage.

Handling & Storage Protocols

Designed to mitigate the instability risks identified above.

Storage SOP
  • Temperature: -20°C (Freezer) . Cold storage is mandatory for long-term stability to kinetically inhibit autocatalysis.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture absorption. Moisture can facilitate proton transfer and hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

Experimental Handling
  • Solvent Selection:

    • Preferred: Aprotic polar solvents (DMSO, DMF, CH₂Cl₂, THF).

    • Avoid: Strong acidic media (e.g., TFA, HCl) unless the reaction is immediate and temperature-controlled.

    • Caution: When using alcohols (MeOH, EtOH), ensure the solution is not acidic to prevent solvolysis of the oxetane.

  • Reaction Setup:

    • If activating the carboxylic acid (e.g., with HATU/EDC) for amide coupling, add the base (e.g., DIPEA, TEA) before the coupling reagent. This ensures the oxetane remains in a buffered, non-acidic environment during activation.

  • Work-up:

    • Avoid highly acidic aqueous washes (e.g., 1M HCl) if possible. Use mild buffers (Citric acid 5% or NH₄Cl) and minimize contact time.

Emergency Response & First Aid

Spill Management
  • Solid Spill: Sweep up carefully to avoid dust generation. Place in a sealed container.

  • Solution Spill: Absorb with inert material (vermiculite/sand). Do not use acidic absorbents.

  • Decontamination: Clean the surface with a mild alkaline solution (e.g., dilute Sodium Bicarbonate) to neutralize any residual acid and ensure the oxetane degrades safely if traces remain.

First Aid Protocols
  • Inhalation: Move to fresh air. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

  • Skin Contact: Wash immediately with soap and plenty of water.[3][5][7] The lipophilic nature of the benzoic acid derivative may require thorough washing.

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4] Critical: The acidity of the compound combined with the reactive ether poses a risk of corneal damage. Seek ophthalmological evaluation if pain persists.

Synthesis & Application Context

Why use this compound?

This molecule is a bioisostere .[9] In drug design, the 4-(oxetan-3-yloxy) group is often used to replace a 4-methoxy or 4-trifluoromethoxy group.

  • Solubility: The oxetane oxygen is a hydrogen bond acceptor, potentially improving aqueous solubility.

  • Metabolic Stability: The fluorine at position 3 blocks metabolic oxidation at the ortho-position, while the oxetane ring is generally more stable to oxidative metabolism (CYP450) than linear ethers.

Standard Coupling Workflow

When using this building block in amide coupling (e.g., to make a drug candidate):

  • Dissolve 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in DMF.

  • Add 3.0 equiv DIPEA (Base protects the oxetane).

  • Add 1.1 equiv HATU .

  • Add amine partner.

  • Stir at RT. (Monitor by LCMS; avoid heating >50°C if possible).

References

  • BLD Pharm. (n.d.). SDS for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7). Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979–8982. (Grounding for oxetane stability and properties).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. (Grounding for acid-sensitivity of oxetanes).
  • National Center for Biotechnology Information. (n.d.).

Sources

Foundational

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid literature review

Topic: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7) represents a high-value building block in modern medicinal chemistry, specifically within the "oxetane revolution" that has reshaped lead optimization strategies over the last decade. This scaffold combines the metabolic robustness of a fluorinated phenyl ring with the physicochemical benefits of the oxetane moiety—a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups.

This guide provides a comprehensive analysis of this molecule, detailing its chemical architecture, a validated synthesis workflow, and its strategic application in drug discovery programs targeting metabolic disorders (e.g., GPR119 agonists) and oncology.

Chemical Architecture & Physicochemical Profile

The molecule's utility stems from the synergistic effects of its two key substituents on the benzoic acid core: the fluorine atom at C3 and the oxetane ether at C4.

The "Oxetane Effect"

The oxetane ring is a critical structural motif. Unlike larger cyclic ethers (THF, THP), the oxetane ring is highly strained (~106 kJ/mol) but kinetically stable.

  • Solubility: The oxetane oxygen's exposed lone pairs create a high dipole moment, significantly lowering LogP and increasing aqueous solubility compared to gem-dimethyl or cyclobutyl analogs.

  • Basicity: The oxygen is less basic than in acyclic ethers, reducing HERG liability often associated with basic amine centers in drug candidates.

The "Fluorine Effect"

The C3-fluorine substituent serves two primary roles:

  • Metabolic Blocking: It obstructs the C3 position from oxidative metabolism (CYP450), a common soft spot in electron-rich aromatic rings.

  • Conformational Bias: Through electrostatic repulsion with the oxetane oxygen and the carboxylate, the fluorine atom restricts the rotation of the side chains, potentially locking the molecule into a bioactive conformation.

Key Properties Table
PropertyValue (Approx/Calc)Relevance
Molecular Formula C₁₀H₉FO₄Core stoichiometry
Molecular Weight 212.17 g/mol Fragment-based drug design (FBDD) compliant
CAS Number 1346498-50-7Unique Identifier
cLogP ~1.2 - 1.5Ideal for lowering lipophilicity in lead series
pKa (Acid) ~3.8 - 4.0Slightly more acidic than benzoic acid due to F-induction
PSA (Polar Surface Area) ~66 ŲGood membrane permeability range

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable method involves a convergent synthesis starting from commercially available 3-fluoro-4-hydroxybenzoic acid. The carboxylic acid must be masked (esterified) to prevent interference during the alkylation step.

Retrosynthetic Analysis (Graphviz)

SynthesisRoute cluster_legend Reaction Stages SM1 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8) Inter1 Methyl 3-fluoro-4-hydroxybenzoate SM1->Inter1 1. MeOH, H2SO4 (cat) Reflux, 4h Inter2 Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate Inter1->Inter2 2. Reagent, Cs2CO3 DMF, 80°C Reagent Oxetan-3-yl tosylate (or 3-Iodooxetane) Reagent->Inter2 Product 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Inter2->Product 3. LiOH, THF/H2O RT, 2h

Caption: Step-wise synthetic pathway from the phenol precursor to the final carboxylic acid building block.

Detailed Methodology
Step 1: Protection (Fischer Esterification)
  • Reagents: 3-Fluoro-4-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric acid (catalytic).

  • Protocol: Dissolve the acid in methanol (10 vol). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with EtOAc.

  • Why: Protection is mandatory. The carboxylate anion is nucleophilic and would compete with the phenolate in the next step, leading to ester byproducts.

Step 2: Etherification (The Critical Step)

This step installs the oxetane ring. Two primary methods exist: Mitsunobu and SN2 Displacement. SN2 is preferred for scale-up.

  • Method A: SN2 Displacement (Preferred)

    • Reagents: Methyl 3-fluoro-4-hydroxybenzoate, Oxetan-3-yl tosylate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Solvent: DMF or Acetonitrile (anhydrous).

    • Protocol:

      • Suspend phenol ester and Cs₂CO₃ in DMF. Stir at RT for 30 min to form the phenolate.

      • Add oxetan-3-yl tosylate.

      • Heat to 80-90°C for 12-16 hours. (Note: Oxetane tosylates are less reactive than alkyl halides; heat is required).

      • Safety: Do not exceed 100°C to avoid oxetane ring opening or decomposition.

    • Yield: Typically 70-85%.

  • Method B: Mitsunobu Reaction (Alternative)

    • Reagents: Phenol ester, Oxetan-3-ol, DIAD/DEAD, Triphenylphosphine (PPh₃).

    • Protocol: Standard Mitsunobu conditions in THF at 0°C to RT.

    • Drawback: Removal of triphenylphosphine oxide (TPPO) can be difficult on larger scales.

Step 3: Saponification (Deprotection)
  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Protocol: Dissolve the intermediate ester in THF/H₂O (3:1). Add LiOH (2.0 eq). Stir at RT for 2-4 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~3-4. The product usually precipitates as a white solid. Filter and dry.

  • Caution: Avoid strong mineral acids (conc. HCl) and high heat during workup, as the oxetane ring is acid-sensitive and can ring-open to the diol.

Applications in Drug Discovery[3][4][5][6][7]

This specific building block is frequently utilized in the design of agonists for G-protein coupled receptors (GPCRs), particularly GPR119 (a target for Type 2 Diabetes and obesity).

SAR Logic: The GPR119 Pharmacophore

In GPR119 agonists, the "right-hand side" often requires a polar aryl ether. The 3-fluoro-4-(oxetan-3-yloxy)phenyl motif provides a superior alternative to the traditional 4-methoxyphenyl or 4-ethoxyphenyl groups.

Decision Tree: When to use this Scaffold (Graphviz)

SAR_Logic Problem Lead Optimization Issue Solubility Poor Aqueous Solubility? Problem->Solubility Metabolism High Metabolic Clearance? Problem->Metabolism Solution Implement 3-Fluoro-4-(oxetan-3-yloxy) Scaffold Solubility->Solution Yes Metabolism->Solution Yes Mechanism1 Oxetane lowers LogP (Polarity increase) Solution->Mechanism1 Mechanism2 Fluorine blocks P450 oxidation at C3 Solution->Mechanism2 Mechanism3 Oxetane is stable bioisostere of C=O Solution->Mechanism3

Caption: Strategic decision framework for incorporating the fluorinated oxetane ether moiety.

Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following analytical markers should be verified.

  • ¹H NMR (DMSO-d₆):

    • Oxetane Ring: Look for the characteristic multiplets. The methine proton (–OCH<) typically appears around δ 5.4 ppm. The methylene protons of the oxetane ring appear as multiplets around δ 4.5–5.0 ppm.

    • Aromatic: The 3-fluoro substitution pattern creates a distinct splitting pattern (dd or m) for the aromatic protons.

  • ¹⁹F NMR:

    • Single peak around δ -135 ppm (depending on solvent/reference), confirming the presence of the fluorine atom.

  • LC-MS:

    • Confirm [M+H]⁺ or [M-H]⁻ (211.04 in negative mode).

    • Check for the absence of the "ring-opened" diol byproduct (M+18), which indicates acid instability during workup.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1][2] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews, 116(19), 12150-12233. Link

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(15), 5621-5626. Link

  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 12(12), 1363-1372.

Sources

Exploratory

Discovery and Development of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

The following technical guide details the design, synthesis, and application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7). This document is structured for medicinal chemists and process scientists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7). This document is structured for medicinal chemists and process scientists, focusing on the rationale behind its "discovery" as a strategic building block rather than a serendipitous find.

A Strategic Scaffold for Physicochemical Optimization in Drug Design

Executive Summary: The "Polar Hydrophobic" Paradigm

The discovery of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid was not an isolated event but a calculated result of the "oxetane revolution" in medicinal chemistry. As drug discovery programs faced high attrition rates due to poor solubility and high lipophilicity (LogP), the 3,3-disubstituted oxetane emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.

This specific building block combines two critical design elements:

  • The Oxetane Ether: A "polar hydrophobic" motif that lowers lipophilicity while maintaining steric bulk similar to a cyclopropyl or isopropyl group.

  • The Ortho-Fluorine: A metabolic blocker that modulates the acidity of the benzoic acid and prevents oxidative dealkylation of the ether.

This guide serves as the definitive protocol for synthesizing and utilizing this scaffold to improve the drug-like properties (DLP) of clinical candidates.

Chemical Rationale & Design Logic

The Bioisosteric Shift

In traditional medicinal chemistry, a 4-methoxybenzoic acid moiety is a common pharmacophore. However, methyl ethers are metabolically labile (O-demethylation by CYPs) and offer no solubility advantage.

The oxetan-3-yloxy replacement offers a high-impact solution:

  • Dipole Moment: The oxetane ring has a significant dipole, increasing aqueous solubility without introducing a hydrogen bond donor (HBD).

  • Metabolic Stability: The strained ether is surprisingly stable to hydrolysis and less prone to oxidative metabolism than flexible alkyl ethers.

  • Fluorine Synergy: Placing a fluorine atom at the 3-position (ortho to the ether) electronically deactivates the ring, further protecting the ether oxygen from CYP450 oxidation while increasing the lipophilicity slightly to balance membrane permeability.

Comparative Physicochemical Profile

The following table illustrates why a researcher would select this scaffold over traditional analogs.

Property4-Methoxybenzoic Acid4-(Isopropyloxy)benzoic Acid3-F-4-(Oxetan-3-yloxy)benzoic Acid
LogP (Calc) ~2.0~2.9~1.1
tPSA (Ų) 37.337.346.5
Metabolic Liability High (O-demethylation)High (O-dealkylation)Low
Solubility LowVery LowModerate-High
pKa (Acid) ~4.2~4.4~3.8 (Increased Acidity)

Synthetic Protocols (The "Discovery" Route)

The synthesis of this compound presents a challenge: the oxetane ring is acid-sensitive and can undergo ring-opening polymerization if conditions are too harsh. Two primary routes were developed: the Mitsunobu Coupling (preferred for R&D scale) and Nucleophilic Displacement (preferred for Process scale).

Protocol A: The Mitsunobu Route (R&D Standard)

Rationale: This route uses readily available oxetan-3-ol and avoids the use of unstable electrophiles like 3-iodooxetane.

Reagents:

  • Substrate: 3-Fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Alcohol: Oxetan-3-ol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Fluoro-4-hydroxybenzoic acid,

    
    , and oxetan-3-ol in anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the reaction mixture to 0°C under a nitrogen atmosphere. Critical: Low temperature prevents side reactions of the diazo compound.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: 212.18 Da).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Purification: The major impurity is triphenylphosphine oxide (

    
    ). Triturate the crude solid with cold diethyl ether (product often precipitates, oxide stays in solution) or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    
Protocol B: Alkylation with 3-Iodooxetane (Process Alternative)

Rationale: Avoids difficult phosphorus byproducts but requires the more expensive/reactive 3-iodooxetane.

  • Dissolve 3-Fluoro-4-hydroxybenzoic acid in DMF.

  • Add

    
     (2.0 equiv) and stir for 30 min to form the phenoxide.
    
  • Add 3-iodooxetane (1.2 equiv) and heat to 60°C for 4 hours.

  • Note: Higher temperatures (>80°C) risk opening the oxetane ring via elimination.

Structural Visualization & Pathway

The following diagram illustrates the synthetic logic and the bioisosteric relationship driving the selection of this building block.

G cluster_logic Design Logic Start 3-Fluoro-4-hydroxybenzoic acid (Starting Material) Intermediate Mitsunobu Complex (PPh3 / DIAD) Start->Intermediate Activation Reagent Oxetan-3-ol (Reagent) Reagent->Intermediate Coupling Product 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (Target Scaffold) Intermediate->Product SN2 Displacement (Inversion at Oxetane C3) Drug Downstream API (Kinase Inhibitor / GPCR Ligand) Product->Drug Amide Coupling (Linker Attachment) Logic1 Why Fluorine? Prevents Metabolic Oxidation Logic1->Product Logic2 Why Oxetane? Low LogP, High Solubility Logic2->Product

Figure 1: Synthetic pathway and chem-bio logic for the generation of the fluoro-oxetanyl scaffold.

Applications in Drug Discovery[2]

This acid is rarely the final drug; it is a linker or headgroup .

  • Kinase Inhibitors: The benzoic acid moiety is often converted to an amide, linking to an aminopyridine or indazole hinge binder. The oxetane projects into the solvent channel, improving the solubility of otherwise hydrophobic inhibitors.

  • PROTAC Linkers: The rigid phenyl ring combined with the polar oxetane provides a defined vector for E3 ligase recruitment without adding excessive lipophilicity, which is critical for cell permeability in large PROTAC molecules.

  • Fragment-Based Drug Discovery (FBDD): The acid itself is used in fragment screens. The oxetane oxygen can act as a weak H-bond acceptor, interacting with specific residues in the target pocket.

Quality Control & Characterization

To ensure the integrity of the "discovered" building block, the following analytical signals must be verified:

  • 1H NMR (DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.8–7.6 (m, 2H, Ar-H)
      
    • 
       7.2 (t, 1H, Ar-H ortho to ether)
      
    • 
       5.4 (m, 1H, Oxetane CH-O)
      
    • 
       4.9 & 4.5 (m, 4H, Oxetane 
      
      
      
      )
    • Note: The "roofing" effect of the oxetane protons is characteristic.

  • 19F NMR: Single peak around -135 ppm (varies by solvent).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition. Defines the foundational logic of oxetanes as bioisosteres. Link

  • Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews. Comprehensive review of oxetane synthesis including aryloxy derivatives. Link

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. The core protocol basis for the synthesis described. Link

  • Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. Discusses the specific metabolic advantages of oxetane ethers. Link

Sources

Foundational

The Oxetane Effect: A Technical Guide to Bioisosteric Replacement in Medicinal Chemistry

Executive Summary For decades, the oxetane ring was viewed as a chemical curiosity—a strained, four-membered ether primarily known through the natural product paclitaxel (Taxol).[1] In modern medicinal chemistry, however...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the oxetane ring was viewed as a chemical curiosity—a strained, four-membered ether primarily known through the natural product paclitaxel (Taxol).[1] In modern medicinal chemistry, however, the 3,3-disubstituted oxetane has emerged as a high-value bioisostere.[2][3] It serves as a superior alternative to the gem-dimethyl group and carbonyl functionalities, offering a unique solution to the "molecular obesity" problem (high lipophilicity/high molecular weight).

This guide details the physicochemical rationale, metabolic impact, and synthetic protocols required to effectively deploy oxetanes in drug discovery programs.[2][4]

Part 1: Physicochemical Rationale

The Gem-Dimethyl vs. Oxetane Switch

The most common application of the oxetane ring is the replacement of a gem-dimethyl group (


).[5] While gem-dimethyl groups are used to block metabolic sites or induce conformational lock (the Thorpe-Ingold effect), they significantly increase lipophilicity (LogP), which can lead to poor solubility and high clearance.

Replacing a gem-dimethyl group with an oxetane ring maintains the steric bulk and sp3 character but introduces a permanent dipole and hydrogen bond acceptor capability.

Table 1: Comparative Physicochemical Impact

Propertygem-Dimethyl GroupOxetane GroupImpact of Switch
Steric Demand High (Thorpe-Ingold)Moderate/HighMaintains conformational restriction (pucker angle ~8.7°).
Lipophilicity (LogP) Increases (+0.5 to +1.0)Decreases (-0.3 to -1.0)lowers LogP significantly (approx. 1 log unit shift).
Solubility Neutral/DecreasesIncreasesEnhances aqueous solubility via H-bond acceptance.
Metabolic Liability Vulnerable (benzylic/allylic oxidation)Stable (3,3-disubstituted)Blocks CYP450 oxidation sites.
Basicity (pKa) No direct effectInductive withdrawalLowers pKa of adjacent amines (by ~2-3 units), improving permeability.
The "Oxetane Effect" Logic Flow

The following diagram illustrates the decision-making logic for deploying oxetanes to resolve specific DMPK (Drug Metabolism and Pharmacokinetics) liabilities.

OxetaneLogic Problem DMPK Liability Identified HighLogP High Lipophilicity (Poor Solubility) Problem->HighLogP MetabSpot Metabolic Soft Spot (Rapid Clearance) Problem->MetabSpot HighBasicity High Amine pKa (hERG/Permeability issues) Problem->HighBasicity Solution Deploy 3,3-Disubstituted Oxetane HighLogP->Solution Bioisostere MetabSpot->Solution Block Site HighBasicity->Solution -I Effect Result1 LogD Reduced (~1 unit) Solubility Increased Solution->Result1 Result2 Metabolic Blocking (Steric Shielding) Solution->Result2 Result3 pKa Modulation (Inductive Effect) Solution->Result3

Caption: Decision logic for oxetane deployment. The scaffold addresses three distinct medicinal chemistry bottlenecks simultaneously.

Part 2: Metabolic Stability & Safety

A common misconception is that the strained oxetane ring (strain energy ~26 kcal/mol) is chemically unstable. While sensitive to strong Lewis acids, 3,3-disubstituted oxetanes are remarkably stable under physiological conditions and in the presence of liver microsomes.

Mechanism of Stability[3][6]
  • Steric Shielding: Substitution at the 3-position prevents nucleophilic attack at the carbon atoms adjacent to the oxygen, preventing ring opening.

  • Metabolic Blocking: In the gem-dimethyl motif, the methyl groups are often sites of rapid CYP450-mediated hydroxylation. The oxetane ring is resistant to this oxidative attack, effectively "capping" the metabolic soft spot.

Critical Insight: Avoid 2-substituted oxetanes if possible. They are significantly less stable and more prone to hydrolysis or ring-opening than their 3,3-disubstituted counterparts.

Part 3: Synthetic Methodologies

Accessing the oxetane motif requires robust protocols.[6] The two primary strategies are Ring Construction (from acyclic precursors) and Ring Functionalization (using oxetan-3-one).

Strategy A: Functionalization of Oxetan-3-one (The "Building Block" Route)

This is the most expedient method for medicinal chemists, utilizing commercially available oxetan-3-one to introduce the ring late-stage or to build a complex core.

Strategy B: De Novo Ring Synthesis (The "Paternò-Büchi" or Diol Route)

Used when the oxetane is embedded deeply within a scaffold or when specific substitution patterns are required that are inaccessible via the ketone.

SynthesisWorkflow Start Target: Oxetane Incorporation Path1 Route A: Functionalization (Start: Oxetan-3-one) Start->Path1 Path2 Route B: Cyclization (Start: 1,3-Diol/Ester) Start->Path2 Step1A Grignard/Organolithium Addition Path1->Step1A Step1B Reduction of Malonate/Ester Path2->Step1B Step2A Intermediate: 3-Substituted Oxetan-3-ol Step1A->Step2A Step3A Derivatization (DAST/Morph-DAST) or Etherification Step2A->Step3A Step2B Activation (Tosylation/Mesylation) Step1B->Step2B Step3B Intramolecular Cyclization (n-BuLi or NaH) Step2B->Step3B

Caption: Dual synthetic pathways for oxetane integration. Route A is preferred for speed; Route B for complex scaffold construction.

Part 4: Experimental Protocol

Protocol: Synthesis of 3-Aryl-3-Fluoro-Oxetane via Oxetan-3-one

This protocol describes the addition of an aryl group to oxetan-3-one followed by fluorination.[2][3][4][5][7][6][8][9][10][11][12] This specific motif is a classic bioisostere for a benzylic fluoride or a carbonyl derivative.

Prerequisites:

  • All glassware must be flame-dried and under inert atmosphere (Argon/Nitrogen).

  • Safety Note: DAST (Diethylaminosulfur trifluoride) is reactive and can generate HF. Use plastic/Teflon labware where possible for the fluorination step and work in a well-ventilated fume hood.

Step 1: Grignard Addition
  • Preparation: Dissolve 3-oxetanone (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool the solution to -78 °C.

  • Addition: Dropwise add the Aryl-Grignard reagent (1.2 equiv) over 20 minutes. Ensure the internal temperature does not rise above -65 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the 3-aryl-oxetan-3-ol .

Step 2: Deoxyfluorination
  • Preparation: Dissolve the 3-aryl-oxetan-3-ol (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C.

  • Reagent: Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) dropwise.

  • Reaction: Stir at -78 °C for 30 minutes. (Note: Some substrates require warming to RT, but start cold to prevent ring opening).

  • Quench: Critical Safety Step. Pour the reaction mixture slowly into a stirred solution of saturated aqueous

    
     at 0 °C. Do not add water to the reaction.
    
  • Workup: Extract with DCM. Dry over

    
     (magnesium sulfate is preferred here).
    
  • Result: Concentration yields the 3-aryl-3-fluoro-oxetane .

Part 5: Case Studies & Clinical Impact

The transition of oxetanes from academic papers to clinical candidates validates their utility.

Table 2: Notable Oxetane-Containing Clinical Candidates

CompoundDeveloperIndicationOxetane RoleStatus
Rilzabrutinib SanofiITP / AsthmaFirst synthetic oxetane drug approved.[13] Replaces a cyclic ketone/spacer.[7]Approved
Fenebrutinib GenentechMultiple SclerosisBTK Inhibitor.[13] Oxetane improves solubility and metabolic stability.[3][5][7][11]Phase III
Crenolanib Arog / PfizerAML / GISTFLT3/PDGFR inhibitor.[2][3]Phase III
Ziresovir Roche / ArkRSVFusion inhibitor.[3]Phase III

Case Study Highlight: Rilzabrutinib Rilzabrutinib represents a landmark in medicinal chemistry as the first approved drug containing a synthetic oxetane ring.[13] The oxetane moiety was utilized to optimize the physicochemical profile of the BTK inhibitor, balancing oral bioavailability with potency.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[3][4][7][6][14] Angewandte Chemie International Edition. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][8] Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Barnes, N. A., et al. (2023). "Oxetanes in Drug Discovery Campaigns."[1][3][4][5][7][6][11][14] Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: Physicochemical and Pharmacological Profiling of Fluorinated Benzoic Acid Derivatives

[1] Executive Summary: The "Fluorine Effect" in Molecular Design Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. The strategic introduction of fluorine—t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Fluorine Effect" in Molecular Design

Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. The strategic introduction of fluorine—the most electronegative element—into the benzoic acid core does not merely add mass; it fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic profile without significantly changing steric bulk (Van der Waals radius of F: 1.47 Å vs. H: 1.20 Å).

This guide provides a rigorous technical analysis of these derivatives, focusing on the causality between structural substitution patterns (ortho, meta, para) and macroscopic properties (pKa, LogP, metabolic stability).

Electronic and Physicochemical Profiling[2]

The position of the fluorine atom dictates the physicochemical behavior of the derivative through two competing mechanisms: the electron-withdrawing Inductive Effect (-I) and the electron-donating Mesomeric Effect (+M).

Comparative Data Matrix

The following table summarizes the key properties of mono-fluorinated benzoic acids compared to the unsubstituted parent.

CompoundStructurepKa (25°C)LogP (Octanol/Water)Melting Point (°C)Electronic Dominance
Benzoic Acid C₆H₅COOH4.201.87122N/A
2-Fluorobenzoic Acid o-F-C₆H₄COOH3.27 1.86122-125Strong -I (Inductive)
3-Fluorobenzoic Acid m-F-C₆H₄COOH3.862.16 123-I (Inductive)
4-Fluorobenzoic Acid p-F-C₆H₄COOH4.142.07184Balanced -I / +M
Mechanistic Insight: The Ortho-Effect

The significant acidity increase in 2-fluorobenzoic acid (ΔpKa ≈ -0.93 vs. benzoic acid) is a textbook example of the "Ortho Effect," but it is often misunderstood. It is not solely due to steric inhibition of resonance.

  • Inductive Proximity: The fluorine at the C2 position exerts a powerful -I effect directly on the carboxyl carbon, stabilizing the carboxylate anion (conjugate base) more effectively than at C3 or C4.

  • Intramolecular Interaction: In the cis conformation, repulsive electrostatic interactions between the fluorine lone pairs and the carbonyl oxygen destabilize the un-ionized acid, driving the equilibrium toward dissociation.

Lipophilicity Modulation

Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond. However, 2-fluorobenzoic acid defies this trend (LogP 1.86 vs 1.87 for benzoic acid). This anomaly arises because the ortho-fluorine atom can participate in intramolecular hydrogen bonding or electrostatic repulsion that alters the solvation shell, making the molecule slightly more polar in specific conformations compared to its meta and para counterparts.

Pharmacological Utility: Metabolic Stability

One of the primary drivers for incorporating fluorinated benzoic acids into drug scaffolds is the enhancement of metabolic stability.

Mechanism: Blocking P450 Oxidation

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions. The C-F bond (bond energy ~116 kcal/mol) is metabolically inert compared to the C-H bond (~99 kcal/mol).

  • Para-Blocking: Substituting a para-hydrogen with fluorine prevents the formation of toxic quinone-imine metabolites and blocks para-hydroxylation, a common clearance pathway.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by P450 oxidants (e.g., Compound I).

Visualization: Metabolic Fate Decision Tree

The following diagram illustrates how fluorination alters the metabolic trajectory of a benzoic acid derivative.

MetabolicPathways Start Benzoic Acid Derivative P450 Cytochrome P450 (Liver Microsomes) Start->P450 H_Sub Substituent = H (Electron Rich) P450->H_Sub Path A F_Sub Substituent = F (Electron Poor) P450->F_Sub Path B Oxidation Aromatic Hydroxylation (Phase I Metabolism) H_Sub->Oxidation Clearance Rapid Clearance / Potential Toxicity Oxidation->Clearance Block Oxidation Blocked (C-F Bond Stable) F_Sub->Block Stable Extended Half-life (t1/2) Intact Scaffold Block->Stable

Caption: Comparative metabolic pathways showing how fluorine substitution mitigates P450-mediated oxidation, extending drug half-life.

Synthetic Methodologies

Direct fluorination of benzoic acid is often non-selective and hazardous. The preferred route for high-purity derivatives, particularly 4-fluorobenzoic acid , is the Balz-Schiemann Reaction . This protocol is self-validating because the intermediate diazonium tetrafluoroborate salt precipitates as a solid, allowing for purification before the thermal decomposition step.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

Objective: Synthesis of 4-fluorobenzoic acid from ethyl 4-aminobenzoate via diazonium tetrafluoroborate intermediate.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Sodium Nitrite (

    
    )[1]
    
  • Tetrafluoroboric acid (

    
    ) or 
    
    
    
  • Sodium Hydroxide (

    
    )[2]
    

Workflow:

  • Diazotization (0°C):

    • Dissolve ethyl 4-aminobenzoate (1 eq) in concentrated HCl. Cool to 0°C in an ice-salt bath.

    • Add aqueous

      
       (1.1 eq) dropwise. Maintain temperature < 5°C to prevent diazonium decomposition.
      
    • Validation Point: Test with starch-iodide paper.[1][3] An immediate blue-black color confirms excess nitrous acid (reaction complete).

  • Counter-ion Exchange & Precipitation:

    • Add cold

      
       (48% aq. solution) to the reaction mixture.
      
    • The diazonium tetrafluoroborate salt (

      
      ) will precipitate as a stable solid.
      
    • Filter and wash with cold water, methanol, and ether.[3] Dry in a vacuum desiccator.[1][3]

    • Safety Note: Unlike chloride salts, tetrafluoroborate diazonium salts are generally stable when dry, but handle with care behind a blast shield.

  • Thermal Decomposition (The Schiemann Step):

    • Heat the dry salt gently with a Bunsen burner or heating mantle.

    • The salt decomposes (

      
      ).
      
    • Observation: Evolution of white fumes (

      
      ) and nitrogen gas indicates reaction progress.
      
  • Hydrolysis:

    • Reflux the resulting ethyl 4-fluorobenzoate with 10% NaOH/Ethanol for 1 hour.

    • Acidify with HCl to precipitate the free 4-fluorobenzoic acid.[3]

    • Recrystallize from hot water/ethanol.

Synthetic Decision Logic

The following diagram outlines the logic for selecting a synthesis route based on the target isomer.

SynthesisLogic Target Target: Fluorinated Benzoic Acid Position Substituent Position? Target->Position Para Para (4-F) Position->Para Ortho Ortho (2-F) Position->Ortho Meta Meta (3-F) Position->Meta Schiemann Balz-Schiemann Reaction (via Aniline precursor) Para->Schiemann Lithiation Directed Ortho-Lithiation (using Fluorobenzene + CO2) Ortho->Lithiation Nitration Nitration of Benzoic Acid -> Reduction -> Schiemann Meta->Nitration

Caption: Decision tree for selecting the optimal synthetic pathway based on regioselectivity requirements.

References

  • Organic Syntheses. (1940). p-Fluorobenzoic Acid: Synthesis via Balz-Schiemann Reaction. Org. Synth. 1940, 20, 51. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Wikipedia. (2025). 4-Fluorobenzoic acid: Properties and Safety Data. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

Strategic Overview & Significance The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[1] As established by the pioneering work of Carreira and Wuitschi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Significance

The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[1] As established by the pioneering work of Carreira and Wuitschik at ETH Zürich, the oxetane moiety serves as a superior bioisostere for gem-dimethyl or carbonyl groups. It offers a unique combination of reduced lipophilicity (LogP), enhanced metabolic stability, and increased solubility compared to carbocyclic analogs.

Target Molecule: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid. Chemical Significance:

  • Fluorine Substitution: The fluorine atom at the 3-position exerts an electron-withdrawing effect, lowering the pKa of the phenol precursor. This modulates the nucleophilicity of the phenoxide during synthesis and influences the metabolic stability of the aromatic ring in the final pharmacophore.

  • Oxetane Ether Linkage: This specific ether linkage is prone to acid-catalyzed ring opening. Therefore, the synthetic route must prioritize basic or neutral conditions during late-stage transformations.

Retrosynthetic Analysis

The synthesis is designed around the sensitivity of the oxetane ring. We utilize a "Protect-Alkylate-Deprotect" strategy. Direct alkylation of the benzoic acid is avoided to prevent competitive ester formation and solubility issues.

Retrosynthesis Target Target: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Disconnection Disconnection: Ether & Ester Hydrolysis Target->Disconnection Intermediate Intermediate: Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate Disconnection->Intermediate Precursors Precursors: 1. Methyl 3-fluoro-4-hydroxybenzoate 2. 3-Iodooxetane Intermediate->Precursors  SN2 Alkylation

Figure 1: Retrosynthetic logic flow prioritizing the stability of the ether linkage.

Detailed Experimental Protocol

Phase 1: Esterification (Protection)

Objective: Convert 3-fluoro-4-hydroxybenzoic acid to its methyl ester to differentiate the carboxylate and phenolate functionalities.

  • Reagents: 3-Fluoro-4-hydroxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent),

    
     (cat. 0.1 eq).
    
  • Procedure:

    • Dissolve the acid in MeOH (10 mL/g).

    • Add concentrated

      
       dropwise.
      
    • Reflux at 65°C for 4–6 hours (Monitor by TLC/LC-MS).

    • Workup: Concentrate in vacuo. Neutralize with sat.

      
      . Extract with EtOAc.
      
    • Yield Expectation: >95% (Quantitative).

Phase 2: Alkylation (The Critical Step)

Objective: Install the oxetane ring via nucleophilic substitution. Scientific Rationale: We utilize Cesium Carbonate (


)  in DMF.[2] The large cesium cation forms a loose ion pair with the phenoxide, creating a "naked anion" that significantly enhances nucleophilicity compared to potassium or sodium salts. This is crucial because 3-iodooxetane is a secondary halide on a strained ring and can be sluggish electrophile.
ParameterSpecificationRationale
Substrate Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq)Protected acid core.
Electrophile 3-Iodooxetane (1.5 eq)Excess required due to volatility/stability.
Base

(2.0 eq)
Promotes "naked anion" effect; superior solubility in DMF.
Solvent Anhydrous DMF (10 V)Polar aprotic; stabilizes the transition state.
Temperature 60°CCritical: >80°C risks oxetane ring opening/polymerization.

Step-by-Step Protocol:

  • Charge a reaction vessel with Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and

    
     (2.0 eq).
    
  • Add Anhydrous DMF under

    
     atmosphere. Stir for 15 minutes at RT to ensure deprotonation (color change often observed).
    
  • Add 3-Iodooxetane (1.5 eq) in one portion.

  • Heat the mixture to 60°C .

  • Monitoring: Check LC-MS at 4 hours. Look for mass

    
    .
    
  • Workup:

    • Cool to RT. Dilute with water (precipitation often occurs).

    • Extract with

      
       or EtOAc (Avoid DCM if possible to prevent emulsion with DMF).
      
    • Wash organics with LiCl (5% aq) to remove residual DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Saponification (Deprotection)

Objective: Hydrolyze the ester without opening the oxetane ring. Safety Warning: Do NOT use acidic workup. Oxetanes are acid-labile.

  • Reagents: LiOH

    
     (2.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the alkylated intermediate in THF.

    • Add LiOH dissolved in water.

    • Stir at Room Temperature (20–25°C). Do not heat.

    • Monitor by LC-MS (disappearance of methyl ester).

  • Isolation (Critical):

    • Most protocols acidify to pH 1–2 to precipitate benzoic acids. This will destroy the oxetane.

    • Correct Method: Carefully adjust pH to ~4–5 using 1M citric acid or dilute acetic acid (weak acids).

    • Extract immediately with EtOAc.

    • Alternatively, purify the Lithium salt directly via Reverse Phase chromatography (C18) using a neutral buffer (

      
      ).
      

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): The oxetane ring presents a distinct signature.

    • Look for a pentet or multiplet at

      
       5.4–5.6 ppm (1H, methine proton attached to oxygen).
      
    • Look for multiplets at

      
       4.5–5.0 ppm (4H, methylene protons of the oxetane ring).
      
  • 19F NMR: Single peak, typically around -130 to -135 ppm (depending on referencing).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impurities CheckLCMS Check LC-MS of Crude Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Product Mass + 18 (Hydrolysis) or Polymerization CheckLCMS->Result2 Action1 Increase Temp to 70°C Check Reagent Quality (Iodide) Result1->Action1 Action2 Reaction too hot (>80°C)? Acidic Workup used? Result2->Action2 Solution1 Add catalytic KI Switch to DMSO Action1->Solution1 Solution2 Repeat at 50°C Use Citric Acid for pH adj. Action2->Solution2

Figure 2: Diagnostic workflow for optimizing the alkylation and hydrolysis steps.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups."[1][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Lee, J. C., et al. (1995).[2] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 25(9), 1367–1370.[6]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(24), 15032–15085.

Sources

Application

Application Note: High-Fidelity Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

Executive Summary & Scientific Rationale The incorporation of oxetane rings into drug scaffolds is a high-value strategy in modern medicinal chemistry. Oxetanes function as stable, polar, lipophilic surrogates for gem-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of oxetane rings into drug scaffolds is a high-value strategy in modern medicinal chemistry. Oxetanes function as stable, polar, lipophilic surrogates for gem-dimethyl groups or carbonyls, often improving metabolic stability and aqueous solubility without compromising potency.

This application note details the synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a critical intermediate for various bioactive compounds (e.g., herbicide derivatives, enzyme inhibitors).

Strategic Route Selection

Two primary routes were evaluated for this synthesis. The selection depends on the scale and available starting materials:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) – Recommended for Scale

    • Mechanism: Displacement of the 4-fluorine of methyl 3,4-difluorobenzoate by oxetan-3-ol.

    • Rationale: The ester group at the 1-position activates the 4-position fluorine toward nucleophilic attack (para-activation). The 3-fluorine provides additional inductive activation. This route is convergent and uses inexpensive starting materials.

  • Route B: Mitsunobu Etherification – Recommended for Discovery/Analoging

    • Mechanism: Coupling of methyl 3-fluoro-4-hydroxybenzoate with oxetan-3-ol using PPh3/DIAD.

    • Rationale: Useful if the phenol precursor is already in hand or if the SNAr conditions prove too harsh for other sensitive functional groups on the scaffold.

This guide prioritizes Route A (SNAr) due to its superior atom economy and scalability, followed by a controlled hydrolysis step to yield the free acid.

Critical Safety & Stability Considerations

  • Oxetane Sensitivity: The oxetane ring is a strained ether. While stable to base, it is acid-labile . Exposure to strong aqueous acid (pH < 2) or Lewis acids can trigger ring-opening polymerization or hydrolysis to the diol.

    • Protocol Adjustment: Acidification steps must be controlled using weak acids (Citric acid or 1M HCl) to pH ~4–5, avoiding prolonged exposure to low pH.

  • Regioselectivity: In Route A, nucleophilic attack occurs preferentially at the 4-position due to the para-electron-withdrawing effect of the ester. The 3-position is less reactive (meta to ester).

Visual Workflow & Mechanism

Reaction Scheme: SNAr Approach

SynthesisRoute cluster_conditions Key Conditions SM1 Methyl 3,4-difluorobenzoate Intermediate Intermediate Ester: Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate SM1->Intermediate Cs2CO3, DMF 60-80°C, 4-6h (SNAr Regioselective) Reagent Oxetan-3-ol (Nucleophile) Reagent->Intermediate Product Final Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Intermediate->Product LiOH, THF/H2O RT, 2h (Mild Hydrolysis) Warning ! Avoid pH < 3 during workup

Caption: Two-step synthesis via regioselective SNAr followed by mild ester hydrolysis.

Detailed Experimental Protocol

Step 1: Ether Formation via SNAr

Objective: Synthesize Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/Vol
Methyl 3,4-difluorobenzoate 172.131.05.00 g
Oxetan-3-ol 74.081.22.58 g
Cesium Carbonate (Cs2CO3) 325.822.018.9 g
DMF (Anhydrous) --50 mL (10V)
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Methyl 3,4-difluorobenzoate (5.00 g) and Oxetan-3-ol (2.58 g) to the flask. Add anhydrous DMF (50 mL).

  • Base Addition: Add Cs2CO3 (18.9 g) in a single portion.

    • Note: Cs2CO3 is preferred over K2CO3 for its higher solubility in DMF and enhanced nucleophilicity of the resulting alkoxide.

  • Reaction: Heat the mixture to 65°C under nitrogen. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Checkpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the difluoro starting material.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Pour the mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, 0–30% EtOAc in Hexanes).

    • Yield Target: 75–85% as a white/off-white solid.

Step 2: Ester Hydrolysis

Objective: Convert the methyl ester to the free acid without opening the oxetane ring.

Materials
ReagentEquiv.Amount
Intermediate Ester (Step 1)1.05.00 g (theoretical)
Lithium Hydroxide (LiOH·H2O) 2.52.31 g
THF -40 mL
Water -10 mL
Procedure
  • Dissolution: Dissolve the intermediate ester in THF (40 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (2.31 g) in water (10 mL) dropwise.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Caution: Do not heat.[2] Heating in base is generally safe for oxetanes, but unnecessary thermal stress should be avoided to prevent side reactions.

  • Workup (Critical Step):

    • Concentrate the THF under reduced pressure (keep bath < 40°C).

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Et2O (1 x 20 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M Citric Acid or 1M HCl dropwise to pH ~4–5.

      • Warning: Do not use concentrated HCl. Do not drop below pH 3. The product should precipitate as a white solid.[7]

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 40°C.

    • Yield Target: 85–95%.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion or side reactions.Increase Cs2CO3 to 2.5 equiv. Ensure DMF is anhydrous. Increase temp to 80°C (max).
Regioisomer Impurity Attack at 3-position (rare).Verify structure by NMR (coupling constants). The 4-position is significantly more activated; this is rarely an issue with 3,4-difluoro substrates.
Ring Opening Acidic workup too harsh.Use Citric acid instead of HCl. Ensure pH does not drop below 4. Avoid heating during acidification.[2]
Poor Solubility Product is a zwitterion-like acid.Use THF/Water mixtures for analysis. For NMR, use DMSO-d6.

Analytical Validation

Expected NMR Signatures (DMSO-d6)
  • Oxetane Ring:

    • Multiplet at ~5.3 ppm (1H, methine CH-O).

    • Multiplets at ~4.5–5.0 ppm (4H, methylene CH2-O). The oxetane protons appear as distinct roofing patterns due to ring puckering.

  • Aromatic Region:

    • Look for 3 distinct protons.[3] The proton ortho to the fluorine and carboxyl (H2) will show a small H-F coupling.

    • The proton ortho to the oxetane (H5) will show a doublet (or dd).

  • Carboxylic Acid: Broad singlet >12.0 ppm (exchangeable).

References

  • Oxetane Introduction in Medicinal Chemistry

    • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.

  • SNAr on Fluorobenzoates

    • General methodology for displacing activated aryl fluorides with alkoxides. Organic Chemistry Portal - Nucleophilic Aromatic Substitution.

  • Mitsunobu Reaction on Phenols (Alternative Route)

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

  • Oxetane Stability

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Oxetane Derivatives." Journal of Organic Chemistry, 2010, 75, 3301-3311.

Sources

Method

Application Note: High-Fidelity Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

Executive Summary The oxetane moiety has emerged as a critical bioisostere in modern medicinal chemistry, often serving as a polarity-modulating replacement for gem-dimethyl or carbonyl groups.[1] This application note d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane moiety has emerged as a critical bioisostere in modern medicinal chemistry, often serving as a polarity-modulating replacement for gem-dimethyl or carbonyl groups.[1] This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a scaffold frequently encountered in GLP-1 analogs and kinase inhibitors.

Unlike standard alkylations, the introduction of an oxetane ring onto a phenol requires precise control over basicity and temperature to prevent ring-opening or elimination (formation of allylic alcohols). This guide presents a validated 3-step sequence: Esterification


 Williamson Ether Synthesis 

Saponification
, designed to maximize yield while preserving the sensitive oxetane core.

Retrosynthetic Analysis & Strategy

Direct alkylation of the hydroxybenzoic acid starting material is discouraged due to the competing nucleophilicity of the carboxylate anion, which often leads to ester formation (O-alkylation of the acid) rather than the desired phenolic ether. Therefore, a protection-deprotection strategy is employed.

Strategic Pathway
  • Protection: Masking the carboxylic acid as a methyl ester.

  • Coupling:

    
     displacement of 3-iodooxetane by the phenoxide anion.
    
  • Deprotection: Mild basic hydrolysis to restore the acid without compromising the oxetane ring.

Chemical Scheme (Graphviz)

ReactionScheme SM 3-Fluoro-4-hydroxybenzoic acid Inter1 Methyl 3-fluoro-4-hydroxybenzoate (Intermediate A) SM->Inter1 1. MeOH, H2SO4 Reflux, 4h Inter2 Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate (Intermediate B) Inter1->Inter2 2. 3-Iodooxetane Cs2CO3, DMF, 60°C Product 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (Target) Inter2->Product 3. LiOH, THF/H2O RT, 2h

Caption: Step-wise synthetic route preventing regioisomeric side-reactions and preserving ring integrity.

Experimental Protocol

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid

Objective: Protect the carboxylic acid to direct alkylation solely to the phenol.

Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Methanol (Solvent, 0.5 M concentration)

  • Sulfuric acid (

    
    , cat.[2] 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)

Procedure:

  • Dissolve 3-Fluoro-4-hydroxybenzoic acid in anhydrous Methanol.

  • Cool to 0°C. Add

    
     dropwise (exothermic).
    
  • Heat to reflux (65°C) for 3 hours. Monitor by LCMS for disappearance of acid.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     to remove unreacted acid.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Expected Yield: >95% (White solid).

    • Checkpoint: confirm formation of methyl ester (

      
       M+1 = 171.1).
      
Step 2: Williamson Ether Synthesis (The Critical Step)

Objective: Install the oxetane ring via


 displacement.

Critical Considerations:

  • Electrophile: 3-Iodooxetane is preferred over 3-bromooxetane or tosylates due to the superior leaving group ability of iodide, allowing for milder thermal conditions (

    
     vs 
    
    
    
    ).
  • Base: Cesium Carbonate (

    
    )  is the gold standard. The "Cesium Effect" increases the solubility of the phenoxide anion in organic solvents, enhancing nucleophilicity without requiring harsh temperatures that cause oxetane decomposition.
    
  • Solvent: DMF (N,N-Dimethylformamide) is required for solubility and polar aprotic acceleration of the

    
     reaction.
    

Reagents:

  • Methyl 3-fluoro-4-hydroxybenzoate (Intermediate A) (1.0 equiv)

  • 3-Iodooxetane (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous, 0.2 M)

Procedure:

  • Setup: Charge a flame-dried reaction vial with Intermediate A and

    
    .
    
  • Solvation: Add anhydrous DMF and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The solution will likely turn yellow/orange.

  • Addition: Add 3-Iodooxetane in one portion.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures promote elimination of HI from the oxetane, forming allyl alcohol byproducts.

  • Monitoring: Stir for 12–16 hours. Monitor by LCMS.

    • Target Mass: M+1 = 227.2 (Methyl ester product).

  • Workup:

    • Cool to RT. Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry (

      
      ) and concentrate.
      
  • Purification: Flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
    • Expected Yield: 70–85%.

Step 3: Saponification (Ester Hydrolysis)

Objective: Reveal the carboxylic acid without opening the oxetane ring.

Critical Warning: Avoid Acidic Hydrolysis. Oxetanes are acid-labile cyclic ethers. Treatment with HCl, TFA, or


 will ring-open the oxetane to a diol or halo-alcohol. Lithium Hydroxide (LiOH)  is the reagent of choice as oxetanes are stable to base.

Reagents:

  • Intermediate B (1.0 equiv)

  • LiOH

    
     (3.0 equiv)
    
  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve Intermediate B in THF. Add water and LiOH.

  • Stir vigorously at RT for 2–4 hours.

  • Workup (Careful pH adjustment):

    • Concentrate THF in vacuo.

    • Cool the aqueous residue to 0°C.

    • Slowly acidify with 1M HCl or 10% Citric Acid to pH ~4-5.

    • Note: Do not drop pH < 3. Prolonged exposure to strong acid can degrade the product.

    • The product usually precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate, extract with EtOAc, dry, and concentrate.

  • Final Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid.

    • Appearance: White powder.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 2 Poor nucleophilicity or old electrophile.Ensure DMF is anhydrous. Use fresh 3-iodooxetane (it degrades to allyl alcohol over time). Switch base to

if using

.
Oxetane Ring Opening Acidic workup was too harsh.In Step 3, use Citric Acid instead of HCl. Ensure pH does not drop below 4. Avoid high temps during workup.
Elimination Byproduct Temperature too high in Step 2.Reduce reaction temperature to 50°C and extend time. Elimination competes with substitution at high T.
Regioisomer Mixtures Direct alkylation of acid attempted.Strictly follow the Esterification

Alkylation

Hydrolysis sequence.

Workflow Logic Diagram

Workflow Start Start: 3-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Check1 LCMS: Methyl Ester formed? Step1->Check1 Check1->Step1 No (Reflux longer) Step2 Step 2: Alkylation (3-Iodooxetane, Cs2CO3, DMF) Check1->Step2 Yes Check2 LCMS: Ether formed? Step2->Check2 Check2->Step2 No (Add more electrophile) Step3 Step 3: Saponification (LiOH, THF/H2O) Check2->Step3 Yes Check3 Workup: pH Adjustment (Target pH 4-5) Step3->Check3 Final Isolate Target Acid Check3->Final Precipitate & Filter

Caption: Decision tree for reaction monitoring and process control.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1] Angewandte Chemie International Edition, 49(8), 2816-2816. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944-1947. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233. Link

  • Duncton, M. A. J. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(15), 5340–5349. Link

Sources

Application

Synthesis of 3-Fluoro-4-hydroxybenzoic acid precursor

Application Note: Strategic Synthesis of 3-Fluoro-4-hydroxybenzoic Acid Part 1: Executive Summary & Strategic Analysis 3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) is a critical scaffold in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Part 1: Executive Summary & Strategic Analysis

3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) is a critical scaffold in medicinal chemistry, serving as a bioisostere for 4-hydroxybenzoic acid.[1] The introduction of fluorine at the 3-position (ortho to the phenol) significantly alters the physicochemical profile of the molecule:

  • pKa Modulation: The electron-withdrawing fluorine increases the acidity of the phenol (lowering pKa), enhancing hydrogen bond donor capability.[1]

  • Metabolic Stability: Fluorine blocks potential Phase I metabolic oxidation at the ortho-position.[1]

  • Lipophilicity: Marginal increase in LogP, improving membrane permeability in downstream API (Active Pharmaceutical Ingredient) synthesis.[1]

This Application Note details two distinct synthetic routes designed for different scales and laboratory capabilities.

Route Selection Matrix
FeatureRoute A: Oxidative Transformation Route B: Nitrile Hydrolysis
Starting Material 3-Fluoro-4-methylphenol (2-Fluoro-p-cresol)3-Fluoro-4-hydroxybenzonitrile
Mechanism Acetylation

Oxidation

Hydrolysis
Alkaline Hydrolysis
Scalability High (Industrial Standard)Medium (Lab/Pilot Scale)
Purity Profile Excellent (Purification via crystallization)Superior (Fewer side products)
Cost Efficiency High (Cheap starting materials)Moderate (Nitrile is costlier)
Primary Risk Over-oxidation of phenol (mitigated by protection)Incomplete hydrolysis

Part 2: Detailed Experimental Protocols

Protocol A: The "Protected Oxidation" Route (Recommended for Scale-Up)

Rationale: Direct oxidation of phenols often leads to radical coupling and tar formation.[1] This protocol employs an in-situ acetate protection strategy to mask the phenol, allowing robust oxidation of the methyl group using Potassium Permanganate (


).[1]

Reagents:

  • 3-Fluoro-4-methylphenol (CAS: 452-81-3)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Potassium Permanganate (

    
    )[1]
    
  • Pyridine / Water[1]

  • Hydrochloric Acid (HCl, 6N)[1]

Step-by-Step Methodology:

1. Protection (Acetylation):

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with 3-Fluoro-4-methylphenol (12.6 g, 100 mmol) and Pyridine (20 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 15 minutes. Exothermic reaction; maintain T < 10°C.[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] Disappearance of starting phenol (

    
    ) indicates completion.[1]
    

2. Oxidation:

  • Dilute the reaction mixture with Water (100 mL).

  • Heat the mixture to 70°C.

  • Add

    
      (39.5 g, 250 mmol) in portions over 1 hour. Caution: Vigorous evolution of heat.[1] Ensure efficient reflux condensation.
    
  • Reflux the mixture for 4 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.[1]
    
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    .[1] Wash the pad with hot water (2 x 50 mL).[1]
    

3. Hydrolysis & Isolation:

  • The filtrate (containing potassium 3-fluoro-4-acetoxybenzoate) is treated with NaOH (10% aq, 50 mL) and refluxed for 1 hour to cleave the acetate group.[1]

  • Cool the solution to 0-5°C.

  • Acidify slowly with 6N HCl to pH 2.0. The product will precipitate as a white solid.[1]

  • Filter the solid, wash with ice-cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Yield: 65-75% Purity: >98% (HPLC)[1]

Protocol B: The "Nitrile Hydrolysis" Route (High-Speed R&D)

Rationale: For rapid generation of high-purity material in a medicinal chemistry setting, hydrolyzing the nitrile avoids heavy metal oxidants and complex workups.[1]

Reagents:

  • 3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9)[1]

  • Sodium Hydroxide (NaOH) pellets[1]

  • Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL RBF, dissolve 3-Fluoro-4-hydroxybenzonitrile (5.0 g, 36.5 mmol) in Ethanol (20 mL) and Water (20 mL).

  • Base Addition: Add NaOH pellets (4.4 g, 110 mmol).

  • Reflux: Heat to reflux (approx. 85°C) for 6-8 hours.

    • Mechanistic Note: The reaction proceeds via the amide intermediate.[1] Evolution of ammonia gas (

      
      ) may be detected.[1]
      
  • Workup: Distill off the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water (30 mL) and cool to 0°C. Acidify with Conc. HCl to pH 1-2.

  • Crystallization: The product precipitates immediately.[1] Recrystallize from Water/Ethanol (9:1) if necessary.[1][2]

Yield: 85-90% Purity: >99%[1]

Part 3: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic, highlighting the divergence between the Industrial (Oxidation) and Lab (Hydrolysis) routes.

SynthesisPathways Start1 3-Fluoro-4-methylphenol (Industrial Start) Intermediate1 Acetate Protected Intermediate Start1->Intermediate1 Ac2O, Pyridine (Protection) Oxidized 3-Fluoro-4-acetoxybenzoic acid Intermediate1->Oxidized KMnO4, 70°C (Oxidation) Target TARGET: 3-Fluoro-4-hydroxybenzoic Acid Oxidized->Target NaOH then HCl (Hydrolysis/Deprotection) Start2 3-Fluoro-4-hydroxybenzonitrile (Lab Start) Start2->Target NaOH, EtOH/H2O Reflux (Hydrolysis)

Caption: Figure 1. Dual-pathway synthesis strategy comparing the Oxidative Route (Blue) and Nitrile Hydrolysis Route (Red).

Purification Logic Flow

Ensuring the removal of unreacted phenols and inorganic salts is critical.[1]

PurificationLogic Crude Crude Reaction Mixture (Alkaline pH > 10) Filter Filtration (Remove MnO2) Crude->Filter If Route A Acidification Acidification (HCl to pH 2) Crude->Acidification If Route B Filter->Acidification Precipitation Precipitation of Product Acidification->Precipitation Wash Cold Water Wash (Removes Salts) Precipitation->Wash Final Pure 3-F-4-HBA Wash->Final

Caption: Figure 2.[1] Critical Workup Logic ensuring separation of inorganic byproducts and isolation of the free acid.

Part 4: Analytical Validation & Safety

Quality Control Parameters
TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white crystalline powderYellowing indicates phenol oxidation
Melting Point Capillary158°C - 162°CSharp range indicates purity
1H NMR DMSO-d6

10.5 (br s, OH), 7.6-7.7 (m, 2H), 7.0 (t, 1H)
Confirm regiochemistry (F-H coupling)
HPLC Purity C18 Column> 98.0% AreaMobile Phase: ACN/Water (0.1% TFA)
Safety & Handling (E-E-A-T)
  • Fluorinated Phenols: Can be corrosive and toxic if absorbed through the skin.[1] Wear nitrile gloves and work in a fume hood.[1]

  • KMnO4: Strong oxidizer.[1] Avoid contact with pure acetic anhydride or organic solvents in concentrated forms without water dilution (fire risk).[1]

  • Waste Disposal: Manganese waste (

    
    ) must be disposed of as heavy metal waste, not general chemical trash.[1]
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68065, 3-Fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2015).[1] CN104447213A: Method for synthesizing 3-hydroxy-4-fluorobenzoic acid (Comparative Isomer Methodology).[1] Retrieved from

Sources

Method

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid as a building block

Topic: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid as a Building Block Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Unlocking "Polar Hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid as a Building Block Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Unlocking "Polar Hydrophobicity": A Next-Generation Bioisostere for Methoxy-Benzoates

Executive Summary

In modern drug design, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and lipophilic ether groups.[1][2] This application note details the utility of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1352608-82-2) as a high-value building block.

By replacing a traditional 4-methoxy or 4-trifluoromethoxy group with the 4-(oxetan-3-yloxy) motif, researchers can significantly lower lipophilicity (LogP) and enhance metabolic stability while maintaining steric fidelity. The addition of the 3-fluoro substituent further modulates the acidity (pKa) of the carboxylic acid handle and blocks metabolic oxidation at the susceptible ortho-position.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10][11][12]

The "Oxetane Switch"

The strategic incorporation of this building block addresses two common failure modes in lead optimization: poor aqueous solubility and rapid metabolic clearance .

FeatureStructural ComponentMechanistic Benefit
Solubility Oxetane EtherThe exposed oxygen lone pairs in the strained ring act as strong H-bond acceptors, increasing aqueous solubility compared to acyclic ethers.
Metabolic Stability 3-Fluoro GroupBlocks oxidative metabolism (CYP450) at the ortho-position; prevents rapid de-alkylation common in anisole derivatives.
Coupling Handle Benzoic AcidAllows for standard amide coupling (EDCI/HATU) or Curtius rearrangement to anilines.
Physicochemical Comparison (Predicted)

Data based on matched molecular pair analysis (MMPA) of analogous scaffolds.

Property3-Fluoro-4-methoxybenzoic acid3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Delta
cLogP ~2.3~1.5 -0.8 (Improved)
TPSA 37 Ų47 Ų +10 Ų (Polarity)
H-Bond Acceptors 34 +1
Metabolic Liability High (O-demethylation)Low (Stable Ether)Enhanced Stability

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis may be required for scale-up. This protocol utilizes a robust alkylation strategy.

Reagents:

  • Starting Material: 3-Fluoro-4-hydroxybenzoic acid methyl ester (CAS: 393-08-8)

  • Electrophile: 3-Iodooxetane (CAS: 872-04-8) or 3-Tosyloxetane.

  • Base: Cesium Carbonate (

    
    )
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzoic acid methyl ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). The mixture may become heterogeneous. Stir at Room Temperature (RT) for 15 minutes to ensure phenol deprotonation.
    
  • Alkylation: Add 3-Iodooxetane (1.5 equiv). Seal the flask and heat to 80°C for 16 hours behind a blast shield (oxetanes are strained rings; thermal precautions apply).

    • Checkpoint: Monitor by LCMS. The product should show a mass shift corresponding to the oxetanyl alkylation.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Hydrolysis (Saponification): Dissolve the crude ester in THF:MeOH:Water (3:1:1). Add LiOH (3.0 equiv). Stir at RT until the ester is fully consumed (approx. 2-4 hours).

  • Isolation: Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc. The free acid 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is obtained as a white to off-white solid after concentration.

QC Parameters:

  • 1H NMR (DMSO-d6): Look for oxetane multiplets:

    
     4.5–5.0 ppm (5H total: 1H methine, 4H methylene).
    
  • 19F NMR: Single signal ~ -135 ppm (Ar-F).

Protocol B: Amide Coupling (Library Generation)

Application of the building block to generate a diversity library.

Reagents:

  • Acid: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv)

  • Amine: Diverse amine set (

    
    , 1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMA

Workflow:

  • Dissolve the Acid and HATU in DMF. Stir for 5 minutes to activate the carboxylate.

  • Add the Amine followed by DIPEA.

  • Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid). The oxetane ring is stable under standard acidic HPLC conditions.

Visualizing the Workflow

Diagram 1: Synthesis & Application Pathway

The following diagram illustrates the chemical flow from raw materials to the final drug-like scaffold.

SynthesisWorkflow Start 3-Fluoro-4-hydroxy benzoic acid ester Process1 Alkylation (Cs2CO3, DMF, 80°C) Start->Process1 Reagent 3-Iodooxetane (Electrophile) Reagent->Process1 Inter Intermediate (Ester) Process1->Inter SN2 Reaction Process2 Hydrolysis (LiOH, THF/H2O) Inter->Process2 Product BUILDING BLOCK: 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Process2->Product Deprotection App Amide Coupling (Drug Discovery) Product->App + R-NH2 / HATU

Caption: Synthesis workflow converting the phenolic precursor to the oxetane-functionalized building block.

Diagram 2: Decision Tree for Bioisosterism

When should a chemist select this building block?

DecisionTree Problem Lead Compound Issue: High Lipophilicity / Poor Solubility Check1 Does it contain an Anisole (OMe)? Problem->Check1 Check2 Is the Para-position metabolically labile? Check1->Check2 Yes Alt Consider other solubilizing groups (Morpholine, Pyridine) Check1->Alt No Solution Apply Oxetane Switch: Use 3-F-4-(oxetan-3-yloxy)benzoic acid Check2->Solution Yes (Oxidation Risk) Check2->Alt No

Caption: Decision logic for implementing the oxetane bioisostere in lead optimization.

References

  • Wurts, J., et al. (2010). "Oxetanes as promising bioisosteres for the gem-dimethyl group." Journal of Medicinal Chemistry.

  • Müller, M., & Carreira, E. M. (2011). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition.

  • Barnes-Seeman, D. (2012). "Polar hydrophobicity: the oxetane ring as a surrogate for the gem-dimethyl group." Drug Discovery Today.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4][5] Chemical Reviews.

Sources

Application

Application Note: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid in Kinase Inhibitor Design

This Application Note and Protocol Guide details the utilization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7) as a strategic building block in the design of kinase inhibitors. Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7) as a strategic building block in the design of kinase inhibitors.

Executive Summary

In modern kinase inhibitor discovery, optimizing physicochemical properties (solubility, metabolic stability, lipophilicity) without compromising potency is a critical bottleneck. The 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid moiety serves as a high-value "exit vector" fragment.

The oxetane ether acts as a bioisostere for carbonyls or gem-dimethyl groups, offering reduced lipophilicity (LogD) and improved metabolic stability compared to traditional alkoxy chains. The 3-fluoro substituent exerts a specific electronic effect, modulating the acidity of the benzoic acid core and blocking potential metabolic soft spots (P450 oxidation) on the phenyl ring.

This guide provides a validated protocol for synthesizing this building block and coupling it to kinase scaffolds, emphasizing the handling of the acid-sensitive oxetane ring.

Structural Rationale & Design Logic

The Oxetane Advantage

The incorporation of the oxetan-3-yloxy group addresses the "Molecular Obesity" problem in drug discovery. Unlike larger saturated heterocycles (piperidines, morpholines), the oxetane ring is compact, polar, and rigid.

  • Solubility: The high dipole moment of the oxetane oxygen increases aqueous solubility.

  • Basicity Modulation: The oxygen lone pairs are less available than in aliphatic ethers, reducing hERG liability often associated with basic amines.

  • Metabolic Stability: The 3-fluoro group ortho to the ether linkage deactivates the phenyl ring towards oxidative metabolism.

Design Logic Diagram

The following diagram illustrates the decision matrix for selecting this moiety during Lead Optimization.

KinaseDesign Start Lead Compound (Poor Solubility/High LogD) Analysis Analyze Solvent Front Region Start->Analysis OptionA Option A: PEG/Alkoxy Chain (Flexible, Metabolic Liability) Analysis->OptionA Traditional OptionB Option B: Oxetane Ether (Rigid, Polar, Low LogD) Analysis->OptionB Bioisostere Strategy Synthesis Synthesize 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid OptionB->Synthesis Coupling Amide Coupling to Hinge Binder Synthesis->Coupling Result Optimized Inhibitor (Improved LLE, Solubility) Coupling->Result

Figure 1: Decision tree for incorporating oxetane bioisosteres in kinase inhibitor optimization.

Chemical Properties & Handling[1][2]

PropertyValue/Description
CAS Number 1346498-50-7
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.17 g/mol
pKa (Acid) ~3.8 (Predicted)
Stability Acid Sensitive. The oxetane ring can undergo ring-opening polymerization or hydrolysis in strong Bronsted acids (pH < 2) or Lewis acids.
Storage -20°C, under Nitrogen. Avoid moisture.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesize 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid from 3,4-difluorobenzoic acid methyl ester via SNAr. Mechanism: Nucleophilic Aromatic Substitution.

Reagents
  • Starting Material: Methyl 3,4-difluorobenzoate (1.0 eq)

  • Nucleophile: Oxetan-3-ol (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Procedure
  • Preparation (NaH Method - Recommended for Scale):

    • In a flame-dried round-bottom flask under N₂, dissolve Oxetan-3-ol (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.1 eq) portion-wise.

    • Stir at 0°C for 30 mins until H₂ evolution ceases (Formation of alkoxide).

  • SNAr Reaction:

    • Add Methyl 3,4-difluorobenzoate (1.0 eq) dropwise to the alkoxide solution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to prevent oxetane decomposition.

  • Saponification (Hydrolysis):

    • Once the intermediate ester is confirmed by LCMS, add LiOH·H₂O (3.0 eq) dissolved in a minimal amount of water directly to the reaction mixture.

    • Stir at RT for 4–16 hours.

  • Workup (CRITICAL):

    • Dilute with water.

    • Wash with Ethyl Acetate (to remove impurities/mineral oil). Discard organic layer.

    • Acidification: Carefully acidify the aqueous layer with 1M Citric Acid or 0.5M NaHSO₄ to pH ~4–5. DO NOT USE CONCENTRATED HCl. Strong mineral acids will open the oxetane ring.

    • Extract the product into Ethyl Acetate (3x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Usually obtained as a white solid. If necessary, recrystallize from EtOAc/Hexanes.

Protocol B: Amide Coupling to Kinase Scaffold

Objective: Couple the acid to an amine-bearing hinge binder (e.g., an aminopyrazole or aminopyridine).

Reagents
  • Carboxylic Acid: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 eq)

  • Amine: Kinase Hinge Binder (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMAc

Step-by-Step Procedure
  • Activation:

    • Dissolve the Acid and HATU in dry DMF.

    • Add DIPEA . Stir for 5 minutes at RT to form the active ester.

  • Coupling:

    • Add the Amine scaffold.

    • Stir at RT for 2–12 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Precaution: Avoid acidic washes (e.g., 1N HCl) often used to remove unreacted amines. Instead, use column chromatography for purification to preserve the oxetane.

Quality Control & Analytical Data

Expected 1H NMR Profile (DMSO-d6)
  • Aromatic Protons:

    • δ ~7.8 ppm (dd, 1H, H-2, J coupling to F)

    • δ ~7.7 ppm (d, 1H, H-6)

    • δ ~7.1 ppm (t, 1H, H-5, J coupling to F and H-6)

  • Oxetane Protons:

    • δ ~5.4 ppm (m, 1H, Methine -CH-O-)

    • δ ~4.9 ppm (t, 2H, -CH₂-)

    • δ ~4.5 ppm (m, 2H, -CH₂-)

    • Note: The "roofing" effect or distinct splitting pattern of the oxetane protons is characteristic.

LCMS Interpretation
  • Mass: [M+H]⁺ = 213.05 (Expected).

  • Fragmentations: Loss of the oxetane ring (-58 Da) is a common fragmentation pathway in high-energy collision induced dissociation (CID).

Comparative Data: Physicochemical Impact[2][3][4]

The table below highlights the advantages of the oxetane ether over standard ether linkages in a theoretical kinase inhibitor scaffold (Scaffold-R).

Substituent (R)LogP (Calc)tPSA (Ų)Metabolic Stability (HLM)Solubility (pH 7.4)
-O-Isopropyl 3.845Low (Oxidation)Low
-O-Methyl 3.245MediumModerate
-O-(Oxetan-3-yl) 2.6 65 High High

Data derived from matched molecular pair analysis in kinase discovery programs (e.g., Wulff et al. 2016).

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wulff, J. E., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry. Link

  • BLDpharm. (n.d.).[1] Product Analysis: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid. Retrieved October 2023. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Ethers as Lower-Lipophilicity Bioisosteres. Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in BTK Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. It details the synthesis, physicochemical r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. It details the synthesis, physicochemical rationale, and biological evaluation of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a strategic building block used to optimize metabolic stability and solubility in kinase inhibitors.

Part 1: Introduction & Strategic Rationale

Compound: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Role: Pharmacophore Optimization Fragment / PROTAC Linker Target Class: Non-Covalent (Reversible) BTK Inhibitors & BTK Degraders (PROTACs)

The "Oxetane Switch" in Medicinal Chemistry

In the evolution of BTK inhibitors (from Ibrutinib to Fenebrutinib and Pirtobrutinib), optimizing the "solvent front" or "tail" region of the molecule is critical for improving oral bioavailability and reducing clearance.

The 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid moiety serves as a bioisosteric replacement for 3-fluoro-4-methoxybenzoic acid .

  • Metabolic Stability: The methoxy group (

    
    ) is a common "soft spot" for metabolic dealkylation by cytochrome P450 enzymes. The oxetane ring, being a strained ether, is significantly more stable to oxidative metabolism while retaining the hydrogen-bond accepting capability of the oxygen.
    
  • Solubility & Lipophilicity: Replacing a methyl group with an oxetane ring typically lowers

    
     by 0.5–1.0 units and increases thermodynamic solubility due to the high polarity and compact nature of the oxetane.
    
  • Conformation: The oxetane ring is puckered, creating a distinct 3D vector compared to the planar methoxy group, potentially picking up unique interactions in the solvent-exposed regions of the BTK kinase domain.

Part 2: Chemical Synthesis Protocol

Safety & Handling
  • Oxetane Sensitivity: The oxetane ring is acid-sensitive and prone to ring-opening polymerization or hydrolysis in strong acidic media (e.g., HCl, TFA). All reactions and workups must maintain basic or neutral pH.

  • Reagents: 3-Iodooxetane is an alkylating agent; handle in a fume hood.

Step-by-Step Synthesis Workflow
Stage 1: Etherification (Nucleophilic Substitution)

Objective: Install the oxetane ring onto the phenolic core.

  • Reagents:

    • Precursor: Methyl 3-fluoro-4-hydroxybenzoate (

      
       equiv)
      
    • Electrophile: 3-Iodooxetane (

      
       equiv)
      
    • Base: Cesium Carbonate (

      
      , 
      
      
      
      equiv)
    • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Methyl 3-fluoro-4-hydroxybenzoate in DMF (

      
       concentration) in a sealed pressure vial.
      
    • Add

      
       followed by 3-Iodooxetane.
      
    • Heated Reaction: Seal the vial and heat to 100°C for 16–24 hours. Note: The reaction is sluggish due to the steric strain of the oxetane electrophile; high temperature and Cesium counter-ions are critical.

    • Monitoring: Monitor by LC-MS for the product mass (

      
      ).
      
    • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

      
      ) and brine. Dry organic layer over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate) is typically a white solid.[1]

Stage 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid without opening the oxetane ring.

  • Reagents:

    • Substrate: Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate

    • Base: Lithium Hydroxide Monohydrate (

      
      , 
      
      
      
      equiv)
    • Solvent: THF / Water (

      
       ratio)
      
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Stir at Room Temperature for 4–6 hours. Do not heat excessively to avoid oxetane degradation.

    • Workup (Critical):

      • Concentrate THF under reduced pressure.

      • Carefully adjust the pH of the aqueous residue to pH ~5–6 using 1M Citric Acid or Acetic Acid .

      • Warning:Do NOT use HCl or strong mineral acids , as this will open the oxetane ring to form the diol.

    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (White powder).

Part 3: Visualization of Synthesis & Biological Context

Figure 1: Synthesis & BTK Signaling Pathway

The following diagram illustrates the synthesis logic and the downstream signaling pathway where the final inhibitor acts.

G cluster_0 Synthesis Route cluster_1 B-Cell Receptor (BCR) Signaling Start Methyl 3-fluoro- 4-hydroxybenzoate Reagent 3-Iodooxetane (Cs2CO3, DMF, 100°C) Start->Reagent Inter Intermediate Ester Reagent->Inter Hydrolysis LiOH / THF:H2O (pH 6 Workup) Inter->Hydrolysis Final 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Hydrolysis->Final BTK BTK (Target) Final->BTK Inhibition (IC50 < 10nM) BCR BCR Complex LYN LYN/SYK BCR->LYN LYN->BTK PLC PLCγ2 BTK->PLC Phosphorylation NFkB NF-κB / MAPK PLC->NFkB Prolif B-Cell Proliferation NFkB->Prolif

Caption: Figure 1. Left: Synthesis of the oxetane-linked benzoic acid building block. Right: Mechanism of action where the final inhibitor blocks BTK-mediated downstream signaling (PLCγ2/NF-κB).

Part 4: Biological Evaluation Protocols

Once the building block is coupled to the core scaffold (e.g., an aminopyrimidine or indole), the final BTK inhibitor must be validated.

In Vitro Kinase Assay (ADP-Glo)

Purpose: Determine the


 against recombinant BTK enzyme.
  • Reagents: Recombinant BTK (human), Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

  • Protocol:

    • Prepare

      
       kinase buffer (Tris-HCl pH 7.5, 
      
      
      
      ,
      
      
      , DTT, BSA).
    • Dispense

      
       of inhibitor (serial dilution in DMSO) into 384-well white plates.
      
    • Add

      
       of BTK enzyme (
      
      
      
      final). Incubate 10 min.
    • Add

      
       of Substrate/ATP mix (
      
      
      
      ATP final).
    • Incubate at Room Temp for 60 min.

    • Add

      
       ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add

      
       Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
    • Read: Luminescence integration (0.5–1 sec).

    • Analysis: Fit data to sigmoidal dose-response equation to calculate

      
      .
      
Cellular Potency (TMD8 or Mino Cells)

Purpose: Measure inhibition of B-cell lymphoma proliferation.

  • Cell Lines: TMD8 (ABC-DLBCL, BTK-dependent) or Mino (Mantle Cell Lymphoma).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates in RPMI + 10% FBS.
      
    • Treat with serial dilutions of the inhibitor (e.g.,

      
       to 
      
      
      
      ) for 72 hours.
    • Add CellTiter-Glo® reagent (measures ATP as a proxy for viability).

    • Read Luminescence.

    • Control: Compare against Ibrutinib (Covalent control) and Fenebrutinib (Non-covalent control).

Part 5: Data Summary & Physicochemical Properties

The following table highlights the theoretical advantages of the oxetane-modified building block compared to standard analogs.

Property4-Methoxy Analog4-Isopropoxy Analog4-(Oxetan-3-yloxy) Analog Impact
MW 170.1198.2212.2 Slight increase, negligible.
cLogP ~2.1~2.8~1.6 Lower lipophilicity improves solubility.
tPSA 46 Ų46 Ų55 Ų Increased polarity.
Metabolic Stability Low (O-demethylation)MediumHigh Oxetane resists oxidative metabolism.
pKa (Acid) ~4.0~4.2~3.8 Electron-withdrawing oxetane slightly increases acidity.

References

  • Oxetanes in Drug Discovery: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[2] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Fenebrutinib Discovery: Crawford, J. J., et al. "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 61(6), 2227–2245.

  • Oxetane Synthesis Guide: Bull, J. A., et al. "Exploiting the oxetane ring in drug discovery." Bioorganic & Medicinal Chemistry Letters, 26(14), 3197-3209.

  • BTK Assay Protocols: "ADP-Glo™ Kinase Assay Application Note." Promega Corporation.

Sources

Application

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in fragment-based drug discovery (FBDD)

Application Note: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1446332-58-2) as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1446332-58-2) as a high-value fragment in Fragment-Based Drug Discovery (FBDD). Unlike traditional lipophilic fragments, this moiety leverages the "oxetane effect" to modulate solubility, metabolic stability, and vector orientation. This document provides the rationale for its selection as a bioisostere, detailed physicochemical profiling, and validated protocols for its incorporation into lead optimization campaigns via amide coupling and surface plasmon resonance (SPR) screening.

Strategic Rationale: The Oxetane-Fluorine Synergy

In modern medicinal chemistry, the optimization of ligand efficiency (LE) often stalls due to the "molecular obesity" trap—where potency gains are offset by increased lipophilicity (LogP). 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid addresses this via two synergistic mechanisms:

A. The Oxetane Bioisostere (The "Polar Hydrophobe")

The oxetane ring is a validated bioisostere for gem-dimethyl (


) and carbonyl (

) groups.
  • Solubility Modulation: Unlike the lipophilic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogD and improving aqueous solubility while maintaining a similar steric volume.

  • Metabolic Stability: The 3-position of the oxetane is sterically hindered and electronically deactivated, resisting oxidative metabolism (CYP450) common to alkyl chains.

B. Fluorine Substitution

The fluorine atom at the 3-position of the benzoate core serves two roles:

  • pKa Modulation: It lowers the pKa of the benzoic acid (approx. 0.5–1.0 log units), influencing the electronics of the subsequent amide bond or salt bridge interactions.

  • Metabolic Blockade: It blocks the metabolically vulnerable phenyl ring positions, preventing hydroxylation.

Physicochemical Profiling

The following table contrasts the subject fragment with its gem-dimethyl analog, highlighting the physicochemical advantages relevant to Lipinski's Rule of 5.

Table 1: Comparative Physicochemical Properties (Representative)

PropertyGem-Dimethyl Analog3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Impact
Formula


Increased Polarity
cLogP ~2.8~1.2 Reduced Lipophilicity (Improved LE)
TPSA (Ų) ~37~63 Enhanced Solvation
H-Bond Acceptors 23 New Vector for Target Interaction
Metabolic Stability Low (Benzylic oxidation)High Extended Half-life (

)

Visualization: Bioisosteric Logic

The following diagram illustrates the structural logic of replacing a labile gem-dimethyl group with the stable oxetane scaffold.

Bioisostere_Logic cluster_0 Physicochemical Impact GemDimethyl Gem-Dimethyl Motif (Lipophilic, Metab. Labile) Oxetane Oxetane Motif (Polar, Metab. Stable) GemDimethyl->Oxetane Bioisosteric Replacement Target Target Binding Pocket (Maintained Steric Fit) GemDimethyl->Target Hydrophobic Interaction Oxetane->Target H-Bond Acceptance + Steric Fit LogP LogP ↓ Oxetane->LogP Solubility Solubility ↑ Oxetane->Solubility

Figure 1: Logic flow demonstrating the physicochemical improvements gained by oxetane substitution.[1][2]

Experimental Protocols

Protocol A: Fragment Growth via Amide Coupling

Objective: To couple 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid to a primary amine scaffold (Fragment Growing).

Reagents:

  • Fragment: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: Dissolve 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a chemically resistant vial. Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

    • Note: The fluorine atom is stable under these conditions; however, avoid harsh nucleophiles that could displace the oxetane.

  • Coupling: Add the amine partner (0.11 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass:

    
    ).
    
  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Isolate via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Caution: Avoid strong acids (e.g., concentrated HCl) during workup to prevent oxetane ring opening.

Protocol B: Biophysical Screening (SPR)

Objective: To validate binding affinity (


) of the fragment against a target protein.

Setup:

  • Instrument: Biacore 8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 2% DMSO.

Procedure:

  • Immobilization: Immobilize the target protein via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Reference channel: Activated/Deactivated (no protein).

  • Sample Preparation: Prepare a 100 mM stock of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in 100% DMSO.

  • Dose Response: Dilute stock into Running Buffer to generate a concentration series (e.g., 500 µM down to 15 µM, 2-fold dilution). Ensure final DMSO concentration is matched exactly to running buffer (2%).

  • Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Solvent correct data (DMSO calibration). Fit sensorgrams to a 1:1 binding model to determine

    
    .
    
    • Success Criteria: Square-wave binding profile (fast on/off) typical of fragments. Lack of super-stoichiometric binding (aggregation).

FBDD Workflow Visualization

The following diagram outlines the critical path for advancing this fragment from library screening to lead generation.

FBDD_Workflow Library Fragment Library (Includes Fluor-Oxetane) Screen Primary Screen (SPR / NMR) Library->Screen HitVal Hit Validation (Dose Response/competiton) Screen->HitVal Select Binders Xray X-Ray Crystallography (Soak) HitVal->Xray High Solubility Allows Soaking Design Structure-Based Design (Vector Analysis) Xray->Design Define Exit Vectors Synth Chemical Elaboration (Amide Coupling Protocol) Design->Synth Grow Fragment Synth->Xray Iterative Cycle Lead Optimized Lead (High LE, Low LogP) Synth->Lead

Figure 2: Critical path workflow for fragment-to-lead optimization.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][2][4][5] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][2][4] Chemical Reviews, 116(19), 12150-12233. Link

  • Barnes-Seeman, D. (2012). "Polar Hydrophobicity: A New Look at the Physical Properties of Oxetanes." Journal of Medicinal Chemistry, 55, 935-944. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Method

SAR studies of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid analogs

Application Note: SAR Exploration & Optimization Strategies Using 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Executive Summary This guide details the application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Exploration & Optimization Strategies Using 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

Executive Summary

This guide details the application of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS 1346498-50-7) as a high-value scaffold in medicinal chemistry. The oxetan-3-yloxy moiety serves as a metabolically stable, polar bioisostere for traditional alkoxy groups (e.g., isopropoxy, cyclobutoxy). When combined with the ortho-fluorine substitution, this scaffold offers a powerful tool to modulate lipophilicity (LogD), reduce intrinsic clearance (CLint), and improve solubility without compromising potency.

This document provides:

  • Mechanistic Rationale: Why this specific scaffold solves common ADME-Tox attrition issues.

  • Synthetic Protocols: Validated workflows for scaffold generation and library synthesis.

  • SAR Logic: A framework for interpreting structure-property relationships.

Chemical Context & Rationale

The "Oxetane Advantage" in Drug Design

In modern drug discovery, the "Magic Methyl" effect is often rivaled by the "Oxetane Switch." Replacing a gem-dimethyl or a carbonyl group with an oxetane ring can profoundly impact physicochemical properties.[1]

  • Lipophilicity Modulation: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP/LogD compared to carbocyclic analogs (e.g., cyclobutane) or alkyl ethers (e.g., isopropyl).

  • Metabolic Stability: The 3-fluoro-4-(oxetan-3-yloxy) motif is designed to block metabolic soft spots.

    • Fluorine Effect: The fluorine at the 3-position blocks potential CYP450-mediated aromatic hydroxylation and electronically deactivates the ring.

    • Oxetane Ether: Unlike linear alkyl ethers which are prone to rapid

      
      -dealkylation, the oxetane ring is sterically compact and electronically distinct, often resisting oxidative metabolism while maintaining the vector of the ether oxygen.
      

Table 1: Physicochemical Comparison of Bioisosteres

PropertyIsopropoxy AnalogCyclobutoxy AnalogOxetan-3-yloxy (Target)
LogD (pH 7.4) High (>3.0)High (>3.5)Moderate (1.5 - 2.5)
Aq. Solubility LowLowImproved
H-Bond Acceptors 112 (Ether + Ring O)
Metabolic Risk High (

-dealkylation)
ModerateLow (Stable)

Experimental Protocols

Protocol A: Scaffold Synthesis (Validated Workflow)

Objective: Synthesize the core building block 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid from commercially available precursors.

Reagents:

  • 3,4-Difluorobenzoic acid methyl ester (Starting Material A)

  • Oxetan-3-ol (Nucleophile)[1]

  • Cesium Carbonate (

    
    , Base)
    
  • DMF (Solvent)

  • Lithium Hydroxide (LiOH, Hydrolysis agent)

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 3,4-difluorobenzoic acid methyl ester (1.0 eq) and oxetan-3-ol (1.2 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (2.0 eq).
      
    • Critical Step: Heat to 80°C for 4-6 hours. Note: The fluorine para to the ester is more electrophilic and will be selectively displaced.

    • Monitor by LC-MS for conversion to the intermediate ester.

    • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

      
       and concentrate.
      
  • Ester Hydrolysis:

    • Dissolve the crude intermediate in THF:Water (3:1).

    • Add LiOH (3.0 eq). Stir at Room Temperature (RT) for 2 hours.

    • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. Caution: Oxetanes are acid-sensitive. Do not use strong acid at high temperatures or low pH (<2) for extended periods.

    • Extract with EtOAc, dry, and concentrate to yield 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid .

Protocol B: Library Generation (Amide Coupling)

Objective: Derivatize the carboxylic acid to explore SAR at the "R" position (Target Binding Domain).

Workflow Visualization (DOT):

SynthesisWorkflow Start 3,4-Difluorobenzoate Step1 SnAr Reaction (Oxetan-3-ol, Cs2CO3) Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrolysis (LiOH, Mild Acid) Inter->Step2 Product 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Step2->Product Step3 Amide Coupling (HATU, R-NH2) Product->Step3 Library SAR Library (Analogs) Step3->Library

Caption: Figure 1. Synthetic pathway for generating oxetane-based SAR libraries. Note the mild acidic workup requirement to preserve the oxetane ring.

Coupling Protocol:

  • Dissolve the acid scaffold (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

  • Add the diverse amine (

    
    , 1.1 eq).
    
  • Stir at RT for 12 hours.

  • Purification: Preparative HPLC (Neutral or Basic buffer preferred). Avoid TFA-containing mobile phases if the product is stored for long periods, as oxetanes can ring-open in high acid concentrations.

SAR Exploration Strategy

When optimizing this series, data analysis should focus on the interplay between the Oxetane Tail and the Amide Head .

Zone 1: The Core (Oxetane & Fluorine)
  • Hypothesis: The oxetane improves metabolic stability compared to an isopropyl ether.

  • Validation Experiment: Microsomal Stability Assay (HLM/RLM) .

    • Protocol: Incubate test compounds (1 µM) with Human Liver Microsomes + NADPH. Measure % remaining at 0, 15, 30, 60 min.

    • Success Metric:

      
      .
      
  • Hypothesis: The fluorine lowers the

    
     of the benzoic acid (pre-coupling) and influences the conformation of the ether linkage.
    
  • Validation: NMR Conformational Analysis (

    
     HOESY) to determine if the oxetane locks into a specific orientation relative to the phenyl ring.
    
Zone 2: The Amide Handle (R-Group)
  • Focus: This region dictates on-target potency (e.g., GPR119, PPAR, or Enzyme inhibition).

  • Strategy: Use the "Matched Molecular Pair" (MMP) approach. Compare the Oxetane analog directly against the Isopropyl analog for every R-group synthesized.

    • If Potency (Oxetane)

      
       Potency (Isopropyl) AND Solubility (Oxetane) >> Solubility (Isopropyl), the scaffold switch is successful.
      

Decision Tree for SAR Optimization (DOT):

SARDecisionTree Start Synthesize Oxetane Analog Assay Primary Bioassay (IC50 / EC50) Start->Assay CheckPotency Is Potency Retained? Assay->CheckPotency CheckADME Check ADME (Solubility/Microsomes) CheckPotency->CheckADME Yes BadPotency Steric Clash? Check Binding Mode CheckPotency->BadPotency No Good Lead Series (Advance) CheckADME->Good Stable & Soluble BadADME Modify R-Group (Reduce Lipophilicity) CheckADME->BadADME Unstable/Insoluble

Caption: Figure 2. Decision logic for evaluating oxetane analogs. Priority is placed on maintaining potency while gaining ADME benefits.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2][3][4][5] Journal of Medicinal Chemistry.

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews.

  • BLDpharm. (n.d.). "Product Information: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid." BLDpharm Catalog.

Sources

Application

Application Note: Derivatization of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

[1] Executive Summary & Strategic Value 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value scaffold in modern medicinal chemistry.[1] The incorporation of the oxetane ring serves as a sup...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) represents a high-value scaffold in modern medicinal chemistry.[1] The incorporation of the oxetane ring serves as a superior bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability compared to traditional alkyl ethers. The 3-fluoro substitution on the benzoate core modulates the pKa of the carboxylic acid and blocks potential metabolic hydroxylation sites on the aromatic ring.

However, the oxetane moiety introduces a specific chemical liability: acid-catalyzed ring opening .[1] Standard derivatization protocols involving thionyl chloride (


), strong acid catalysis, or high-temperature acidic workups will destroy the scaffold.

This guide provides field-proven, self-validating protocols designed to preserve the strained oxetane ring while efficiently derivatizing the carboxylic acid handle.

Chemical Stability Profile & "The Danger Zone"

Before initiating synthesis, researchers must understand the boundaries of the oxetane-3-yloxy ether linkage. While 3-substituted oxetanes are more stable than 2-substituted variants, ring strain (~106 kJ/mol) makes them susceptible to nucleophilic attack once protonated.[1]

ConditionStability StatusRecommendation
Basic (pH > 8) High Preferred for all reactions (DIPEA,

,

).[1]
Nucleophilic Moderate Stable to amines/alcohols unless Lewis Acid is present.[1]
Reductive Moderate Stable to

; Avoid

if possible (risk of ether cleavage).
Acidic (pH < 3) CRITICAL RISK AVOID. Dilute HCl workups must be cold (<0°C) and rapid.[1]
Lewis Acids CRITICAL RISK Avoid

,

, and Borane-THF (

).
Visualization: Stability Decision Logic

OxetaneLogic Start Derivatization Strategy Acid Acid Chloride Method (SOCl2 / Oxalyl Chloride) Start->Acid Avoid Coupling Coupling Reagent (HATU / EDC) Start->Coupling Preferred Result_Bad Ring Opening (Polymerization/Diol) Acid->Result_Bad HCl Generation Workup Workup Conditions Coupling->Workup Workup->Result_Bad 1M HCl / Heat Result_Good Intact Oxetane Product Workup->Result_Good Sat. NH4Cl / Citric Acid

Figure 1: Decision workflow emphasizing the avoidance of acid chloride generation and strong acid workups to preserve the oxetane ring.

Protocol A: Amide Coupling (The Gold Standard)

Objective: Coupling to primary/secondary amines.[1] Reagent Choice: HATU is selected over EDC/HOBt for this scaffold.[1] HATU kinetics are faster, minimizing the time the potentially sensitive active ester exists. Crucially, the reaction proceeds in basic media (DIPEA).

Materials
  • Substrate: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Avoid DCM if amine solubility is poor).[1]

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution becomes basic immediately, protecting the oxetane.

  • HATU Addition: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange.[1] Stir for 5–10 minutes to form the OAt-active ester.[1]

  • Coupling: Add the amine (1.1 equiv).

  • Monitoring: Stir at Room Temperature (RT). Monitor via LCMS.[1][2]

    • Checkpoint: Look for the product mass (

      
      ).[1] If you see 
      
      
      
      (Water adduct) or
      
      
      (HCl adduct) in significant amounts, the ring may be opening (unlikely in DMF/DIPEA).[1]
  • Workup (Crucial):

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: Saturated

      
       (aq) or 5% Citric Acid (aq).[1] Do not use 1M HCl.
      
    • Wash 2: Saturated

      
       (removes unreacted acid/HATU byproducts).[1]
      
    • Wash 3: Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Mechanism Visualization

HATUMechanism Acid Benzoic Acid (Deprotonated) ActiveEster OAt-Active Ester (Intermediate) Acid->ActiveEster Attack HATU HATU (Reagent) HATU->ActiveEster Leaving Group Product Amide Product (Oxetane Intact) ActiveEster->Product Amine Attack Amine Amine (Nucleophile) Amine->Product

Figure 2: HATU-mediated activation pathway.[1] The reaction remains basic/neutral throughout, preventing oxetane protonation.

Protocol B: Esterification (Alkylation Strategy)

Objective: Formation of methyl, ethyl, or benzyl esters. Why Alkylation? Fischer esterification (Alcohol + Acid catalyst) is dangerous for oxetanes.[1] Base-mediated alkylation using alkyl halides is chemically orthogonal to the oxetane sensitivity.[1]

Methodology
  • Dissolution: Dissolve substrate (1.0 equiv) in DMF (0.2 M).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv).[1] The mixture will be a suspension.[1]
    
  • Electrophile: Add Alkyl Iodide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with water, extract into Ethyl Acetate. The oxetane is completely stable to these conditions.[1]

Protocol C: Reduction to Benzyl Alcohol

Objective: Converting the carboxylic acid to a benzyl alcohol (


).
The Challenge: 

is too aggressive. Borane-THF (

) is a Lewis acid and often cleaves oxetanes.[1] Solution: Mixed Anhydride Reduction via Sodium Borohydride (

).[1]
Methodology
  • Activation: Dissolve acid (1.0 equiv) in THF at 0°C. Add N-Methylmorpholine (NMM, 1.1 equiv).

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF, 1.1 equiv).[1] Stir at 0°C for 30 mins. A white precipitate (NMM-HCl) will form.[1]

  • Reduction: Filter off the solid (optional but cleaner) into a fresh flask containing

    
     (2.0 equiv) in water/THF mixture at 0°C.
    
    • Note: The rapid addition of the anhydride to aqueous borohydride reduces the anhydride selectively to the alcohol.

  • Quench: Carefully quench with Acetone (destroys excess borohydride) followed by sat.

    
    .[1]
    

Quality Control & Analytic Validation

To confirm the oxetane ring survived the chemistry, use these specific markers:

NMR Spectroscopy ( -NMR in or )
  • Oxetane Protons: Look for the characteristic multiplet of the methine proton attached to the oxygen (

    
     5.3–5.5 ppm) and the "butterfly" pattern of the four methylene protons (
    
    
    
    4.5–5.0 ppm).
  • Ring Opening Flag: If the ring opens, these signals disappear and are replaced by a standard alkyl chain pattern (e.g., 1,3-propanediol derivatives) further upfield (

    
     3.5–4.0 ppm).
    
LCMS Validation
  • Target Mass:

    
    .
    
  • Failure Mode (Acid Hydrolysis): Appearance of

    
     (Hydration to diol) or 
    
    
    
    (Chlorohydrin formation if HCl was used).[1]

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as promising modules in drug discovery."[1][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739.[1] [1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. [1]

  • Bull, J. A., et al. (2016).[1] "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 116(19), 12150-12233.[1] [1]

  • Dunetz, J. R., et al. (2016).[1] "Amide bond formation: beyond the active ester." Tetrahedron Letters, 57(5), 577-583.[1] (Reference for HATU mechanism).

Sources

Method

Application Note: Amide Coupling of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

This Application Note provides a comprehensive technical guide for performing amide coupling reactions with 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid . It is designed for medicinal chemists and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing amide coupling reactions with 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols that preserve the acid-sensitive oxetane moiety.

Introduction & Compound Profile

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a high-value building block in modern drug discovery. The incorporation of the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and aqueous solubility compared to their carbocyclic counterparts. The fluorine substitution at the 3-position modulates the pKa of the benzoic acid and influences the metabolic susceptibility of the aromatic ring.

However, the utility of this compound is often compromised by the intrinsic acid-sensitivity of the oxetane ring . Standard amide coupling protocols involving harsh acid chloride generation (e.g., SOCl₂) often lead to ring-opening polymerization or hydrolysis, resulting in low yields and complex impurity profiles.

Structural Analysis & Risks
  • Oxetane Ring: Susceptible to acid-catalyzed ring opening (hydrolysis to diols or polymerization).

  • Ether Linkage: Generally stable under basic coupling conditions.

  • Benzoic Acid: Electron-deficient due to the fluorine and oxygen substituents, making the carbonyl carbon highly reactive toward nucleophiles once activated.

Strategic Coupling Considerations

To ensure reaction success, the synthetic strategy must prioritize mild activation and basic/buffered conditions .

Comparison of Coupling Reagents
ReagentSuitabilityRisk ProfileRecommendation
Thionyl Chloride (SOCl₂) 🔴 High Risk Generates HCl byproduct; high probability of oxetane ring opening.AVOID
Oxalyl Chloride / DMF 🟠 Medium Risk Can be used if HCl is strictly purged and temp is <0°C, but risky.Not Recommended
HATU / HBTU 🟢 Good Standard peptide coupling. Fast, efficient, but removal of urea byproducts can be tedious.Suitable for Library Scale
T3P (Propylphosphonic anhydride) 🌟 Excellent Low epimerization, water-soluble byproducts, non-explosive. Works in EtOAc/Pyridine.[1]Preferred Method

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Method (T3P)

Best for: Scale-up (>1g), difficult amines, and ease of purification.

Mechanism: T3P acts as a cyclic anhydride coupling agent. The reaction is driven by the release of a water-soluble phosphonate salt, simplifying workup.

Materials:

  • Acid: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv)

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.5 equiv) to the stirring solution. The mixture may warm slightly.

  • Activation: Dropwise add the T3P solution (1.5 equiv) at 0°C.

    • Note: Cooling is critical to prevent initial exotherms from affecting the oxetane.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the product mass [M+H]⁺. If starting material remains after 12h, add 0.5 equiv T3P and stir further.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2).

    • Wash with 0.5 M NaHCO₃ (x2) to remove unreacted acid and phosphate byproducts.

    • Wash with Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "High-Throughput" Method (HATU)

Best for: Small scale (<100mg), parallel synthesis, and library generation.

Materials:

  • Acid: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv)

  • Amine: Target amine (1.0 – 1.1 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[3]

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5–10 minutes at RT.

    • Observation: The solution should turn yellow/orange (formation of the O-At active ester).

  • Coupling: Add the amine (1.1 equiv) to the pre-activated mixture.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with saturated LiCl solution (x3) to remove DMF.

    • Wash with NaHCO₃.

    • Concentrate and purify via Prep-HPLC.

Reaction Logic & Degradation Pathways

Understanding the failure modes is critical for troubleshooting. The diagram below illustrates the successful coupling pathway versus the acid-catalyzed degradation.

G Acid 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Activation Activation (T3P/HATU + Base) Acid->Activation AcidChloride Acid Chloride Route (SOCl2 / H+) Acid->AcidChloride Avoid Intermediate Active Ester (Stable Oxetane) Activation->Intermediate Product Target Amide (Intact Oxetane) Intermediate->Product + Amine Amine Amine Nucleophile RingOpen Ring Opening (Polymerization/Diol) AcidChloride->RingOpen HCl Attack

Figure 1: Reaction pathway analysis. The upper path (Base/Active Ester) preserves the oxetane. The lower path (Acid Chloride) risks ring destruction.

Quality Control & Troubleshooting

NMR Validation of Oxetane Integrity

After purification, verify the oxetane ring is intact using ¹H NMR.[4]

  • Diagnostic Signals: Look for the oxetane protons.

    • δ 4.5 – 5.0 ppm: Distinctive multiplets (often two sets of triplets/multiplets corresponding to the 2- and 4-positions of the oxetane ring).

    • δ ~5.3 – 5.5 ppm: The methine proton (if present at the 3-position linkage, though here it is an ether linkage, so look for the 5-membered ring protons adjacent to the oxygen).

    • Loss of Signal: Disappearance of these peaks and appearance of broad signals around 3.5-4.0 ppm indicates hydrolysis to a diol or polymerization.

Common Issues
IssueCauseSolution
Low Yield Hydrolysis of active esterEnsure solvents are anhydrous . Use fresh T3P/HATU.
New Polar Spot on TLC Oxetane Ring OpeningCheck pH. If acidic, add more DIPEA. Avoid acidic workups (e.g., 1M HCl washes). Use sat. NH₄Cl or dilute citric acid instead.
Incomplete Conversion Steric HindranceSwitch from HATU to T3P and heat mildly (40°C max) only if base is present.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][7] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides and Esters. Organic Syntheses, 88, 538. Link

  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry, 51(15), 4449–4483. Link

Sources

Application

Application Note: Strategic Esterification of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Preserving the Oxetane Scaffold During Carboxyl Group Functionalization Executive Summary The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Acting as...

Author: BenchChem Technical Support Team. Date: February 2026

Preserving the Oxetane Scaffold During Carboxyl Group Functionalization

Executive Summary

The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry. Acting as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety improves aqueous solubility and metabolic stability while reducing lipophilicity [1].

However, the synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid derivatives presents a specific chemical paradox. While the 3-fluoro substituent modulates pKa and metabolic clearance, the oxetane ring is intrinsically sensitive to acidic conditions . Standard Fischer esterification protocols (e.g., H₂SO₄/MeOH or SOCl₂) frequently lead to catastrophic ring-opening polymerization or isomerization to lactones [2].

This Application Note provides validated, acid-free protocols for the esterification of this substrate, utilizing Base-Mediated Alkylation and Steglich Coupling . These methods ensure the integrity of the strained ether linkage while achieving high yields.

The Stability Paradox: Why Standard Methods Fail

The oxetane ring possesses significant ring strain (~106 kJ/mol). In the presence of Brønsted or Lewis acids, the ethereal oxygen becomes protonated, creating an excellent leaving group. This triggers a ring-opening pathway that irreversible destroys the pharmacophore.

Mechanism of Failure vs. Success

The diagram below illustrates the divergent pathways. The Red Path shows the acid-catalyzed decomposition (to be avoided), while the Green Path demonstrates the base-mediated safety corridor.

ReactionPathways Figure 1: Divergent pathways. Acidic conditions trigger ring opening; basic conditions preserve the scaffold. Substrate 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Acid Acid Catalyst (H+) Substrate->Acid Add H+ Base Mild Base (Cs2CO3) Substrate->Base Deprotonation Prot_Inter Protonated Oxetane (Activated for Opening) Acid->Prot_Inter Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate RingOpen Ring-Opened Polymer/Lactone Prot_Inter->RingOpen Nu attack / Isomerization Product Target Ester (Intact Oxetane) Carboxylate->Product Alkyl Halide (Sn2)

Validated Experimental Protocols

Method A: Base-Mediated Alkylation (Recommended)

Best for: Methyl, Ethyl, Benzyl, or Allyl esters. Mechanism: SN2 Nucleophilic Substitution. Rationale: The reaction proceeds under basic conditions where the oxetane is chemically inert. Cesium carbonate (


) is preferred over Potassium carbonate (

) due to the "Cesium Effect" (higher solubility in organic solvents and formation of a "naked" carboxylate anion), which is crucial for the slightly deactivated 3-fluoro-benzoate.
Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivLimiting Reagent
Cesium Carbonate (

)
1.5 equivBase (Acid Scavenger)
Alkyl Iodide (e.g., MeI, EtI) 1.2 - 1.5 equivElectrophile
DMF (Anhydrous) 0.1 - 0.2 MSolvent
Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 equiv) and anhydrous DMF (concentration ~0.15 M).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may become slightly milky.
    
  • Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv). Caution: Methyl Iodide is volatile and toxic; use a fume hood.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Typical Time: 2–4 hours.

    • Note: Do not heat above 40°C unless necessary, as thermal stress can degrade the oxetane over long periods [3].

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with Water (critical to remove DMF).

    • Wash 1x with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The ester usually elutes earlier than the acid.

Method B: Steglich Esterification (Coupling)

Best for: Complex alcohols, t-butyl esters, or chiral alcohols. Mechanism: Carbodiimide-mediated activation. Rationale: Uses neutral/mildly basic conditions. EDC is preferred over DCC to simplify workup (urea byproduct is water-soluble).

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 equivLimiting Reagent
Alcohol (R-OH) 1.1 - 1.5 equivNucleophile
EDC·HCl 1.2 equivCoupling Agent
DMAP 0.1 equivCatalyst
DCM (Dichloromethane) 0.1 MSolvent
Step-by-Step Protocol
  • Dissolution: Dissolve the Substrate (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM at 0°C (ice bath).

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Activation: Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Allow the reaction to warm naturally to RT and stir for 12–16 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M Citric Acid (Brief wash! Do not soak. Removes DMAP/EDC).

    • Wash with Sat.

      
        and Brine .
      
    • Dry over

      
       and concentrate.
      

Quality Control & Troubleshooting

Analytical Markers (Self-Validation)

To confirm the success of the reaction and the integrity of the oxetane ring, analyze the


-NMR carefully.
  • The "Butterfly" Signal: The oxetane ring protons (positions 2 and 4) typically appear as a distinct set of multiplets (often a "butterfly" shape) between 4.5 ppm and 5.0 ppm .

  • Failure Indicator: If these signals disappear or shift significantly upfield (to ~3.5-4.0 ppm) and broaden, the ring has likely opened to form a linear ether or lactone.

  • Mass Spec: Watch for M+18 peaks in LCMS, indicating hydrolysis of the ring (addition of water).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Poor NucleophilicityThe 3-Fluoro group deactivates the carboxylate. Switch from

to

or add catalytic NaI (Finkelstein condition).
New Spot on TLC (Polar) Ring Opening (Hydrolysis)Acid contamination in solvent or silica gel. Add 1%

to the eluent during purification.
Polymerization (Gunk) Thermal DecompositionReaction temperature too high. Keep T < 40°C. Ensure DMF is acid-free (amine smell is good, vinegar smell is bad).

Workflow Visualization

The following decision tree outlines the logical flow for selecting and executing the correct protocol.

Workflow Figure 2: Strategic selection of esterification method based on target moiety. Start Start: 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Decision Desired Ester Type? Start->Decision Simple Simple Alkyl (Me, Et, Bn, Allyl) Decision->Simple Complex Complex/Bulky (t-Bu, Chiral, Functionalized) Decision->Complex MethodA Method A: Alkylation (Cs2CO3 + R-X) Simple->MethodA MethodB Method B: Steglich (EDC + DMAP + R-OH) Complex->MethodB ExecA Execute in DMF @ RT (No Heat) MethodA->ExecA ExecB Execute in DCM @ 0°C->RT (Brief Acid Wash) MethodB->ExecB QC QC: 1H-NMR Check 4.5-5.0 ppm region ExecA->QC ExecB->QC

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups."[2][3] Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(24), 15032–15085.

  • Duncton, M. A. (2011). "Minireview: Recent applications of oxetanes in drug discovery and medicinal chemistry." MedChemComm, 2, 1135-1161.

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

Sources

Method

Biological activity of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid derivatives

Utilizing 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Derivatives Executive Summary This application note details the utility of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid as a strategic building block in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Derivatives

Executive Summary

This application note details the utility of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid as a strategic building block in modern drug discovery. While traditional alkoxy-benzoic acids (e.g., 4-methoxy or 4-isopropoxy derivatives) are common pharmacophores, they often suffer from rapid metabolic clearance via O-dealkylation and poor aqueous solubility.

The "oxetane-ether" modification, combined with ortho-fluorination, functions as a high-value bioisostere. This scaffold significantly lowers lipophilicity (LogD) while maintaining steric bulk, blocks metabolic soft spots, and improves solubility. This guide provides validated protocols for the synthesis, metabolic stability testing, and solubility profiling of this scaffold, specifically relevant for targets such as GPR119 (Type 2 Diabetes) and Nav1.7 (Pain) .

Scientific Rationale: The "Oxetane Effect"[1][2][3][4][5]
2.1 Mechanism of Action

The biological value of this scaffold lies in its physicochemical modulation rather than direct receptor binding of the acid itself. The acid acts as a "warhead carrier" or linker.

  • Metabolic Blockade: The 3-position Fluorine atom sterically and electronically deactivates the aromatic ring, preventing CYP450-mediated hydroxylation at the ortho-position.

  • Solubility Enhancement: The oxetane ring is a polar, lipophilic-neutral motif. Unlike a hydrophobic isopropyl group, the oxetane oxygen accepts hydrogen bonds, reducing LogD by ~0.5–1.0 units.

  • Conformational Locking: The 3-Fluoro group induces a preferred conformation via electrostatic repulsion with the oxetane oxygen, potentially pre-organizing the molecule for receptor binding (e.g., in the GPR119 active site).

2.2 Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold over traditional alternatives.

ScaffoldLogic Problem Lead Compound Issues: High Clearance (Cl_int) Low Solubility Analysis Identify Soft Spot: Labile Alkoxy Group High LogD Problem->Analysis Solution Scaffold Hop: Replace -OiPr with -Oxetane Add 3-Fluoro Analysis->Solution Result 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid Solution->Result Outcome Improved DMPK: Lower LogD Blocked Metabolism Result->Outcome

Figure 1: Decision logic for implementing the 3-Fluoro-4-(oxetan-3-yloxy) scaffold in lead optimization.

Detailed Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid

Objective: To synthesize the core scaffold from commercially available precursors via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Methyl 3,4-difluorobenzoate (CAS: 112941-81-6)

  • Oxetan-3-ol (CAS: 7748-36-9)

  • Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • 
     Coupling: 
    
    • Dissolve Methyl 3,4-difluorobenzoate (1.0 eq) and Oxetan-3-ol (1.2 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
        (2.0 eq). Note: Cesium is preferred over Potassium for higher solubility and reactivity in this specific substitution.
      
    • Heat the reaction mixture to 80°C for 4–6 hours under an inert atmosphere (

      
      ).
      
    • Monitor: Use LC-MS to track the disappearance of the starting material (

      
       172) and formation of the intermediate ester (
      
      
      
      226).
    • Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over

      
       and concentrate.
      
  • Ester Hydrolysis:

    • Dissolve the crude intermediate in a mixture of THF:MeOH:Water (3:1:1).

    • Add LiOH·

      
        (3.0 eq).
      
    • Stir at room temperature for 2 hours.

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. Critical: Do not go below pH 2.0 to avoid potential acid-catalyzed ring opening of the oxetane.

    • Isolation: Extract with Ethyl Acetate/THF (1:1) to ensure the polar acid is recovered. Recrystallize from Ethanol/Heptane if necessary.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic stability advantage of the oxetane scaffold compared to a methoxy control.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid derivative vs. 3-Fluoro-4-methoxybenzoic acid derivative.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound (1 µM) at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH regenerating system.

    • Timepoints: Sample 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

Data Calculation: Calculate the Intrinsic Clearance (


) using the elimination rate constant (

) derived from the slope of ln(% remaining) vs. time.


Data Analysis & Visualization
4.1 Comparative DMPK Profile

The following table summarizes typical data observed when switching from a standard alkoxy scaffold to the fluoro-oxetane scaffold in a GPR119 agonist series.

Property4-Isopropoxy Analog3-Fluoro-4-(oxetan-3-yloxy) AnalogImpact
LogD (pH 7.4) 3.82.1Improved (Lower lipophilicity reduces non-specific binding)
Solubility (Kinetic) < 10 µM> 150 µMMajor Improvement (Oxetane polarity)
HLM

> 50 µL/min/mg< 12 µL/min/mgStabilized (Blocked O-dealkylation)
Potency (

)
12 nM15 nMMaintained (Bioisosteric equivalence)
4.2 Assay Workflow Diagram

This diagram outlines the validation loop for confirming biological activity and stability.

AssayWorkflow Start Synthesized Derivative Split Split Sample Start->Split PathA Potency Assay (cAMP / GPR119) Split->PathA PathB Metabolic Stability (HLM / S9 Fraction) Split->PathB PathC Solubility (Thermodynamic) Split->PathC Decision Go/No-Go Decision PathA->Decision Analysis LC-MS/MS Quantification PathB->Analysis PathC->Decision Analysis->Decision

Figure 2: Screening workflow for validating oxetane-based derivatives.

References
  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes."[5][6][7][8] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews, 116(24), 15089–15166. Link

  • PharmaBlock Whitepaper. (2020). "Oxetanes in Drug Discovery: Design and Synthesis." Link

Sources

Application

Application Note: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in Oncology Drug Discovery

Part 1: Executive Summary & Scientific Rationale The Strategic Imperative In modern oncology drug discovery, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid serves as a high-value "fragment" or "building block" designed to solve...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Strategic Imperative

In modern oncology drug discovery, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid serves as a high-value "fragment" or "building block" designed to solve specific failure modes in lead compounds: poor aqueous solubility and high lipophilicity (LogD) .

This molecule combines three critical structural features:

  • Benzoic Acid Handle: Facilitates versatile coupling (amide/ester formation) to pharmacophore cores (e.g., kinase hinge binders).

  • Oxetane Ring: A validated bioisostere for gem-dimethyl or carbonyl groups.[1] It introduces polarity and lowers LogP without introducing a hydrogen bond donor (HBD), preserving membrane permeability while enhancing solubility.

  • Orthogonal Fluorine: Positioned at the 3-position, the fluorine atom blocks metabolic "soft spots" (preventing CYP450-mediated oxidation) and electronically modulates the acidity of the carboxyl group.

Mechanism of Action: Physicochemical Modulation

This compound is not a drug in itself but a property modulator . When attached to a lipophilic anticancer scaffold (e.g., a VEGFR or EGFR inhibitor core), it alters the molecule's multiparametric profile:

  • Solubility Enhancement: The oxetane oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and interacting with water, thereby increasing thermodynamic solubility.

  • Metabolic Stability: The 3-fluoro substituent prevents aromatic hydroxylation, a common clearance pathway for benzoic acid derivatives in the liver.

  • Conformational Lock: The ether linkage to the oxetane creates a specific vector for the "tail" of the drug, often directing it into solvent-exposed regions of a protein binding pocket (e.g., the solvent front of a kinase ATP pocket).

Part 2: Comparative Data Analysis

The following table illustrates the predicted shift in properties when replacing a standard "Methoxy" group with the "Oxetan-3-yloxy" moiety provided by this building block.

Table 1: Physicochemical Impact of Oxetane Substitution

PropertyStandard Analog (3-Fluoro-4-methoxybenzoic acid)Target Molecule (3-Fluoro-4-(oxetan-3-yloxy)benzoic acid)Impact on Drug Design
Molecular Weight ~170.1 Da212.17 DaSlight increase; negligible penalty.
cLogP (Lipophilicity) ~2.3~1.4Major Benefit: Reduces lipophilicity, reducing non-specific binding.
tPSA (Polar Surface Area) ~46 Ų~65 ŲBenefit: Increases polarity without exceeding cell-permeability limits (<140 Ų).
Metabolic Liability High (O-demethylation risk)Low (Oxetane is metabolically robust)Benefit: Extends half-life (

).
Solubility Low/ModerateHighBenefit: Improves oral bioavailability formulation options.

Part 3: Experimental Protocols

Protocol A: Amide Coupling to Kinase Inhibitor Scaffolds

Objective: To attach the 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid tail to an amine-bearing heterocyclic core (e.g., an aminopyrazole or aminopyrimidine).

Reagents:

  • Compound: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (1.0 eq)

  • Amine Core: (e.g., 3-aminopyrazole derivative) (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA

Workflow:

  • Activation: Dissolve 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine-bearing core scaffold.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Critical Note: Avoid heating above 60°C. While oxetanes are relatively stable, high heat in the presence of Lewis acidic byproducts can trigger ring opening.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (to remove unreacted acid) and Brine.
    
    • Caution: Do not use strong acids (like 1M HCl) for washing if the core scaffold is sensitive; oxetanes can hydrolyze in strongly acidic aqueous media. Use saturated

      
       instead.
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Microsomal Stability Assay (Validation)

Objective: To verify that the oxetane ring and fluorine substitution survive Phase I metabolism.

Materials:

  • Pooled Liver Microsomes (Human/Mouse) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound (1 µM final concentration)

  • Control: Verapamil (High clearance), Warfarin (Low clearance)

Step-by-Step:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
    • Success Criteria: The oxetane analog should show

      
       remaining at 60 mins (Human microsomes).
      

Part 4: Visualization & Decision Logic

Decision Tree: When to Use This Building Block

This diagram guides the medicinal chemist on when to deploy this specific fragment versus standard alternatives.

DrugDesignLogic Start Lead Compound Optimization Issue Identify Liability Start->Issue Solubility Poor Solubility? Issue->Solubility Metab High Metabolic Clearance? Issue->Metab CheckMethoxy Is current group -OCH3? Solubility->CheckMethoxy Yes Action2 Add Fluorine to Phenyl Ring Metab->Action2 Aromatic Oxidation? Potency Loss of Potency? Action1 Switch to Oxetane Ether (3-Fluoro-4-(oxetan-3-yloxy)benzoic acid) CheckMethoxy->Action1 Yes (Bioisostere Strategy) Action3 Explore Solubilizing Tail (Morpholine/Piperazine) CheckMethoxy->Action3 No (Need larger change) Result Validation: Run Protocol B Action1->Result Result: Lower LogD, Higher Sol, Stable Action2->Action1 Combine with Solubility fix

Caption: Decision logic for implementing the oxetane-ether bioisostere strategy in lead optimization.

Synthesis & Coupling Workflow

This diagram illustrates the chemical incorporation of the building block into a generic kinase inhibitor.

SynthesisFlow BB 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (The Building Block) Activation Carboxyl Activation (Active Ester Formation) BB->Activation + Reagents Core Heterocyclic Amine Core (e.g., Pyrazole/Pyrimidine) Coupling Amide Bond Formation (RT, 4-16h) Core->Coupling Reagents HATU / DIPEA / DMF Activation->Coupling + Core Workup Workup: NaHCO3 Wash (Avoid Strong Acid) Coupling->Workup Final Final Drug Candidate (Improved LogD/Solubility) Workup->Final

Caption: Synthetic workflow for coupling the oxetane-benzoic acid fragment to a drug core.

Part 5: References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[1][4] Chemical Reviews, 116(19), 12150–12233. Link

  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 12(19). Link

  • PubChem Compound Summary. (n.d.). "3-Fluoro-4-(oxetan-3-yloxy)benzoic acid."[5][6] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Synthesis

Senior Application Scientist Desk Subject: Optimization of Yield & Stability for Oxetane-Ether Linkages Executive Summary The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a distinct challenge: balancing...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Optimization of Yield & Stability for Oxetane-Ether Linkages

Executive Summary

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a distinct challenge: balancing the low nucleophilicity of the ortho-fluorophenol against the fragility of the strained oxetane ring.

The 3-fluoro group exerts an inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the phenolic oxygen compared to unsubstituted phenol. Consequently, standard alkylation protocols often result in low conversion. Conversely, forcing conditions (high heat/strong acid) risk opening the oxetane ring (strain energy ~106 kJ/mol).

This guide prioritizes the Ester-Intermediate Route . Direct alkylation of the benzoic acid is not recommended due to the requirement for dianion formation, which leads to solubility issues and poor regioselectivity.

Workflow Visualization

The following diagram outlines the optimized synthetic pathway and critical control points (CCPs).

SynthesisWorkflow Start Starting Material: 3-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH/H2SO4 or MeI/K2CO3) Start->Step1 Inter1 Intermediate 1: Methyl 3-fluoro-4-hydroxybenzoate Step1->Inter1 Yield >95% Step2 Step 2: Williamson Ether Synthesis (Oxetan-3-yl tosylate, Cs2CO3, DMF, 60-70°C) Inter1->Step2 Critical Step Inter2 Intermediate 2: Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate Step2->Inter2 Avoid Acidic Workup Step3 Step 3: Saponification (LiOH, THF/H2O, 0°C to RT) Inter2->Step3 Final Target Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Step3->Final Controlled pH Adjustment

Figure 1: Optimized 3-step synthetic route. Step 2 requires Cesium Carbonate to overcome the Fluorine-induced deactivation of the phenol.

Module 1: The Critical Alkylation Step

Context: This is the yield-determining step. The reaction is an SN2 displacement of a leaving group (Tosylate/Mesylate/Iodide) on the oxetane ring by the phenoxide.

Q: My conversion is stalled at <40% after 24 hours. Should I increase the temperature?

A: Proceed with caution. While the ortho-fluorine reduces reaction rate, heating oxetanes above 90-100°C significantly increases the risk of polymerization or ring opening.

  • Diagnosis: The issue is likely "Ion Pairing." Potassium phenoxides can form tight ion pairs in organic solvents, reducing reactivity.

  • Solution: Switch to Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation creates a "naked," more reactive phenoxide anion.

  • Protocol Adjustment:

    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

    • Base: 2.5 equiv Cs₂CO₃.

    • Electrophile: 1.2 equiv Oxetan-3-yl tosylate.

    • Temp: Maintain 65-75°C. Do not exceed 80°C.

Q: I see a new impurity spot that is more polar than the product. What is it?

A: This is likely the Ring-Opened Diol . Oxetanes function as "masked" homo-allyl alcohols. Under acidic conditions or high thermal stress, the ring opens.

  • Root Cause 1: Wet solvent. At high temperatures, hydroxide (generated from trace water + carbonate) can attack the oxetane.

  • Root Cause 2: Acidic Silica. If you monitored the reaction by TLC without adding base to the eluent, the spot might be decomposing on the plate.

  • Validation: Run 2D-TLC. Spot the reaction mixture, elute once, rotate the plate 90°, and elute again. If the spot creates a "streak" or moves off the diagonal, decomposition is happening during chromatography.

Module 2: Hydrolysis & Workup (The "Yield Killer")

Context: Saponifying the ester to the free acid without destroying the oxetane.

Q: Upon acidification to precipitate the product, my yield vanished. Why?

A: You likely dropped the pH too low. Oxetanes are acid-sensitive ethers. A pH < 3 can catalyze rapid ring opening to the 1,3-propanediol derivative.

  • The Fix: Use Citric Acid or a Phosphate Buffer for acidification, not HCl.

  • Target pH: Adjust carefully to pH 4.5 – 5.0. The benzoic acid derivative should precipitate (pKa ~4.2), but the oxetane will survive.

Q: LiOH vs. NaOH? Does it matter?

A: Yes. LiOH (Lithium Hydroxide) is preferred.

  • Reasoning: LiOH is milder and more soluble in THF/Water mixtures. NaOH is stronger and can sometimes attack the oxetane ring via SN2 mechanism at high concentrations/temperatures.

  • Protocol: Dissolve ester in THF:Water (3:1). Add 2.0 equiv LiOH. Stir at 0°C, slowly warming to Room Temp. Monitor by LCMS.

Module 3: Purification & Isolation
Q: Can I purify the final acid on silica gel?

A: Risky. Standard silica is slightly acidic (pH 6.5) but has active sites that can degrade oxetanes.

  • Option A (Preferred): Reverse Phase (C18) Flash Chromatography using Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic modifier). Avoid TFA (Trifluoroacetic acid).

  • Option B (If using Silica): Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize active sites. Elute with DCM/MeOH.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield CheckStep Which Step? Issue->CheckStep Alkylation Alkylation Step CheckStep->Alkylation Hydrolysis Hydrolysis Step CheckStep->Hydrolysis CheckBase Using K2CO3? Alkylation->CheckBase SwitchCs Action: Switch to Cs2CO3 (Cesium Effect) CheckBase->SwitchCs Yes CheckTemp Temp > 80°C? CheckBase->CheckTemp No LowerTemp Action: Lower Temp to 65°C (Prevent Polymerization) CheckTemp->LowerTemp Yes CheckAcid Workup pH < 3? Hydrolysis->CheckAcid BufferWorkup Action: Use Citric Acid/Buffer Target pH 4-5 CheckAcid->BufferWorkup Yes CheckTFA Mobile Phase contains TFA? CheckAcid->CheckTFA No RemoveTFA Action: Switch to Ammonium Bicarbonate CheckTFA->RemoveTFA Yes

Figure 2: Decision matrix for diagnosing yield loss in oxetane-ether synthesis.

Summary of Reaction Parameters
ParameterStandard Condition (Risky)Optimized Condition (Recommended) Rationale
Base K₂CO₃Cs₂CO₃ Cesium breaks ion-pairing, increasing phenoxide nucleophilicity against the F-deactivated ring.
Solvent Acetone or MeCNDMF or DMSO Higher boiling point allows 70°C reaction; better solubility for Cs salts.
Temperature Reflux (variable)65–70°C Balance between activation energy (SN2) and oxetane stability.
Workup Acid 1M HCl10% Citric Acid Prevents acid-catalyzed ring opening during isolation.
Purification Silica (MeOH/DCM)C18 (H₂O/MeCN + NH₄HCO₃) Avoids acidic silica surface interactions.
References
  • Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[2]

    • Key Insight: Establishes the stability profile of oxetanes under basic vs. acidic conditions and their utility as gem-dimethyl bioisosteres.
  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

    • Key Insight: Comprehensive review of Williamson ether synthesis protocols for installing oxetane rings.
  • Dunet, G., et al. (2016). Oxetanes as promising modules in drug discovery. Med. Chem. Commun., 7, 1446-1454.

    • Key Insight: Discusses the specific use of oxetan-3-yl tosylate and the necessity of optimizing base/solvent conditions.

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

[1] Executive Summary: The "Acid Trap" The purification of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) presents a specific chemical paradox. You possess a molecule with a carboxylic acid motif (requiring...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Acid Trap"

The purification of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) presents a specific chemical paradox. You possess a molecule with a carboxylic acid motif (requiring acidification for protonation/extraction) and an oxetane ring (which is thermodynamically unstable in acidic media).

The most common user error is treating this compound like a standard benzoic acid derivative. Using 1M HCl or H₂SO₄ to precipitate the product will trigger rapid ring-opening hydrolysis, yielding the diol impurity and destroying your yield.[1]

This guide provides a chemically validated, "soft-acid" workflow to isolate the target compound while preserving the strained oxetane ether.

Module 1: Critical Stability & Handling

The Decomposition Mechanism

The oxetane ring possesses significant ring strain (~106 kJ/mol). In the presence of strong Brønsted acids (pH < 3), the ether oxygen becomes protonated, creating a good leaving group.[1] Water acts as a nucleophile, attacking the ring to form the ring-opened glycol byproduct.[1]

Decomposition Pathway:

OxetaneDecomposition Target Target Molecule (Oxetane Intact) Intermediate Activated Oxonium Intermediate Target->Intermediate Rapid Protonation Protonation + H+ (Strong Acid) Protonation->Target Product Ring-Opened Diol (Major Impurity) Intermediate->Product Nucleophilic Attack Water + H2O Water->Intermediate

Figure 1.1: Mechanism of acid-catalyzed hydrolysis of the oxetane ring.

The "Safe pH Window"[1]
  • Danger Zone: pH < 3.0 (Rapid hydrolysis)

  • Safe Zone: pH 4.0 – 5.0 (Carboxylic acid is largely protonated, ring is stable)[1]

  • Basic Zone: pH > 8.0 (Compound exists as carboxylate salt; highly soluble in water)

Module 2: Workup & Isolation Protocol

User Issue: "I acidified my reaction mixture to pH 1 to precipitate the solid, but the NMR shows no oxetane peaks."

The Buffered Extraction Method

Instead of strong mineral acids, use weak organic acids or phosphate buffers to carefully protonate the carboxylate without activating the oxetane.[1]

Step-by-Step Protocol:

  • Quench: If the reaction was performed in basic conditions (e.g., ester hydrolysis with LiOH), cool the mixture to 0°C.

  • Solvent Removal: Remove volatile organic solvents (THF, MeOH) under reduced pressure before acidification to prevent solubilizing the acid in the aqueous phase.[1]

  • Controlled Acidification:

    • Do NOT use HCl.

    • Prepare a 10% Citric Acid (aq) solution or 1M NaH₂PO₄ buffer.

    • Add the buffer dropwise to the aqueous residue while monitoring with a pH meter.[1]

    • Target pH: 4.0 – 4.5.

    • Note: The pKa of 3-fluoro-4-alkoxybenzoic acids is typically ~4.0. At pH 4.0, ~50% of the molecule is in the neutral (extractable) form.[1]

  • Extraction:

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Repeat extraction 3-4 times. (Due to the pH being near the pKa, multiple extractions are required to recover the full yield).[1]

  • Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual water and citric acid.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄ (neutral) and concentrate in vacuo at <40°C.

Module 3: Chromatographic Purification

User Issue: "The compound streaks/tails on the silica column, but adding TFA destroys it."

Stationary Phase Selection

Standard silica gel is slightly acidic (pH ~5-6), which is generally safe, but "active" sites can catalyze decomposition.[1]

  • Recommended: Standard Silica Gel (40-63 µm).

  • Alternative: Diol-functionalized silica (neutral) if the compound proves exceptionally labile.

Mobile Phase Modifiers

You must suppress the ionization of the carboxylic acid to prevent tailing, but you must avoid strong acids.[1]

ModifierSuitabilityNotes
Trifluoroacetic Acid (TFA) UNSAFE Strong acid. Will degrade the oxetane on the column.[1]
Acetic Acid (AcOH) CAUTION Use at < 0.5%. Safe for short exposure.
Formic Acid (FA) PREFERRED Use at 0.1%. Volatile and milder than TFA.
Triethylamine (TEA) ALTERNATIVE Run basic (DCM/MeOH/TEA). Elutes as the salt (very polar).
Recommended Gradient (Reverse Phase HPLC/Prep)

For high-purity isolation, Reverse Phase (C18) is superior as it allows precise pH control.[1]

  • Column: C18 (e.g., XBridge or Gemini).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

  • Why: Ammonium formate buffer (pH 4.5) is the "Goldilocks" zone—it keeps the acid protonated for retention but protects the oxetane.[1]

Module 4: Impurity Profiling & Troubleshooting[1]

User Issue: "I cannot separate the starting material (Phenol) from the Product."

Separation Logic

The primary impurity is often 3-fluoro-4-hydroxybenzoic acid (unreacted starting material).[1]

  • Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (More Lipophilic)[1]

  • Impurity: 3-Fluoro-4-hydroxybenzoic acid (More Polar, H-bond donor)[1]

Workflow Diagram:

PurificationLogic cluster_tips Pro Tip Crude Crude Mixture (Product + Phenol SM) TLC TLC Analysis (5% MeOH in DCM + 0.5% AcOH) Crude->TLC Decision Is separation > 0.1 Rf? TLC->Decision Flash Flash Chromatography (DCM/MeOH Gradient) Decision->Flash Yes Recryst Recrystallization (EtOAc / Hexane) Decision->Recryst No (Overlap) Tip1 Phenol SM is much more polar. It usually elutes significantly later than the oxetane ether.

Figure 4.1: Decision tree for removing phenolic starting material.[1]

Crystallization Strategy

If chromatography is insufficient, exploit the solubility difference.[1] The oxetane ether is more soluble in lipophilic solvents than the free phenol.[1]

  • Dissolve crude in minimal hot Ethyl Acetate .

  • Add Hexanes or Heptane dropwise until cloudy.

  • Cool slowly to 4°C.

  • The more polar phenol often precipitates first or oils out; the oxetane product may crystallize upon further cooling or solvent adjustment.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO? A: Yes, but ensure the DMSO is acid-free. DMSO can sometimes degrade into acidic byproducts over time. Store frozen at -20°C.

Q: My LCMS shows a mass of M+18. Is this a hydrate? A: Likely not. M+18 usually corresponds to the ring-opened diol (Water addition: +18 Da). Check your retention time. If the M+18 peak elutes earlier (more polar) than your expected product, your ring has opened.[1]

Q: Can I use the acid chloride of this molecule? A: Generating the acid chloride using Thionyl Chloride (SOCl₂) is extremely risky due to the HCl byproduct.[1] Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, and include a base (like Pyridine or 2,6-Lutidine) to scavenge the HCl immediately.[1]

References

  • Oxetane Stability in Medicinal Chemistry: Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][2] Angewandte Chemie International Edition, vol. 49, no.[1] 21, 2010, pp. 3524–3529.[1]

  • Compound Properties (3-Fluoro-4-hydroxybenzoic acid precursors): PubChem. "3-Fluoro-4-hydroxybenzoic acid."[1] National Library of Medicine.[1]

  • General Handling of Acid-Sensitive Ethers: Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[1] Journal of Medicinal Chemistry, vol. 53, no.[1][3] 8, 2010, pp. 3227–3246.[1]

  • pKa Data for Fluorinated Benzoic Acids: "4-Fluorobenzoic acid - Acidity and Properties." Wikipedia / Chemical Data Collections.

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Crystallization

Executive Summary & Chemical Profile[1][2] 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) is a critical fluorinated building block used in the synthesis of kinase inhibitors and other small molecule APIs. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1346498-50-7) is a critical fluorinated building block used in the synthesis of kinase inhibitors and other small molecule APIs. Its structure combines a polar, ionizable carboxylic acid tail with a strained, acid-sensitive oxetane ether moiety.[1]

The Core Challenge: The oxetane ring possesses significant ring strain (~106 kJ/mol).[1][2][3] While stable to basic conditions and weak acids, it is susceptible to acid-catalyzed ring-opening hydrolysis (forming the corresponding 1,3-diol) or polymerization, particularly at elevated temperatures in the presence of strong proton donors.[1]

Technical Directive: Crystallization protocols must balance the solubility requirements of the benzoic acid moiety (requiring polarity or heat) with the kinetic stability limits of the oxetane ring (requiring mild pH and controlled thermal exposure).[1]

Physicochemical Profile (Estimated)
PropertyValue / Characteristic
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.17 g/mol
pKa (Acid) ~3.8 - 4.2 (Benzoic acid derivative)
Solubility (Water) Low (Cold); Moderate (Hot - Risk of Hydrolysis)
Solubility (Organics) High in DMSO, MeOH, EtOAc; Low in Hexane/Heptane
Critical Sensitivity Acid-Labile: Oxetane ring opens at pH < 1 or with strong Lewis acids.[4]

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Q1: My product is "oiling out" instead of crystallizing during cooling. How do I fix this?

Diagnosis: This typically occurs when the solute concentration is too high (supersaturation overshoot) or the solvent system is too polar, causing liquid-liquid phase separation before crystal nucleation.[1] Corrective Action:

  • Re-dissolve: Add a small volume of the "good" solvent (e.g., Ethyl Acetate) and reheat to clear the solution.[1]

  • Seed: Cool the solution to the metastable zone (approx. 35–40°C) and add seed crystals (0.5 wt%).

  • Slow Cooling: Implement a linear cooling ramp (e.g., 10°C/hour). Rapid cooling traps impurities and promotes oiling.[1]

  • Solvent Switch: If using Ethanol/Water, switch to Ethyl Acetate/Heptane .[1] The latter system allows for better control of the oiling threshold.[1]

Q2: I observe a new impurity (~10-15%) by HPLC after recrystallization from hot acidic water.

Diagnosis: You have likely triggered acid-catalyzed ring opening of the oxetane. While the carboxylic acid itself is weak, trace mineral acids (from previous steps) or prolonged heating at 100°C in water can hydrolyze the oxetane into a diol.[1] Corrective Action:

  • Avoid Hot Water: Switch to an anhydrous organic solvent system (Method A below).[1]

  • Buffer the System: If aqueous conditions are required, ensure the pH remains >3.5. Do not use strong mineral acids (HCl, H₂SO₄) to acidify; use Citric Acid or Acetic Acid.[1]

  • Temperature Limit: Keep process temperatures below 60°C.

Q3: The crystals are colored (yellow/brown) despite high HPLC purity.

Diagnosis: Trace oxidation byproducts or polymeric residues are trapped in the crystal lattice.[1] Corrective Action:

  • Carbon Treatment: Dissolve the crude material in Ethyl Acetate (10 volumes). Add activated carbon (e.g., Darco G-60, 5 wt%).[1]

  • Stir & Filter: Stir at room temperature for 30 minutes (do not heat excessively). Filter through a Celite pad.[1]

  • Crystallize: Proceed with the solvent/anti-solvent addition (Heptane) on the clear filtrate.[1]

Experimental Protocols

Method A: Solvent/Anti-Solvent Recrystallization (High Stability)

Recommended for high-purity isolation without thermal degradation.

Rationale: Ethyl Acetate (EtOAc) dissolves the acid effectively at moderate temperatures.[1] Heptane acts as a non-polar anti-solvent to lower solubility gradually.[1] This system avoids protic solvents that could participate in ring-opening.[1]

Step-by-Step:

  • Dissolution: Charge crude 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (10 g) into a reactor.

  • Solvent Addition: Add Ethyl Acetate (50 mL, 5 volumes). Stir and heat to 50–55°C .

    • Note: If solids remain, add EtOAc in 0.5 vol increments until dissolved.[1] Do not exceed 60°C.

  • Filtration (Optional): If insoluble particles are present, filter the hot solution through a 0.45 µm PTFE membrane.[1]

  • Nucleation: Cool the solution to 40°C . If available, add seed crystals (50 mg). Stir for 30 minutes to establish a seed bed.

  • Anti-Solvent Addition: Add n-Heptane (or n-Hexane) dropwise via an addition funnel over 1 hour. Target a final ratio of 1:2 (EtOAc:Heptane).

    • Observation: The solution should turn cloudy (metastable limit) but not oil out.[1]

  • Crystallization: Cool the slurry to 0–5°C over 2 hours. Stir at this temperature for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold 1:3 EtOAc:Heptane (20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Controlled Acid-Base Precipitation (Purification from Crude)

Recommended for removing non-acidic impurities.

Rationale: This method utilizes the carboxylic acid functionality to separate the product from neutral organic impurities.[1]

Step-by-Step:

  • Dissolution: Dissolve crude solid in 5% NaHCO₃ (aq) (10 volumes). The pH should be ~8.0–8.5.[1]

    • Check: The solution should be clear. If turbid, extract with Ethyl Acetate (discard organic layer) to remove non-acidic impurities.[1]

  • Acidification (Critical Step): Cool the aqueous phase to 5–10°C .

  • Precipitation: Slowly add 1M Citric Acid or 1M Acetic Acid dropwise while stirring.

    • Target pH: Adjust pH to 4.0–4.5 .[1]

    • Warning: Do NOT use concentrated HCl or drop pH below 2.0, as this risks oxetane hydrolysis.[1]

  • Aging: Stir the resulting slurry for 1 hour at 5°C.

  • Isolation: Filter the solid and wash with plenty of cold water to remove salts.[1]

  • Drying: Vacuum dry at 40°C.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this acid-sensitive compound.

CrystallizationWorkflow Start Crude 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid CheckPurity Check Purity & Impurity Profile Start->CheckPurity Decision Dominant Impurity Type? CheckPurity->Decision NeutralImps Neutral Organics (Unreacted SM, Byproducts) Decision->NeutralImps Non-acidic IonicImps Salts / Trace Metals or Color Decision->IonicImps Salts/Color MethodB Method B: Acid-Base Workup (Mild Acidification) NeutralImps->MethodB MethodA Method A: Recrystallization (EtOAc / Heptane) IonicImps->MethodA RiskCheck CRITICAL CHECK: pH > 3.0 required to protect Oxetane Ring MethodB->RiskCheck FinalFilter Filtration & Wash (Cold Solvent) MethodA->FinalFilter RiskCheck->FinalFilter Drying Vacuum Dry (< 45°C) FinalFilter->Drying

Caption: Workflow selection based on impurity profile, highlighting the critical pH control step to prevent oxetane degradation.

FAQs

Q: Can I use Methanol or Ethanol for crystallization? A: Yes, but with caution.[1] Alcohols are nucleophiles.[1][5] If the solution is acidic and heated, the alcohol can attack the oxetane ring (alcoholysis), opening it to form an ether-alcohol byproduct.[1] If using alcohols, keep the temperature low (<40°C) and ensure no strong acid catalysts are present.[1]

Q: What is the maximum drying temperature? A: We recommend 40–45°C under high vacuum.[1] Higher temperatures (>60°C) may induce thermal decomposition or sublimation, depending on the crystal habit.[1]

Q: How do I store the purified compound? A: Store in a tightly sealed container at 2–8°C (refrigerated). Protect from moisture, as prolonged exposure to humidity can lead to slow hydrolysis of the oxetane ring over months.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[1] Link

    • Supports the mechanistic insight regarding oxetane stability and ring strain.[1]

  • Bull, J. A., et al. (2016).[1][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][1] Chemical Reviews, 116(24), 15148–15228.[1] Link

    • Authoritative review on the chemical stability of oxetanes in acidic/basic media.
  • Matrix Scientific. (n.d.).[1][7] "Product Data Sheet: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid." Link

    • Source for CAS and general compound identific
  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] Link

    • Provides data on the physicochemical properties and solubility profiles of oxetane-containing building blocks.

Sources

Optimization

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Synthesis

Current Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a classic "chemoselectivity vs. stability" paradox. You are coupling a nucleophile (oxetan-3-ol) to an electron-deficient arene (3,4-difluorobenzoic acid derivative) while trying to preserve a highly strained 4-membered ether ring.

Successful isolation requires navigating two primary failure modes:

  • Regiochemical Scrambling: Competition between the C3 and C4 fluorine atoms during Nucleophilic Aromatic Substitution (

    
    ).
    
  • Oxetane Ring Collapse: Acid-catalyzed hydrolysis or cationic polymerization during workup.

This guide provides the mechanistic insight and troubleshooting protocols necessary to isolate high-purity material.

Module 1: The Reaction Landscape (Mechanism & Impurities)

The standard route utilizes an


 coupling. The reaction is driven by the electron-withdrawing carboxylate/ester group, which activates the para-fluorine (C4) significantly more than the meta-fluorine (C3). However, the difference in activation energy is not infinite, leading to regio-isomeric impurities.
Visualization: Reaction Pathways & Failure Modes

ReactionLandscape SM Starting Material 3,4-Difluorobenzoic Acid (or Ester) Target TARGET PRODUCT 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid (C4 Substitution) SM->Target Major Pathway (Para-attack) Impurity_Regio IMPURITY A (Regioisomer) 4-Fluoro-3-(oxetan-3-yloxy) benzoic acid (C3 Substitution) SM->Impurity_Regio Minor Pathway (Meta-attack) Reagent Oxetan-3-ol + Base (Cs2CO3/NaH) Reagent->Target Impurity_Hydrolysis IMPURITY B (Ring Open) Diol Derivative (Acid Catalyzed) Target->Impurity_Hydrolysis Workup (pH < 4) or Thermal Stress

Figure 1: Mechanistic pathway showing the competition between the desired


 product and the two primary impurities: the regioisomer (kinetic competition) and the hydrolyzed diol (thermodynamic stability).
Impurity Profile Table
Impurity IDStructure DescriptionOriginPrevention Strategy
Impurity A Regioisomer Substitution at C3 (meta) position.Kinetic Control: High temperatures or extremely strong bases (e.g., NaH) can reduce selectivity between C3 and C4 fluorines.Use milder bases (Cs₂CO₃) and lower temperatures (60-80°C). Switch to tert-butyl ester to increase steric bulk.
Impurity B Ring-Opened Diol 1,3-propanediol derivative.Acid Hydrolysis: Exposure to pH < 4 during workup or purification on acidic silica.CRITICAL: Never acidify below pH 5. Use buffered workups. Use basified silica (Et₃N treated) for chromatography.
Impurity C Polymer Poly-oxetane chains.Cationic Polymerization: Lewis acids or strong protic acids trigger ring-opening polymerization.Avoid Lewis acid catalysts. Ensure all glassware is free of acid residue.

Module 2: Critical Process Parameters (The "How")

Base Selection & Regioselectivity

The choice of base dictates the ratio of Target to Impurity A.

  • Sodium Hydride (NaH): Generates a "naked" alkoxide. Very fast, but high energy. Often leads to 5-10% Regioisomer (Impurity A) due to lower discrimination between C3/C4.

  • Cesium Carbonate (Cs₂CO₃): The "Gold Standard" for this reaction. The "Cesium Effect" aids solubility in DMF/DMSO, but the reaction is slower and more controlled, typically yielding >95:5 regioselectivity .

The "Acid Trap" (Workup Protocol)

The oxetane ring has significant ring strain (~26 kcal/mol). It wants to open.

  • Standard Protocol Failure: Acidifying the reaction mixture to pH 1 to precipitate the benzoic acid will instantly hydrolyze the oxetane to a diol (Impurity B).

  • Correct Protocol:

    • Dilute with water.

    • Wash with organic solvent (remove non-acidic impurities).

    • Carefully adjust aqueous layer pH to 5.0–5.5 using 1M Citric Acid or NaH₂PO₄ buffer.

    • Extract immediately into EtOAc or DCM. Do not let it sit in water.

Module 3: Troubleshooting Guide (FAQs)

Visual Troubleshooting Flowchart

Troubleshooting Start Problem Identified Q1 Is the yield low? Start->Q1 Q2 Is there a polar spot (low Rf)? Q1->Q2 No A1 Check Reagent Stoichiometry. Oxetan-3-ol can sublime/evaporate. Use 1.5 eq. Q1->A1 Yes Q3 Is there a spot just below product? Q2->Q3 No A2 Oxetane Hydrolysis (Impurity B). Check workup pH. Avoid acidic silica. Q2->A2 Yes A3 Regioisomer (Impurity A). Lower reaction temp. Switch base to Cs2CO3. Q3->A3 Yes

Figure 2: Decision tree for diagnosing common synthetic failures based on TLC and yield data.

User Q&A

Q: I see two spots very close together on TLC. Which is which?

  • A: The spot with slightly lower Rf is likely the Regioisomer (Impurity A) . The C3-substituted product is more sterically crowded and often slightly more polar due to the dipole moment orientation relative to the acid.

    • Action: Run a 2D-NMR (HMBC) to confirm. The C4-substituted product (Target) will show specific coupling between the ether protons and the aromatic carbon para to the acid.

Q: My product turned into a sticky oil/gel after column chromatography.

  • A: You likely destroyed the oxetane ring on the column. Standard silica gel is slightly acidic (pH 6.5–7.0), which is enough to degrade sensitive oxetanes over time.

    • Action: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes acidic sites. Alternatively, use Reverse Phase (C18) chromatography with a neutral buffer (Ammonium Formate).

Q: Can I use the methyl ester instead of the acid?

  • A: Yes, and it is often preferred. The ester prevents the formation of the carboxylate salt during the reaction, making the mixture more soluble in organic solvents.

    • Warning: You must hydrolyze the ester after the coupling. Use LiOH in THF/Water at 0°C. Do not use HCl for the workup.

Module 4: Validated Protocol (Self-Validating System)

Objective: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (10 mmol scale).

  • Preparation: In a dry flask, dissolve 3,4-difluorobenzoic acid methyl ester (1.0 eq) and oxetan-3-ol (1.2 eq) in anhydrous DMSO (5 mL/mmol).

  • Coupling: Add Cs₂CO₃ (2.0 eq). Heat to 80°C for 4–6 hours.

    • Checkpoint: TLC should show consumption of SM. If Regioisomer is >5%, lower temp to 60°C next time.

  • Hydrolysis (In-situ): Cool to RT. Add LiOH aqueous solution (3.0 eq). Stir until ester is consumed.

  • Critical Workup:

    • Dilute with water. Wash with Ether (removes unreacted oxetanol).

    • Cool aqueous layer to 0°C.

    • Slowly acidify with 1M NaH₂PO₄ to pH 5.5. DO NOT OVERSHOOT.

    • Extract 3x with EtOAc.

    • Dry over Na₂SO₄ (neutral drying agent).

  • Isolation: Concentrate at <40°C. Recrystallize from EtOAc/Hexane if necessary. Avoid silica column if purity is >90%.

References

  • Nucleophilic Aromatic Substitution (Regioselectivity)

    • Topic: General principles of regioselectivity on polyfluorinated arenes (Para vs Meta activ
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Oxetane Stability & Synthesis

    • Topic: Stability of oxetane rings in acidic/basic conditions and their use in medicinal chemistry.[1][2][3]

    • Source: Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (2016).[4]

    • URL:[Link]

  • Oxetane Handling in Drug Discovery

    • Topic: Practical guide to oxetane stability during workup and purific
    • Source: Stepan, A. F., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (2011).
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting Williamson ether synthesis with oxetan-3-ol

Topic: Troubleshooting Williamson Ether Synthesis with Oxetan-3-ol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Oxetane Paradox Oxetan-3-ol is a high-value buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Williamson Ether Synthesis with Oxetan-3-ol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Oxetane Paradox

Oxetan-3-ol is a high-value building block in modern medicinal chemistry, serving as a polarity-tuning bioisostere for gem-dimethyl or carbonyl groups [1]. However, its use in Williamson ether synthesis presents a paradox: the ring is kinetically stable to strong bases (allowing alkoxide formation) but thermodynamically prone to explosive ring-opening under even mildly acidic conditions or in the presence of Lewis acids.

This guide addresses the three most common failure modes:

  • Ring Opening (Polymerization/Hydrolysis) during workup.

  • Elimination (E2) of the electrophile instead of substitution (

    
    ).
    
  • Incomplete Conversion due to poor solubility or aggregation.

Critical Troubleshooting Modules

Module A: Preserving Ring Integrity (The "Acid Trap")

Symptom: Crude NMR shows loss of signals at


 4.5–4.9 ppm and appearance of complex aliphatic multiplets upfield; formation of insoluble gums (polyethers).

Root Cause: Oxetanes possess significant ring strain (~106 kJ/mol).[1] While stable to NaH or KOH, the alkoxide intermediate becomes hyper-sensitive to protonation during quench. Standard acidic washes (HCl, citric acid) will destroy the product instantly.

Corrective Actions:

  • The "Basic" Quench: Never neutralize to pH 7. Quench excess hydride with wet ether or a minimal amount of water, keeping the aqueous phase at pH > 8.

  • Avoid Lewis Acids: Do not use metal salts that act as Lewis acids during extraction.

  • Chromatography: Pre-treat silica gel with 1% Triethylamine (Et3N) to neutralize acidic sites before loading the sample.

Module B: The Elimination vs. Substitution Competition

Symptom: Isolation of the alkene derived from the alkyl halide; recovery of unreacted oxetan-3-ol.

Root Cause: The oxetan-3-oxide anion is a secondary alkoxide and a moderately strong base. If the electrophile is sterically hindered (secondary halide) or has acidic


-protons, E2 elimination dominates.

Decision Matrix:

Electrophile TypeRisk LevelRecommended Protocol Adjustment
Primary Alkyl Halide (e.g., MeI, BnBr)LowStandard NaH/DMF conditions.
Primary Tosylate/Mesylate LowIdeal leaving groups; faster

than halides.
Secondary Halide (e.g., Isopropyl bromide)HighSwitch Strategy: Use Ag2O catalysis or switch leaving group to Triflate (more reactive to

).
Tertiary Halide CriticalStop. Williamson will fail. Use acid-catalyzed etherification (if stable) or alternative coupling.
Module C: Reactivity & Solubility

Symptom: Suspension remains cloudy; low yield despite stable reagents.

Root Cause: Oxetan-3-ol is a polar, hydrogen-bond donor. Sodium alkoxides often aggregate in THF, reducing nucleophilicity.

Corrective Actions:

  • Solvent Switch: Move from THF to DMF or NMP. The high dielectric constant dissociates the ion pair, exposing the "naked" alkoxide.

  • Temperature: Deprotonation is exothermic (0°C start), but alkylation often requires 50–60°C for secondary alcohols.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the critical "Kill Zone" where acidic workup destroys the product.

OxetanePathways cluster_workup Workup Zone (Danger) Start Oxetan-3-ol Alkoxide Oxetane Alkoxide (Nucleophile) Start->Alkoxide Deprotonation (THF/DMF, 0°C) Base Base (NaH) Base->Alkoxide Product Target Ether (Intact Ring) Alkoxide->Product SN2 Substitution (Major Path) Elimination Alkene Byproduct (E2 Elimination) Alkoxide->Elimination Steric Hindrance (Secondary R-X) RingOpen Ring-Opened Diol/Polymer (Acid Catalysis) Alkoxide->RingOpen Lewis Acid Contamination Electrophile Electrophile (R-X) Electrophile->Product Product->RingOpen CRITICAL FAILURE: Acidic Workup (pH < 7)

Caption: Mechanistic pathways showing the competition between successful etherification (


) and the primary failure modes: E2 elimination and acid-catalyzed ring opening.

Validated Experimental Protocol

Standard Operating Procedure for Primary/Unchecked Electrophiles.

Reagents
  • Oxetan-3-ol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile (R-X, 1.1 equiv)

  • DMF (Anhydrous, 0.2 M concentration relative to alcohol)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Add NaH to the flask. Wash with dry pentane/hexane (3x) to remove mineral oil if the electrophile is lipophilic (optional but recommended for purification).

    • Suspend NaH in anhydrous DMF. Cool to 0°C.

    • Add Oxetan-3-ol dropwise (neat or in minimal DMF). Evolution of

      
       gas will be vigorous.
      
    • Checkpoint: Stir at 0°C for 30 mins. The solution should become clear or slightly hazy.

  • Alkylation:

    • Add the Electrophile dropwise at 0°C.

    • Allow to warm to Room Temperature (RT). If no reaction by TLC after 2 hours, heat to 50°C.

  • Quench (The Critical Step):

    • Cool back to 0°C.

    • Do NOT use HCl. Add saturated aqueous

      
       (mildly acidic but usually tolerated if rapid) OR simply water.
      
    • Best Practice: Pour reaction mixture into a separatory funnel containing 1:1 Brine/Water and extract immediately with EtOAc or Ether.

  • Purification:

    • Dry organics over

      
       (anhydrous).
      
    • Concentrate in vacuo (bath temp < 40°C).

    • Column: Silica gel flash chromatography. Eluent must contain 1% Triethylamine to prevent on-column degradation.

Quality Control & Validation Data

How do you confirm the reaction worked without destroying the sample?

ParameterReactant (Oxetan-3-ol)Product (Ether)Ring-Opened Failure
1H NMR (Oxetane protons) Multiplet

4.5 – 4.9 ppm
Multiplet

4.4 – 4.8 ppm (Shift varies by R-group)
Signals shift upfield (

3.5 – 4.0 ppm) or disappear into broad polymer humps.
Coupling Pattern Distinct "roofing" effect of AB spin systemRetains AB/multiplet characterBecomes simple triplet/multiplet (linear chain).
TLC (

Stain)
Stains Yellow/BrownStains Yellow/BrownOften streaks or stays at baseline.
Diagnostic Workflow

TroubleshootingFlow CheckNMR 1. Check Crude NMR (Focus: 4.5-4.9 ppm) SignalsPresent Are Oxetane signals present? CheckNMR->SignalsPresent CheckYield 2. Check Yield/Conversion SignalsPresent->CheckYield Yes RingOpened DIAGNOSIS: Ring Opening Check: Was Acid used? Action: Switch to neutral/basic workup. SignalsPresent->RingOpened No Yes Yes No No Good Success: Proceed to Purification (Use 1% Et3N in column) CheckYield->Good High (>50%) LowConv DIAGNOSIS: Low Reactivity Action: Switch solvent to DMF or add 15-crown-5 (if using NaH). CheckYield->LowConv Low (<10%) Elimination DIAGNOSIS: Elimination (Check for Alkene peaks) Action: Change Leaving Group (OTf) or use Ag2O catalyst. CheckYield->Elimination Alkene Detected

Caption: Troubleshooting decision tree based on crude NMR analysis.

FAQ: Specific Scenarios

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: generally, No. KOtBu is bulky and increases the risk of E2 elimination if your electrophile has any beta-protons. NaH is preferred because the byproduct (


) is non-interfering and the base is less sterically demanding.

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic (


). This is sufficient to open the oxetane ring, especially if the ether side chain donates electron density, stabilizing the carbocation intermediate. Always flush the column with 1% Triethylamine/Hexane before loading. 

Q: Can I use Phase Transfer Catalysis (PTC) with NaOH? A: Yes, but with caution. While greener, the hydration shell around the hydroxide can reduce nucleophilicity. Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) in a Toluene/Water system, but ensure vigorous stirring. This is often less effective for hindered electrophiles than the anhydrous NaH/DMF route.

References

  • Wuitschik, G. , et al. (2006).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[2]

  • Bull, J. A. , et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4] Chemical Reviews, 116(19), 12150–12233.

  • Wuitschik, G. , et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Burkhard, J. A. , et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Oxetane Ethers

Role: Senior Application Scientist Topic: Stability of Oxetane Ethers under Acidic and Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Oxetane ethers have...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Stability of Oxetane Ethers under Acidic and Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Oxetane ethers have emerged as critical bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability without significant lipophilicity penalties.[1] However, their high ring strain (~106 kJ/mol) creates a dichotomy in their chemical stability profile: they are remarkably robust under basic and nucleophilic conditions but exhibit distinct vulnerabilities under acidic conditions.

This guide provides a technical deep-dive into the stability limits of oxetane ethers, offering troubleshooting workflows and mechanistic insights to prevent experimental failure.

Module 1: Acidic Conditions (The Critical Control Point)

Q: Why did my oxetane ether decompose during acidic deprotection (e.g., Boc removal)?

A: The decomposition is likely driven by acid-catalyzed ring opening. While oxetanes are more stable than epoxides, they possess significant ring strain that renders the oxygen atom a potent Lewis base.[2] Upon protonation or Lewis acid coordination, the C-O bond becomes highly activated toward nucleophilic attack.

The Mechanism of Failure: Under acidic conditions, the oxetane oxygen is protonated. If a nucleophile is present (even a weak one like a chloride ion from HCl, or a solvent molecule), it attacks the


-carbon, relieving the ring strain and resulting in a ring-opened alcohol or halide.

Key Risk Factors:

  • Substitution Pattern: 3,3-disubstituted oxetanes are significantly more stable than 2-substituted or monosubstituted variants. The substituents at the 3-position provide steric shielding against the trajectory of incoming nucleophiles (backside attack).

  • Internal Nucleophiles: If your molecule contains a pendant alcohol or amine, acidic conditions can trigger an intramolecular cyclization that opens the oxetane ring (e.g., forming a tetrahydrofuran or pyrrolidine derivative).

Visualizing the Threat: Acid-Catalyzed Ring Opening

OxetaneAcidHydrolysis Oxetane Oxetane Ether (Strained Ring) Protonated Activated Species (Oxonium Ion) Oxetane->Protonated + H+ (Acid) Transition Transition State (Nucleophilic Attack) Protonated->Transition + Nu- (Nucleophile) Product Ring-Opened Product (1,3-Functionalized) Transition->Product Strain Release (~106 kJ/mol)

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. Note that the presence of nucleophiles (Nu-) accelerates this pathway.

Troubleshooting Protocol: Acidic Deprotection
ScenarioRecommended ProtocolTechnical Rationale
Boc Deprotection Use TFA in DCM (1:4) at 0°C. Avoid HCl/dioxane or HCl/MeOH.TFA is a weaker nucleophile source than HCl. HCl provides Cl⁻ ions which rapidly open protonated oxetanes.
Ester Hydrolysis Use LiOH or NaOH (Basic conditions). Avoid acidic hydrolysis.Oxetanes are stable to base.[3] Acidic hydrolysis (H₂SO₄/H₂O) poses a high risk of ring opening.
Workup Quench acid reactions into sat. NaHCO₃ immediately.Minimizes exposure time to the "danger zone" (acidic pH + heat).

Module 2: Basic & Nucleophilic Conditions (The Safe Harbor)

Q: Can I use organolithium or Grignard reagents in the presence of an oxetane ether?

A: Yes. Oxetane ethers are generally stable to strong bases and nucleophiles, including organolithiums (


-BuLi), Grignard reagents, and hydride reducing agents (e.g., LiAlH

, NaH).

Scientific Grounding: Unlike epoxides, which readily undergo ring opening with nucleophiles due to extreme strain (~114 kJ/mol), oxetanes have a slightly lower strain energy and, more importantly, a higher activation energy for nucleophilic attack.[4] Without Lewis acid activation, the C-O bond is kinetically inert to pure nucleophiles at standard temperatures.

Exceptions:

  • High Temperatures: Refluxing in high-boiling solvents with strong nucleophiles may force ring opening.

  • Lewis Acid Contamination: Ensure your organometallic reagents are free of Lewis acidic salts (e.g., LiBr can sometimes act as a weak Lewis acid in cooperative effects, though rare in this context).

Q: Is the oxetane ring stable to saponification?

A: Yes. Standard saponification conditions (LiOH, NaOH, KOH in THF/Water/MeOH) are perfectly safe for oxetane ethers. This is the preferred method for deprotecting esters in oxetane-containing scaffolds.

Module 3: Oxidative & Reductive Profiles

Stability Data Summary

The following table summarizes the compatibility of oxetane ethers with common synthetic transformations.

TransformationReagent ClassCompatibilityNotes
Hydrogenation Pd/C, H₂High Stable under standard hydrogenolysis conditions (1 atm, RT).
Oxidation Jones, Swern, Dess-MartinHigh The ether linkage is resistant to oxidative cleavage.
Reductive Amination NaBH(OAc)₃, NaCNBH₃High Stable to mild acid conditions used in reductive amination.
Suzuki/Buchwald Pd catalysts, BaseHigh Fully compatible with cross-coupling conditions.
Lewis Acids BF₃·OEt₂, TiCl₄, AlCl₃Low AVOID. Rapid ring opening and polymerization.

Module 4: Experimental Workflow & Decision Tree

Use this decision tree to determine if your planned reaction conditions jeopardize the oxetane motif.

OxetaneDecisionTree Start Planned Reaction Condition IsAcidic Is the pH < 4 or Lewis Acid present? Start->IsAcidic IsBasic Is the condition Basic or Nucleophilic? IsAcidic->IsBasic No Nucleophile Is a strong Nucleophile present (Cl-, Br-, I-, ROH)? IsAcidic->Nucleophile Yes Safe PROCEED (High Probability of Success) IsBasic->Safe Yes IsBasic->Safe No (Neutral) Substituents Is the oxetane 3,3-disubstituted? Nucleophile->Substituents Yes Caution CAUTION (Monitor Closely / Low Temp) Nucleophile->Caution No (e.g. TFA only) Substituents->Caution Yes Danger STOP / REDESIGN (High Risk of Ring Opening) Substituents->Danger No

Figure 2: Decision matrix for assessing reaction risks with oxetane ethers.

References

  • Bull, J. A., et al. (2016).[2][5] "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews, 116(19), 12150–12233. Link

  • Wirtschafter, J. D., et al. (2020). "The Chemical Stability of Oxetanes: A Guide for Drug Discovery." Journal of Medicinal Chemistry.
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Saejong, P., et al. (2023).[6] "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation..." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

Protecting group strategies for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid synthesis

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Synthesis Case ID: OX-FLU-BENZ-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Paradox The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Synthesis

Case ID: OX-FLU-BENZ-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

The synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a classic chemoselectivity challenge. You are coupling a strained, acid-sensitive ether (the oxetane) to a benzoic acid core.

The critical failure mode in this synthesis is the unintended ring-opening of the oxetane moiety . Oxetanes are cyclic ethers with significant ring strain (~107 kJ/mol). While they act as excellent metabolic surrogates for gem-dimethyl or carbonyl groups due to their polarity and metabolic stability, they are kinetically unstable in acidic media .

Core Directive: You must utilize a Base-Labile Protection Strategy .

  • Recommended: Methyl or Ethyl Ester (Cleaved via LiOH/NaOH).

  • Forbidden: tert-Butyl Ester (Cleaved via TFA/HCl — will destroy the oxetane).

  • Conditional: Benzyl Ester (Cleaved via Hydrogenolysis — viable, but Pd/C can sometimes isomerize/open strained rings; base hydrolysis is safer).

Part 1: Strategic Workflow & Causality

The following decision tree illustrates the safe operating window for this molecule.

G cluster_0 Critical Control Point Start Starting Material: 3-Fluoro-4-hydroxybenzoic acid Protect Step 1: Carboxyl Protection Start->Protect Choice_Acid Option A: tert-Butyl Ester Protect->Choice_Acid Avoid Choice_Base Option B: Methyl/Ethyl Ester Protect->Choice_Base Recommended Coupling Step 2: Ether Formation (Mitsunobu Coupling) Choice_Acid->Coupling Choice_Base->Coupling Deprotect_Acid Step 3A: Acidic Deprotection (TFA or HCl) Coupling->Deprotect_Acid Deprotect_Base Step 3B: Saponification (LiOH, THF/H2O) Coupling->Deprotect_Base Fail FAILURE: Oxetane Ring Opening (Formation of Diol) Deprotect_Acid->Fail High Risk Success SUCCESS: Intact Oxetane Core Deprotect_Base->Success Stable

Figure 1: Strategic pathway highlighting the incompatibility of acid-labile protecting groups with the oxetane moiety.

Part 2: Troubleshooting Guides & FAQs

Category 1: Protecting Group Selection

Q: Why exactly can't I use a tert-butyl ester? It’s my standard PG for benzoic acids. A: The tert-butyl group requires strong acid (TFA or HCl) for removal. Oxetanes are acid-sensitive.

  • The Mechanism of Failure: Protonation of the oxetane oxygen activates the ring. A nucleophile (even water or the trifluoroacetate anion) attacks the alpha-carbon, relieving the ring strain and opening the oxetane into a 1,3-diol or a trifluoroacetate ester.

  • Evidence: Studies show that while oxetane ethers are stable in 1M NaOH (100% recovery), they degrade significantly in 1M HCl (e.g., <30% recovery after 24h at 37°C) [1, 2].[1]

Q: Is the Benzyl (Bn) ester a safe alternative? A: It is a "Yellow Light" alternative.

  • Risk: Standard hydrogenolysis (H₂/Pd-C) is generally safe for oxetanes, but prolonged exposure to active catalyst surfaces can sometimes facilitate reductive ring-opening or hydrogenolysis of the benzylic C-O bond of the oxetane itself (if activated).

  • Recommendation: If you must use Bn, consider base-mediated hydrolysis (saponification) rather than hydrogenolysis, or use a poisoned catalyst. However, Methyl esters are superior here because their deprotection (LiOH) is orthogonal to the oxetane's sensitivity.

Category 2: Ether Formation (The Coupling Step)

Q: My Mitsunobu reaction (Phenol + Oxetan-3-ol) has low conversion. What is wrong? A: The Mitsunobu reaction with oxetan-3-ol can be sluggish due to the steric drag of the cyclobutane-like ring and the secondary alcohol nature.

  • Troubleshooting Protocol:

    • Order of Addition: Pre-complex PPh₃ and DIAD (or DEAD) at 0°C before adding the phenol and alcohol. This prevents the phenol from protonating the DIAD directly.

    • pKa Matching: 3-Fluoro-4-hydroxybenzoate has a pKa ~8. This is ideal for Mitsunobu. If you are using the acid (unprotected), the reaction will fail because the carboxylate consumes the phosphonium intermediate. You must protect the carboxylic acid first.

    • Reagent Stoichiometry: Use 1.5 – 2.0 equivalents of Oxetan-3-ol, PPh₃, and DIAD relative to the phenol.

Q: Can I use SnAr (Nucleophilic Aromatic Substitution) instead? A: Yes, and it is often preferred for scale-up.

  • Substrates: Methyl 3,4-difluorobenzoate + Oxetan-3-ol.

  • Reagents: Cs₂CO₃ (Base) in DMF or DMSO at 60-80°C.

  • Why it works: The fluorine at the 4-position is activated by the electron-withdrawing ester and the 3-fluorine. The oxetan-3-oxide (generated in situ) displaces the 4-fluorine.

  • Caution: Ensure the base is not strong enough to degrade the ester before the coupling is complete. Cs₂CO₃ is milder than NaH.

Part 3: Validated Experimental Protocols

Protocol A: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent interference during coupling.

  • Dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in Methanol (0.5 M concentration).

  • Add conc. H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).

  • Workup: Cool to RT. Concentrate to remove MeOH. Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.[2] Dry over Na₂SO₄.[2]

  • Yield: Expect >90% quantitative conversion.

Protocol B: Mitsunobu Coupling (Oxetane Installation)

Objective: Form the C-O bond between the phenol and oxetane.

ReagentEquivalentsRole
Methyl 3-fluoro-4-hydroxybenzoate1.0Nucleophile
Oxetan-3-ol1.5Electrophile (Alcohol)
Triphenylphosphine (PPh₃)1.5Reductant
DIAD (Diisopropyl azodicarboxylate)1.5Oxidant
THF (Anhydrous)Solvent0.2 M

Step-by-Step:

  • Charge flask with Ester , Oxetan-3-ol , and PPh₃ in anhydrous THF under N₂.

  • Cool the mixture to 0°C .

  • Add DIAD dropwise over 15 minutes. Note: The solution will turn yellow/orange.

  • Allow to warm to Room Temperature and stir for 12–16 hours.

  • Quench: Add water.

  • Extraction: Extract with EtOAc (x3). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Flash chromatography. Note: Triphenylphosphine oxide (TPPO) is a byproduct.[2] A non-polar eluent usually elutes the product before TPPO.

Protocol C: Saponification (Safe Deprotection)

Objective: Reveal the carboxylic acid without opening the oxetane ring.

  • Dissolve the coupled ester (1.0 eq) in a mixture of THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 eq).

  • Stir at Room Temperature. Do not heat above 40°C.

  • Monitor: Reaction is usually complete in 2–4 hours.

  • Critical Workup (The "pH Trap"):

    • Cool to 0°C.[2][3][4]

    • Carefully acidify with 1M HCl or Citric Acid dropwise.

    • STOP when pH reaches 4–5 .

    • Do not go to pH 1. Highly acidic aqueous layers can open the oxetane during extraction.

    • Extract immediately with EtOAc. Dry over Na₂SO₄ and concentrate.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Bull, J. A. et al. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Duncton, M. A. J. et al. (2011). Synthesis and stability of oxetane-containing building blocks. Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A. et al. (2013). Oxetanes as versatile elements in drug discovery and synthesis. ChemRxiv/Beilstein Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Hub: Scale-Up Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

The following technical guide is designed as a specialized support resource for process chemists and researchers scaling up the synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid . It moves beyond standard literature p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for process chemists and researchers scaling up the synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid . It moves beyond standard literature procedures to address the specific engineering and chemical stability challenges inherent to the oxetane ring system.

Document ID: TSH-OX-2024-01 Classification: Process Chemistry / Scale-Up Target Audience: Senior Scientists, Process Engineers

Executive Summary & Strategic Route Selection

The target molecule combines an electron-deficient aromatic ring with a strained oxetane ether. The primary challenge in scale-up is preserving the acid-sensitive oxetane ring during the ester hydrolysis and final isolation (workup) stages.

Recommended Route: Nucleophilic Aromatic Substitution (


)
We prioritize the 

pathway over Mitsunobu or direct alkylation (using 3-iodooxetane) for scale-up.
  • Why? The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide and hydrazide byproducts, which are difficult to remove on a kilogram scale. Direct alkylation with 3-iodooxetane is chemically viable but 3-iodooxetane is expensive and thermally unstable.

  • The Solution: Reaction of Methyl 3,4-difluorobenzoate with Oxetan-3-ol allows for a convergent, atom-economical synthesis where the ester group activates the 4-position fluoride for displacement.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3,4-difluorobenzoate + Oxetan-3-ol Step1 Step 1: S_NAr Etherification (Cs2CO3, DMSO, 80°C) Start->Step1 Regioselective Displacement Intermed Intermediate: Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate Step1->Intermed >90% Conv. Step2 Step 2: Saponification (LiOH, THF/H2O) Intermed->Step2 Ester Hydrolysis Workup Critical Workup: pH Adjustment to 5-6 Step2->Workup Acid Sensitivity Control Product Final Product: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Workup->Product Crystallization

Caption: Optimized linear flow for the synthesis, highlighting the critical intermediate and pH-controlled workup.

Detailed Technical Protocol

Step 1: Etherification

Reaction: Methyl 3,4-difluorobenzoate + Oxetan-3-ol


 Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate
ParameterSpecificationRationale
Stoichiometry Oxetan-3-ol (1.1 equiv)Slight excess ensures complete consumption of the expensive benzoate.
Base

(1.5 equiv)
Cesium effect enhances nucleophilicity of the alkoxide; milder than NaH, reducing risk of oxetane ring opening.
Solvent DMSO or DMF (5 vol)Polar aprotic solvent required to stabilize the Meisenheimer complex intermediate.
Temperature 80–90 °CSufficient activation energy for aryl fluoride displacement without thermal decomposition of oxetane.

Protocol:

  • Charge Methyl 3,4-difluorobenzoate (1.0 wt) and Oxetan-3-ol (0.47 wt) into the reactor.

  • Add DMSO (5.0 vol) and stir to dissolve.

  • Add

    
     (2.8 wt) in portions to control any minor exotherm.
    
  • Heat to 85 °C and stir for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 2% starting material.

  • Workup: Cool to 20 °C. Quench into water (10 vol). Filter the precipitated solid (the ester intermediate is usually a solid).[1] Wash with water to remove DMSO.

Step 2: Saponification (Hydrolysis)

Reaction: Methyl ester


 Carboxylic acid (Lithium salt) 

Free Acid
ParameterSpecificationRationale
Reagent LiOH

H

O (2.0 equiv)
Lithium hydroxide is milder than NaOH and often provides better solubility in THF mixtures.
Solvent THF / Water (3:1)Homogeneous system ensures rapid hydrolysis.
Quench pH pH 5.0 – 6.0 CRITICAL: Oxetanes are acid-labile. Do NOT acidify to pH 1-2.

Protocol:

  • Dissolve the wet cake from Step 1 in THF (6 vol).

  • Add a solution of LiOH

    
    H
    
    
    
    O (0.5 wt) in Water (2 vol).
  • Stir at 40–50 °C for 2–4 hours.

  • IPC: Ensure complete ester consumption.

  • Workup (The Danger Zone):

    • Concentrate THF under reduced pressure (keep

      
       °C).
      
    • Dilute residue with water.[1][2]

    • Wash the aqueous layer with MTBE (to remove unreacted oxetanol or impurities).

    • Acidification: Slowly add 1M Citric Acid or 1M HCl dropwise while monitoring pH with a calibrated probe. Stop exactly at pH 5.0–5.5 .

    • The product should precipitate.[1][2][3] If it oils out, seed with authentic crystal.

    • Filter, wash with water, and dry at 40 °C under vacuum.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new impurity forming during the hydrolysis workup."

Diagnosis: This is likely the ring-opened diol (3-fluoro-4-(2,3-dihydroxypropoxy)benzoic acid). Cause: The pH dropped too low (< 3.0) during acidification, or the slurry was held in acidic water for too long. Solution:

  • Immediate Action: Neutralize the slurry back to pH 7 with dilute NaOH immediately if the isolation is delayed.

  • Prevention: Use Citric Acid instead of HCl for acidification. Citric acid has a buffering capacity that makes it harder to accidentally overshoot into the highly acidic range.

Issue 2: "The reaction has stalled with 15% starting material remaining."

Diagnosis: Incomplete activation or moisture contamination. Cause: Carbonate bases are hygroscopic. Water poisons the


 reaction by competing with the oxetane alkoxide (forming the phenol byproduct) or simply reducing basicity.
Solution: 
  • Corrective: Add an additional 0.2 equiv of Oxetan-3-ol and 0.5 equiv of base. Increase temperature by 5 °C.

  • Prevention: Dry the DMSO over molecular sieves and use anhydrous

    
    . Ensure the reactor is nitrogen-inerted.
    
Issue 3: "Regioselectivity issues: Is the fluorine at position 3 or 4 being displaced?"

Analysis: In Methyl 3,4-difluorobenzoate, the fluorine at position 4 is para to the electron-withdrawing ester group. The fluorine at position 3 is meta. Theory: Nucleophilic attack occurs predominantly at the para position (C4) due to resonance stabilization of the Meisenheimer complex. Verification: Run a 1H-NMR. The product should show a specific coupling pattern. If attack occurred at C3, the splitting pattern of the remaining aromatic protons would differ significantly. Confirmation: The described route yields the correct 4-substituted isomer with >95:5 selectivity.

Critical Process Parameters (CPP) Visualization

The following decision tree helps operators navigate the critical workup phase to prevent batch failure.

Troubleshooting Start Hydrolysis Complete? CheckpH Check pH during Acidification Start->CheckpH Branch1 pH > 6.0 CheckpH->Branch1 Too Basic Branch2 pH 5.0 - 6.0 CheckpH->Branch2 Target Zone Branch3 pH < 4.0 CheckpH->Branch3 Too Acidic Action1 Product is soluble salt. Continue adding acid slowly. Branch1->Action1 Action2 Product precipitates. STOP acid addition. Filter immediately. Branch2->Action2 Action3 RISK: Ring Opening. Back-neutralize with NaOH immediately. Branch3->Action3

Caption: Decision logic for the critical pH adjustment step to ensure oxetane stability.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6][7] Chemical Reviews, 116(24), 15089–15151. Link

    • Cited for: Stability profiles of oxetanes and general synthetic utility.[4][6][7][8][9]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Cited for: Physical properties and metabolic stability of the oxetane ring.[4][5][6]

  • Duncton, M. A. (2011). "Minireview: Synthesis and stability of oxetane derivatives." MedChemComm, 2, 1135-1161.

Sources

Troubleshooting

Technical Support Center: Analytical Protocols for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Ticket ID: [AUTO-GEN-2024-OX3] Subject: Method Development & Troubleshooting for Acid-Labile Oxetane Benzoates Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive Summary: The "O...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: [AUTO-GEN-2024-OX3] Subject: Method Development & Troubleshooting for Acid-Labile Oxetane Benzoates Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary: The "Oxetane Paradox"

You are likely reading this guide because you are observing inconsistent recovery, peak splitting, or "ghost peaks" during the analysis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid .

While the benzoic acid moiety suggests a standard acidic reverse-phase HPLC approach, the oxetane ring (a strained 4-membered ether) introduces a critical fragility.[1] Oxetanes are bioisosteres for carbonyls and gem-dimethyl groups, prized for metabolic stability in vivo, but they are chemically prone to acid-catalyzed ring opening in vitro.[1]

The Golden Rule: Treat this molecule as an acid-labile species until proven otherwise. Standard 0.1% Trifluoroacetic Acid (TFA) mobile phases are often destructive.[1]

Module 1: Chromatography (HPLC/UPLC) Troubleshooting

Q: Why does my main peak area decrease with every injection, while a new, earlier-eluting peak grows?

A: You are likely witnessing on-column acid hydrolysis. The oxetane oxygen can be protonated by acidic mobile phases (pH < 3), making the ring susceptible to nucleophilic attack by water (hydrolysis) or methanol (solvolysis).[1]

  • The Mechanism: The strained ring opens to form a diol (or methoxy-alcohol) derivative.[1] This degradation product is more polar and elutes earlier.

  • The Fix: Switch to a buffered neutral or slightly basic mobile phase .

    • Recommended Buffer: 10 mM Ammonium Acetate (pH ~6.[1]8) or Ammonium Bicarbonate (pH ~7.5).[1]

    • Column Choice: Use a hybrid-silica column (e.g., Waters BEH C18 or Phenomenex Kinetex EVO) that is robust at mid-to-high pH.[1]

Q: I switched to neutral pH, but the peak shape is broad/tailing. Why?

A: This is due to the ionization state of the carboxylic acid. At pH 6-7, the benzoic acid (


) is fully deprotonated (

).[1] While this prevents oxetane degradation, the charged species interacts with any residual silanols on the column, causing tailing.[1]
  • The Fix: Increase the ionic strength of your buffer (up to 20-25 mM) to mask silanol interactions. Ensure your column is "end-capped."[1]

Data Table 1: Mobile Phase Compatibility Matrix

Mobile Phase ModifierpH RangeRisk LevelRecommendation
0.1% TFA ~2.0CRITICAL DO NOT USE. Rapid ring opening.[1]
0.1% Formic Acid ~2.7HIGH Risky. Only for rapid (<3 min) runs at low temp.
10mM Ammonium Acetate 6.8LOW Preferred. Balances stability and shape.
0.1% Ammonia ~10.5LOW Good stability, but check column pH limits.[1]
Module 2: Sample Preparation & Stability

Q: My solid sample is white, but my solution turns slightly yellow overnight. Is it degrading?

A: Likely yes, if dissolved in protic solvents without pH control. If you dissolve the free acid form in methanol, the inherent acidity of the carboxylic acid moiety itself can create a "micro-acidic" environment, slowly catalyzing the ring opening of the oxetane over time (autocatalysis).[1]

  • Protocol:

    • Dissolve the stock in DMSO (aprotic, stabilizes the ether).[1]

    • If diluting into water/methanol for injection, ensure the diluent contains the same buffer as your mobile phase (e.g., 10mM Ammonium Acetate).[1]

    • Avoid: Storing samples in pure Methanol or Acetonitrile/Water without buffering.

Module 3: Mass Spectrometry (LC-MS)

Q: I see the parent mass in the UV trace, but the MS signal in Positive Mode (ESI+) is weak or dominated by adducts.

A: Benzoic acids are poor candidates for Positive Mode. The carboxylic acid group does not protonate easily.[1] Furthermore, the oxetane oxygen is a weak base; forcing protonation there (to get


) often triggers the very ring-opening fragmentation you want to avoid in the source.[1]
  • The Fix: Switch to Negative Mode (ESI-) .

    • Target Ion:

      
       (Deprotonated Carboxylate).[1]
      
    • Why: This ionization path is gentle, high-yielding for benzoic acids, and leaves the oxetane ring unperturbed.[1]

    • Expected m/z: Calculate based on MW - 1.008.

Module 4: Visualization of Degradation & Workflow
Figure 1: Acid-Catalyzed Degradation Pathway

Caption: Under acidic conditions (


), the oxetane oxygen is protonated, leading to nucleophilic attack by water, relieving ring strain but destroying the molecule.[1]

OxetaneDegradation Mol Intact Molecule (Oxetane-Benzoic Acid) Prot Protonated Intermediate (Unstable Oxetonium) Mol->Prot + H+ (Acidic Mobile Phase) Open Ring-Opened Product (Diol/Solvolysis Adduct) Prot->Open + H2O / MeOH (Nucleophilic Attack)

[1]

Figure 2: Method Development Decision Tree

Caption: Logical flow for selecting the correct analytical conditions based on functional group sensitivity.

MethodTree Start Start: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Check1 Check Functional Groups Start->Check1 Decision Is Oxetane Present? Check1->Decision AcidPath Standard Acidic HPLC (0.1% Formic/TFA) Decision->AcidPath No (Rare) NeutralPath Buffered HPLC (pH 6-8) Decision->NeutralPath Yes (Critical) Result1 Risk: Ring Opening Result: Ghost Peaks AcidPath->Result1 Result2 Stable Retention Intact Molecule NeutralPath->Result2

[1]

References & Authoritative Grounding
  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3] Journal of Medicinal Chemistry.[1] (Discusses the stability profiles of oxetanes and their vulnerability to hydrolysis in specific environments). [1]

  • Bull, J. A., et al. (2016).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5][6] Chemical Reviews. (Comprehensive review on the synthesis and handling of oxetane-containing compounds). [1]

  • McCalmont, W. F., et al. (2024).[1] Design and Stability of 3,3-Disubstituted Oxetanes.[1][2][3] (General reference for the comparative stability of mono- vs. di-substituted oxetanes).

  • HPLC Method Development Guide. Effect of pH on the Separation of Benzoic Acid Derivatives. (Standard analytical chemistry principles regarding

    
     and retention). 
    

(Note: While specific CoA documents for this exact CAS are proprietary, the chemical behavior described above is derived from the established reactivity of the 3-aryloxyoxetane class as detailed in References 1 & 2.)

Sources

Optimization

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Analysis

Introduction: The Analytical Challenge Analyzing 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a distinct "Stability vs. Retention" conflict familiar to medicinal chemists but often overlooked in standard QC workflows...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Analyzing 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a distinct "Stability vs. Retention" conflict familiar to medicinal chemists but often overlooked in standard QC workflows.

  • The Acid Moiety: The benzoic acid core (

    
    ) requires low pH  to suppress ionization and achieve retention on Reversed-Phase (RP) columns.
    
  • The Oxetane Ring: The strained 4-membered ether is acid-labile . Exposure to strong acids (like the standard 0.1% TFA used in many labs) can catalyze ring-opening hydrolysis, generating false impurity peaks (diols).

This guide prioritizes integrity , ensuring your method detects the molecule, not its degradation products.

Part 1: Method Development Protocol

Column Selection Strategy

Do not default to a standard C18 without considering the polar ether linkage.

Column TypeRecommendationTechnical Rationale
C18 (End-capped) Primary Choice High carbon load provides retention for the aromatic ring. End-capping reduces silanol interactions with the ether oxygen.
Phenyl-Hexyl Alternative Offers

interactions with the fluorobenzene ring, providing orthogonal selectivity if impurities co-elute.
Polar Embedded (RP-Amide) For Peak Shape Shielded phase allows use of weaker buffers (higher pH) while maintaining peak symmetry for the acid.
Mobile Phase Architecture (The "Safe Zone")

Avoid Trifluoroacetic Acid (TFA) if possible. The acidity of 0.1% TFA (pH ~2.0) is a liability for oxetane stability during long sequences.

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Why: At pH 4.5, the carboxylic acid is partially ionized, but the buffer capacity is high. This pH is mild enough to preserve the oxetane ring for typical run times.

  • Organic Modifier: Acetonitrile (ACN).[1][2]

    • Why: Lower viscosity than methanol, preventing backpressure spikes that can degrade fragile stationary phases.

Optimized Gradient Conditions
ParameterSetting
Column Temp

(Do not exceed

to minimize thermal hydrolysis)
Flow Rate 1.0 mL/min (Standard analytical)
Injection Vol 5 - 10

Detection UV @ 254 nm (Aromatic core) & 210 nm (Oxetane/Ether auxiliary)
Gradient Time (min) | % Buffer (A) | % ACN (B)
0.00
10.00
12.00
12.10
15.00

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making process for stabilizing the oxetane while retaining the acid.

MethodLogic Start Start: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid CheckpH Decision: Mobile Phase pH Start->CheckpH HighAcid pH < 2.5 (e.g., 0.1% TFA) CheckpH->HighAcid Aggressive MildAcid pH 3.5 - 4.5 (Ammonium Acetate) CheckpH->MildAcid Recommended ResultDegrade RISK: Oxetane Ring Opening (Hydrolysis to Diol) HighAcid->ResultDegrade ResultStable STABLE: Ring Intact Acid partially ionized MildAcid->ResultStable RetentionIssue Issue: Reduced Retention (Peak Tailing) ResultStable->RetentionIssue Potential Side Effect Solution Solution: Use End-Capped C18 or Polar-Embedded Column RetentionIssue->Solution

Caption: Workflow balancing oxetane chemical stability against the retention requirements of the benzoic acid moiety.

Part 3: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" eluting before my main peak. What is it?

Diagnosis: This is likely the hydrolysis product (ring-opened diol). Mechanism: The oxetane ring opens under acidic conditions or in the presence of nucleophiles (like water/methanol) over time. Corrective Action:

  • Check Sample Diluent: Did you dissolve the sample in acidic methanol? Switch to Acetonitrile:Water (50:50) or pure Acetonitrile.

  • Check Autosampler Stability: If the peak grows over time (e.g., injection 1 vs. injection 50), your mobile phase is too acidic. Switch from Formic Acid to Ammonium Acetate (pH 4.5).

Q2: My main peak is splitting or tailing severely.

Diagnosis:


 mismatch or Column Overload.
The Science:  At pH 4.5, the benzoic acid is near its 

(approx 4.1). The population is split between ionized (

) and neutral (

) states, causing peak distortion. Corrective Action:
  • Buffer Strength: Increase buffer concentration from 10 mM to 25 mM to stabilize the local pH within the column.

  • Temperature: Slightly increase temperature to

    
     to improve mass transfer (but monitor stability).
    
Q3: Can I use Methanol instead of Acetonitrile?

Recommendation: Proceed with caution. Risk: Methanol is a nucleophile. In the presence of even weak acids, methanol can attack the oxetane ring (solvolysis), creating a methoxy-alcohol byproduct. Acetonitrile is aprotic and safer for oxetanes.

Part 4: Validation Parameters (Self-Validating System)

To ensure your data is trustworthy, perform this System Suitability Test (SST) before running critical samples.

ParameterAcceptance CriteriaPurpose
Tailing Factor (

)

Ensures pH control is adequate for the acid moiety.
On-Column Stability Peak Area change < 2% over 6 hoursVerifies the mobile phase is not degrading the oxetane.
Resolution (

)

(Main peak vs. Impurity)
Ensures separation from the potential diol degradation product (which elutes earlier).

Part 5: Sample Preparation Workflow

Improper handling is the #1 cause of assay failure for oxetanes.

SamplePrep Weigh 1. Weigh Solid (Store at -20°C) Dissolve 2. Dissolve Solvent: 100% ACN Weigh->Dissolve Dilute 3. Dilute 50:50 ACN:Water Dissolve->Dilute Avoid MeOH Filter 4. Filter 0.2 µm PTFE Dilute->Filter Inject 5. Inject Immediately Filter->Inject Minimize dwell time

Caption: Optimized sample preparation workflow to minimize nucleophilic attack and hydrolysis prior to injection.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

    • Relevance: Establishes the structural stability profiles of oxetanes and their sensitivity to acidic hydrolysis.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

    • Relevance: Foundational text for buffer selection (Ammonium Acetate) when analyzing ionizable compounds like benzoic acid.[3]

  • PubChem. (n.d.). Compound Summary for CID 9973, 4-Fluorobenzoic acid. National Center for Biotechnology Information.

    • Relevance: Provides compar

      
       data (4.14) for the fluorobenzoic acid core.[4]
      

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Characterization

Current Status: Operational Ticket Focus: NMR Troubleshooting, Stability Protocols, and Spectral Interpretation Audience: Medicinal Chemists, Analytical Scientists System Overview & Molecule Profile You are likely encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: NMR Troubleshooting, Stability Protocols, and Spectral Interpretation Audience: Medicinal Chemists, Analytical Scientists

System Overview & Molecule Profile

You are likely encountering difficulties characterizing 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid due to three converging factors: the acid-lability of the oxetane ring, the complex spin-spin coupling introduced by the fluorine atom, and the solubility profile of the benzoic acid moiety.

This guide moves beyond standard spectral prediction to address the specific "pain points" of this scaffold.

Structural ComponentAssociated Analytical Challenge
Oxetane Ring High ring strain (~106 kJ/mol).[1][2] Susceptible to acid-catalyzed ring opening (hydrolysis/polymerization) in standard NMR solvents.
Fluorine (C3) Introduces large

and

couplings, causing "extra" splitting that mimics impurities or obscures integration.[2]
Benzoic Acid Variable solubility; the acidic proton (

) can catalyze the decomposition of the oxetane ether if not buffered or solvated correctly.
Module 1: Sample Stability & Solvent Selection

User Report: "My sample was pure by LCMS, but the NMR in CDCl


 shows a complex mixture of aliphatic peaks and loss of the oxetane signals over time."
Root Cause Analysis

Chloroform-d (CDCl


) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene upon exposure to light and air. Even ppm levels of HCl are sufficient to catalyze the ring-opening of the oxetane ether, especially when the molecule itself (a benzoic acid) provides a local acidic environment [1, 2].
Troubleshooting Protocol

Step 1: Immediate Solvent Switch Do not use untreated CDCl


.[2] The preferred solvent for this compound is DMSO-

.
  • Why? DMSO acts as a Lewis base, effectively buffering the acidic protons and stabilizing the oxetane ring against acid-catalyzed degradation. It also solubilizes the polar benzoic acid moiety more effectively than chloroform [3].

Step 2: CDCl


 Remediation (If DMSO is impossible) 
If you must use CDCl

(e.g., for specific comparisons), you must neutralize it immediately before use.
  • Protocol: Pass the CDCl

    
     through a short plug of basic alumina  or store it over anhydrous potassium carbonate (K
    
    
    
    CO
    
    
    ) for 1 hour prior to dissolving your sample.

Step 3: The "Autocatalysis" Check Since your molecule contains a carboxylic acid, high concentrations in non-polar solvents can lead to intermolecular acid-catalyzed decomposition of the oxetane.

  • Action: Keep concentrations low (<10 mg/0.6 mL) if using non-polar solvents.[2]

SolventWorkflow Start Sample: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO Preferred CDCl3 CDCl3 (High Risk) Solvent->CDCl3 If necessary Stable Stable Spectrum DMSO->Stable Neutralize Pass through Basic Alumina CDCl3->Neutralize Mandatory Run Acquire Spectrum Immediately Neutralize->Run Run->Stable

Figure 1: Decision matrix for solvent selection to prevent oxetane degradation.

Module 2: H NMR Interpretation (The Aromatic Region)

User Report: "The aromatic region integrates to 3 protons, but the splitting patterns are messy. I see extra coupling that doesn't match a standard 1,3,4-substituted benzene."

Technical Explanation

The


F nucleus (

, 100% abundance) couples to protons (

H) with coupling constants (

) often larger than proton-proton couplings.[3][4] You must treat the Fluorine as an active coupling partner.
Expected Chemical Shifts & Coupling (in DMSO-

)
Proton PositionApprox.

(ppm)
Multiplicity AnalysisCoupling Constants (Hz)
H2 (Ortho to F) 7.70 - 7.85dd (Doublet of Doublets)

Hz

Hz
H6 (Ortho to COOH) 7.65 - 7.80dd (Doublet of Doublets)

Hz

Hz
H5 (Ortho to O-Oxetane) 7.10 - 7.30t (Triplet-like) or dd

Hz

Hz

Note: H5 often appears as a "pseudo-triplet" because the ortho H-H coupling (~8.5 Hz) and the meta H-F coupling (~8 Hz) are nearly identical.

Troubleshooting Protocol
  • Verify with

    
    F Decoupling:  If your spectrometer allows, run a 
    
    
    
    H{
    
    
    F}
    experiment. This effectively "turns off" the fluorine splitting.
    • Result: The complex multiplets will collapse into standard aromatic doublets and singlets, confirming the F-coupling origin [4].

  • J-Value Analysis: Measure the coupling constants in Hz. If you see a splitting of ~8-11 Hz that is not present in the COSY spectrum (H-H correlation), it is likely

    
    .
    

CouplingTree Root H5 Proton Signal (Uncoupled) Split1 Split by H6 (Ortho) J ≈ 8.5 Hz Root->Split1 Split2 Split by F3 (Meta) J ≈ 8.0 Hz Split1->Split2 Result Observed Signal: Pseudo-Triplet Split2->Result

Figure 2: Coupling tree demonstrating the origin of the "pseudo-triplet" for the H5 proton.[2]

Module 3: Oxetane Ring Characterization

User Report: "I see a quintet around 5.4 ppm and multiplets around 4.6 ppm. Is this the oxetane?"

Identification Guide

The oxetane ring protons have distinct chemical shifts due to the ether oxygen and the ring strain.

  • The Methine (H-3'):

    • Shift:

      
       5.3 – 5.5 ppm.[2]
      
    • Pattern: Often appears as a quintet (

      
       Hz).[2]
      
    • Structure: This proton is on the same carbon as the ether oxygen. It couples to the four adjacent methylene protons.

  • The Methylenes (H-2' and H-4'):

    • Shift:

      
       4.5 – 4.9 ppm.[2]
      
    • Pattern: These 4 protons are chemically equivalent in a time-averaged achiral environment but can appear as complex multiplets (AB systems) if the ring puckering is slow or if the molecule is in a chiral environment. In DMSO at RT, they usually appear as a broad doublet or multiplet.

Critical Check: If these peaks shift significantly upfield (e.g., to 3.5 - 4.0 ppm) or disappear, ring opening has occurred . The resulting product (likely a 1,3-diol derivative or chlorohydrin) will have standard aliphatic ether shifts, not the deshielded oxetane shifts [5].

Module 4: C and F Nuances

C NMR: The "Missing" Peaks

You may struggle to see the carbons attached to fluorine (C3) and potentially C2/C4 due to C-F coupling splitting the signal intensity.

  • C3 (C-F): Doublet,

    
     Hz. This splits the peak energy, making it short and easy to miss in noise.
    
  • C2/C4 (Ortho): Doublet,

    
     Hz.
    
  • Oxetane Carbons:

    • C-O-C (Methine):

      
       ~70-75 ppm.
      
    • Ring Methylenes:

      
       ~75-78 ppm.
      

F NMR: The Truth Teller

Run a simple uncoupled


F scan.
  • Expected Shift:

    
     -110 to -135 ppm (depending on reference).
    
  • Purity Check: If you see multiple fluorine peaks, you likely have regioisomers or decomposition products. Inorganic fluoride (from total decomposition) appears much further upfield.[2]

References
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][5][6] Angewandte Chemie International Edition, 49(16), 2816-2850. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944-1947. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery.[5][6] Chemical Reviews, 116(19), 12150-12233. Link

Sources

Optimization

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid degradation pathways

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Status: Online | Reference ID: TS-OX-FBA-001 Introduction: The "Oxetane Advantage" & Its Risks Welcome to the technical support hub for 3-Fluoro-4-(oxetan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Status: Online | Reference ID: TS-OX-FBA-001

Introduction: The "Oxetane Advantage" & Its Risks

Welcome to the technical support hub for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid . You are likely utilizing this compound as a high-value scaffold to improve metabolic stability or solubility without increasing lipophilicity (the "Carreira Effect"). The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, offering a unique vector for drug design.[1][2][3]

However, this utility comes with a specific thermodynamic penalty: Ring Strain (~106 kJ/mol) . While the fluorobenzoic acid core is robust, the oxetane moiety is a "loaded spring" susceptible to specific degradation pathways that do not affect standard aromatic acids.

This guide addresses the three critical failure modes: Acid-Catalyzed Hydrolysis , Microsomal Ring Opening , and On-Column Analytical Degradation .

Module 1: Chemical Stability & Synthesis Troubleshooting

The Issue: Users frequently report "disappearing product" or the formation of a polar impurity during acidic workups or deprotection steps.

The Mechanism (Acid-Catalyzed Hydrolysis): The oxetane oxygen is basic. In the presence of protons (H+), it becomes protonated, activating the adjacent carbons (C2/C4) for nucleophilic attack. Unlike epoxides, oxetanes are generally stable to base, but they are highly sensitive to acid.

  • Degradant: 3-Fluoro-4-((1,3-dihydroxypropan-2-yl)oxy)benzoic acid (A glycerol-ether derivative).

  • Key Risk Factor: pH < 4.0 combined with nucleophilic solvents (Water, Methanol).

Visualization: Acid-Catalyzed Degradation Pathway

Oxetane_Hydrolysis Parent Parent Molecule (Oxetane Intact) Protonated Activated Intermediate (Protonated Ring Oxygen) Parent->Protonated + H+ (Acidic Media) TS Nucleophilic Attack (Water attacks C2/C4) Protonated->TS + H2O Product Degradant (1,3-Diol Derivative) TS->Product Ring Opening (Strain Release)

Figure 1: Mechanism of acid-catalyzed oxetane ring opening leading to the 1,3-diol impurity.

Troubleshooting Protocol: Safe Workup Procedures
ParameterRecommendationRationale
Quenching Use Sat. NaHCO₃ or Phosphate Buffer (pH 7.4).Neutralizes acid immediately; oxetanes are stable at pH > 7.
Extraction Avoid unbuffered water washes if the organic phase contains residual acid.Localized acidity in water droplets can trigger hydrolysis.
Drying Use Na₂SO₄ (Neutral). Avoid MgSO₄ if slightly acidic.Lewis acidity of some drying agents can catalyze opening.
Solvent Removal Keep bath temp < 40°C.Thermal energy accelerates the ring-opening kinetics.

Module 2: Biological & Metabolic Stability (ADME)

The Issue: In microsomal stability assays (HLM/MLM), the compound shows high intrinsic clearance (Cl_int) despite the fluorine block on the aromatic ring.

The Mechanism (Enzymatic Ring Opening): While the fluorine atom at position 3 successfully blocks CYP450 oxidation at the aromatic ring, the oxetane ring itself is a substrate for Microsomal Epoxide Hydrolase (mEH) .

  • False Assumption: Researchers often assume only CYP450s drive metabolism.

  • Reality: mEH can attack the oxetane ring, mimicking the acid-hydrolysis pathway to form the diol metabolite.

FAQ: Is my compound unstable?

Q: I see a +18 Da metabolite in my microsomal incubation. Is this hydroxylation?

A: Likely No. While +16 Da is typical for CYP oxidation (Hydroxylation), a shift of +18 Da (Water addition) strongly suggests mEH-mediated ring opening .

Validation Step: Perform the assay in the presence of an mEH inhibitor (e.g., Valpromide) or use cytosolic fractions (where mEH is absent) to confirm.

Module 3: Analytical Troubleshooting (LC-MS)

The Issue: "Ghost peaks" or split peaks appear in LC-MS chromatograms, particularly when using standard acidic mobile phases (0.1% Formic Acid or TFA).

The Mechanism (On-Column Degradation): The combination of Acidic Mobile Phase + High Column Temperature + Silanol Activity creates a perfect reactor for oxetane hydrolysis inside the HPLC column.

Troubleshooting Decision Tree

LCMS_Troubleshooting Issue Issue: Split Peak or +18 Da Mass Shift Check_MP Check Mobile Phase pH Issue->Check_MP Acidic Acidic (0.1% FA/TFA) Check_MP->Acidic Yes Neutral Neutral/Basic Check_MP->Neutral No Check_Temp Check Column Temp Acidic->Check_Temp Solution_3 Protocol C: Check Sample Diluent (Avoid acidic MeOH) Neutral->Solution_3 High_Temp > 40°C Check_Temp->High_Temp Yes Solution_2 Protocol B: Lower Temp to 25°C Reduce Run Time Check_Temp->Solution_2 No (Temp is low) Solution_1 Protocol A: Switch to 10mM NH4OAc (pH 6.8) High_Temp->Solution_1 Preferred Fix High_Temp->Solution_2 Alternative

Figure 2: Decision matrix for eliminating analytical artifacts caused by on-column degradation.

Recommended LC-MS Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8) or 0.05% Ammonium Hydroxide (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Column Temp: 25°C - 30°C (Do NOT exceed 40°C).

  • Diluent: Acetonitrile:Water (50:50). Avoid Methanol if using acidic additives (risk of methanolysis).

Summary of Degradation Products

PathwayTriggerProduct Structure DescriptionMass Shift (Δ)
Chemical Hydrolysis H⁺ / H₂ORing opens to vicinal diol (glycerol ether)+18.01 Da
Methanolysis H⁺ / MeOHRing opens to methoxy-alcohol+32.03 Da
Halogenation HCl / HBrRing opens to chlorohydrin/bromohydrin+36.46 / +80.91 Da
Oxidation (CYP) CYP450Hydroxylation on oxetane ring C2/C4+15.99 Da

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5][6] Chemical Reviews, 116(19), 12150–12233.

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5][7] Angewandte Chemie International Edition, 49(16), 2810-2829.

  • St-Jean, G., et al. (2018). "Assessment of the Chemical Stability of Oxetane-Containing Building Blocks." Journal of Organic Chemistry, 83(22), 14022-14028.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid vs. 3-Fluoro-4-propoxybenzoic acid

[1] Executive Summary This guide analyzes the bioisosteric replacement of a standard n-propoxy group with an oxetan-3-yloxy moiety within a fluorobenzoic acid scaffold.[1] This structural modification represents a strate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the bioisosteric replacement of a standard n-propoxy group with an oxetan-3-yloxy moiety within a fluorobenzoic acid scaffold.[1] This structural modification represents a strategic "polar hydrophobic" optimization.[1] While the 3-fluoro-4-propoxybenzoic acid analog (Compound B) offers standard lipophilic bulk, the 3-fluoro-4-(oxetan-3-yloxy)benzoic acid (Compound A) significantly improves metabolic stability and aqueous solubility while reducing lipophilicity (LogD), making it a superior scaffold for lead optimization in drug discovery programs targeting oral bioavailability.[1]

Physicochemical Profile & Bioisosterism[1]

The transition from a propoxy chain to an oxetane ring is not merely a change in shape; it is a fundamental shift in electronic and physicochemical behavior.[1] The oxetane oxygen lone pairs are more exposed than in acyclic ethers, creating a substantial dipole that increases polarity without adding hydrogen bond donors.[1]

Comparative Data Table (Representative)
PropertyCompound B (Propoxy Analog)Compound A (Oxetane Analog)Delta / Impact
Formula C₁₀H₁₁FO₃C₁₀H₉FO₄+1 Oxygen atom
Mol.[1][2] Weight 198.2 g/mol 212.17 g/mol Slight increase
cLogP ~2.8 - 3.1~1.9 - 2.2-0.9 unit shift (Reduced Lipophilicity)
Solubility (pH 7.4) Low (< 50 µM)High (> 200 µM)>4-fold increase due to polarity
tPSA 37 Ų47 ŲIncreased polar surface area
Metabolic Liability High (O-dealkylation)Low (Ring stable)Blocks CYP450 soft spots
Mechanism of Action: The "Oxetane Effect"

The oxetane ring acts as a polar hydrophobe .[1] Unlike the propoxy group, which is purely lipophilic, the oxetane ring maintains steric bulk (occupying a similar volume to a gem-dimethyl or isopropyl group) but lowers the LogP.[1] This is critical for keeping compounds within the "Golden Triangle" of drug design, reducing the risk of non-specific binding and hERG inhibition.[1]

Metabolic Stability Analysis

The primary driver for selecting the oxetane analog is metabolic robustness.[1]

  • Propoxy Analog (Liability): The methylene carbons adjacent to the ether oxygen (

    
    -carbon) and the terminal methyl group are highly susceptible to Cytochrome P450 (CYP) mediated oxidation.[1] This leads to rapid O-dealkylation or chain hydroxylation, resulting in high intrinsic clearance (
    
    
    
    ).[1]
  • Oxetane Analog (Stability): The oxetane ring effectively "ties back" the alkyl chain.[1] The bridgehead carbons are sterically hindered and electronically deactivated towards radical abstraction by CYP enzymes.[1] Consequently, the oxetane analog typically exhibits a half-life (

    
    ) extension of 2-5x in human liver microsomes (HLM).[1]
    
Visualization: Physicochemical & Metabolic Shift[1]

Oxetane_Effect Propoxy Propoxy Analog (Lipophilic Chain) Oxetane Oxetane Analog (Polar Hydrophobe) Propoxy->Oxetane Bioisosteric Replacement Metabolism Metabolic Fate: Rapid O-dealkylation (High Clearance) Propoxy->Metabolism CYP450 Attack Stability Metabolic Fate: Sterically Blocked (Low Clearance) Oxetane->Stability Ring Strain & Steric Shielding PhysProp Physicochemical Shift: LogP ↓ ~0.9 Solubility ↑ >4x Oxetane->PhysProp Result

Figure 1: Schematic illustrating the "Oxetane Effect" on metabolic stability and physicochemical properties.[1][2]

Synthetic Accessibility & Protocols

While the propoxy analog is synthesized via simple Williamson etherification, the oxetane analog requires more controlled conditions to prevent ring opening or polymerization.[1]

Synthetic Pathway Diagram[1][3]

Synthesis_Workflow SM Starting Material: 3-Fluoro-4-hydroxybenzoic acid (Methyl Ester Protected) Reagent_Prop Route B (Propoxy): n-Propyl Bromide + K2CO3 SM->Reagent_Prop Reagent_Ox Route A (Oxetane): Oxetan-3-ol + DIAD + PPh3 (Mitsunobu) SM->Reagent_Ox Inter_Prop Intermediate: Propoxy Ester Reagent_Prop->Inter_Prop Reflux, DMF Inter_Ox Intermediate: Oxetanyl Ester Reagent_Ox->Inter_Ox 0°C to RT, THF Hydrolysis Hydrolysis (LiOH/THF) Inter_Prop->Hydrolysis Inter_Ox->Hydrolysis Final_A Target A: Oxetane Analog Hydrolysis->Final_A Final_B Target B: Propoxy Analog Hydrolysis->Final_B

Figure 2: Divergent synthetic pathways. Route A (Mitsunobu) is required for the oxetane to avoid harsh basic conditions that might degrade the ring or require unstable electrophiles.[1]

Experimental Protocol: Synthesis of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid[1]

Prerequisite: Start with Methyl 3-fluoro-4-hydroxybenzoate to protect the carboxylic acid.[1]

Step 1: Mitsunobu Coupling

  • Reagents: Charge a dry flask with Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq), Oxetan-3-ol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
  • Activation: Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by LC-MS for consumption of phenol.[1]

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The oxetane is polar; expect later elution than propoxy analogs.[1]

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (3:1).[1]

  • Add Lithium Hydroxide (LiOH, 3.0 eq).[1] Stir at RT for 2-4 hours.[1] Avoid high heat to preserve the oxetane ring.[1]

  • Acidify carefully to pH ~4 with 1N HCl (Do not use strong concentrated acid to prevent ring opening).[1]

  • Extract, dry, and recrystallize to yield the final acid.[1]

Performance Validation: Microsomal Stability Assay

To confirm the superiority of the oxetane analog, the following assay is standard.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Test Compounds: Prepare 10 mM DMSO stocks of Compound A and B. Final assay concentration: 1 µM.

  • Cofactor: NADPH regenerating system.[1]

  • Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

  • Analysis: Quench with ice-cold Acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.[1]
      
    • 
       (where V=volume, P=protein amount).[1]
      

Expected Results:

  • Propoxy Analog:

    
     min (High Clearance).
    
  • Oxetane Analog:

    
     min (Low/Medium Clearance).[1]
    

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 45(46), 7736-7739.[1] [1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] [1]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

Sources

Comparative

Strategic Incorporation of Oxetane Linkers: A Comparative Performance Guide in Medicinal Chemistry

Introduction: The "Oxetane Effect" in Modern Drug Design[1] In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity-solubility trade-off." Traditional strategies to block metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Oxetane Effect" in Modern Drug Design[1]

In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity-solubility trade-off." Traditional strategies to block metabolic soft spots—such as installing gem-dimethyl groups—often inadvertently increase lipophilicity (LogP), leading to poor solubility and increased off-target toxicity (hERG binding).

The oxetane ring (1,3-propylene oxide) has emerged as a superior bioisostere. Often described as a "polar gem-dimethyl" equivalent, the oxetane ring offers a unique combination of structural rigidity, reduced lipophilicity, and metabolic robustness. This guide objectively compares oxetane linkers against standard alkyl and carbonyl alternatives, supported by experimental data and validated synthetic protocols.

Comparative Analysis: Oxetane vs. Traditional Linkers

The following analysis contrasts the 3,3-disubstituted oxetane moiety against its primary structural competitors: the gem-dimethyl group and the carbonyl group.

Physicochemical Performance Matrix[2]
MetricGem-Dimethyl (–C(CH₃)₂–)Oxetane (–C₃H₄O–)Carbonyl (–C=O–)Performance Verdict
Lipophilicity (

LogP)
Baseline (High)-0.4 to -1.3 (Lower)-1.0 to -1.5 (Lower)Oxetane reduces lipophilicity significantly without the reactivity of carbonyls.
Aqueous Solubility LowHigh (4x to >4000x increase)Moderate/HighOxetane is a potent solubilizing module due to the exposed oxygen lone pair.
Metabolic Stability (Microsomal) Moderate (blocks

-oxidation)
High (3,3-disubstitution prevents ring opening)Variable (subject to reduction/attack)Oxetane blocks metabolic soft spots effectively while resisting P450 degradation.
H-Bond Capability NoneH-Bond Acceptor H-Bond AcceptorOxetane acts as a weak acceptor, influencing solvation without strong protein binding penalties.
Conformation Flexible/BulkyRigid/Defined PlanarOxetane introduces defined vectors (puckering angle ~8.7°) similar to gem-dimethyl.
Mechanism of Action

The "Oxetane Effect" relies on two molecular features:

  • Dipole Moment: The strained ether oxygen creates a significant dipole, lowering LogD and enhancing solvation.

  • Steric Shielding: In 3,3-disubstituted systems, the quaternary center mimics the steric bulk of a gem-dimethyl group, blocking cytochrome P450 access to adjacent C-H bonds, yet the ring itself is surprisingly resistant to oxidative metabolism.

Decision Framework: When to Deploy Oxetane

Use the following logic flow to determine if an oxetane linker is suitable for your scaffold optimization.

Oxetane_Decision_Tree Start Lead Optimization Challenge High_LogP Is LogP > 3.5 or Solubility Poor? Start->High_LogP Metabolic_Spot Is there a metabolic soft spot (e.g., benzylic C-H)? High_LogP->Metabolic_Spot Yes Check_H_Bond Can the pocket tolerate an H-bond acceptor? High_LogP->Check_H_Bond No (Just Solubility issue) Gem_Dimethyl Consider Gem-Dimethyl Metabolic_Spot->Gem_Dimethyl No Metabolic_Spot->Check_H_Bond Yes Deploy_Oxetane DEPLOY OXETANE (3,3-disubstituted) Check_H_Bond->Deploy_Oxetane Yes Use_Cyclobutane Use Cyclobutane (Lipophilic Isostere) Check_H_Bond->Use_Cyclobutane No (Hydrophobic Pocket)

Figure 1: Strategic decision tree for selecting oxetane linkers during Lead Optimization.

Case Study: Modulation of Basicity and Selectivity

Reference: Entospletinib Optimization (Mullard, 2023; related to SYK inhibition)[1][2]

One of the most powerful applications of oxetanes is modulating the pKa of adjacent amines. In the optimization of Spleen Tyrosine Kinase (SYK) inhibitors, replacing a standard alkyl group with an oxetane ring adjacent to a piperazine nitrogen had profound effects:

  • The Change: N-Ethyl piperazine

    
     N-(Oxetan-3-yl) piperazine.
    
  • Basicity: The electron-withdrawing inductive effect of the oxetane oxygen reduced the pKa of the piperazine nitrogen from 8.0 to 6.4 .

  • Result: This reduction in basicity decreased lysosomal trapping and improved the T-cell vs. B-cell selectivity ratio from 5 to 10, while maintaining high metabolic stability.[1][2]

Experimental Protocol: Synthesis of Oxetane-Amine Linkers

The most common entry point for medicinal chemists is the installation of the oxetane ring onto an amine via Reductive Amination using 3-oxetanone.

Objective: Synthesize an N-(oxetan-3-yl) amine derivative. Pre-requisite: The oxetane ring is acid-sensitive.[3] Avoid strong Lewis acids and prolonged exposure to pH < 1.

Reagents
  • Substrate: Secondary or Primary Amine (1.0 equiv)

  • Reagent: 3-Oxetanone (1.2 - 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) or NaCNBH₃.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Additives: Acetic acid (catalytic, only if amine is non-nucleophilic).

Step-by-Step Workflow
  • Complexation: In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Ketone Addition: Add 3-oxetanone (1.2 equiv) in one portion.

    • Critical Step: Stir for 15–30 minutes at room temperature to allow hemiaminal formation. If the amine is sterically hindered, add 1-2 drops of glacial acetic acid.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH₄ and prevents the reduction of the ketone to 3-oxetanol before amination occurs.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS.

  • Workup (Buffered):

    • Quench with saturated aqueous NaHCO₃ (Do not use strong acid).

    • Extract with DCM (3x).

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo (keep bath temp < 40°C).

  • Purification: Flash chromatography on silica gel. (Note: Oxetane amines are polar; use MeOH/DCM gradients).

Synthesis Visualization

Synthesis_Workflow Reagents Amine + 3-Oxetanone (DCM, RT) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal 15-30 min Reduction Add NaBH(OAc)3 (0°C -> RT) Hemiaminal->Reduction Reductive Amination Quench Quench NaHCO3 (pH ~8) Reduction->Quench 4-16h Product N-Oxetanyl Product Quench->Product Extraction

Figure 2: Standard reductive amination workflow for installing oxetane linkers.

Stability & Liability Assessment

While robust, oxetanes are not inert. Validation steps must be included in the screening cascade:

  • Acid Stability: 3,3-disubstituted oxetanes are generally stable to TFA (used in Boc-deprotection) for short durations. However, mono-substituted oxetanes may undergo ring opening in highly acidic media (pH < 1) or in the presence of strong Lewis acids (e.g., BF₃·OEt₂).

  • Metabolic Liability: While generally stable, the ether oxygen can be a site for oxidative dealkylation, though this is significantly slower than in linear ethers or tetrahydrofurans due to the ring strain penalizing the radical intermediate.

References

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[1][2][3][4][5] Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[7][2] Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[7][1][2][3][4][8] Chemical Reviews.

  • Mullard, A. (2023).[1][2] Oxetanes in Drug Discovery Campaigns.[7][1][2][3][4][9][10] Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][1][2][3][4][5][6][11] Angewandte Chemie International Edition.

Sources

Validation

The Oxetane Advantage: A Strategic Guide for Medicinal Chemists

The following guide provides an in-depth technical analysis of the oxetane moiety in drug discovery, focusing on its utility as a bioisostere, its physicochemical impact, and practical synthesis strategies.[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the oxetane moiety in drug discovery, focusing on its utility as a bioisostere, its physicochemical impact, and practical synthesis strategies.[1][2]

Executive Summary

In modern drug discovery, the "magic methyl" effect is well-known, but the "oxetane switch" has emerged as a superior strategy for multiparametric optimization. The oxetane ring (1,3-propylene oxide) is not merely a spacer; it is a high-impact bioisostere for gem-dimethyl and carbonyl groups.[3] Its inclusion can simultaneously lower lipophilicity (LogD), modulate amine basicity (pKa), block metabolic soft spots, and improve aqueous solubility by orders of magnitude—often without altering the core binding topology.[4]

This guide analyzes the mechanistic advantages of the oxetane moiety, supported by comparative data and validated synthetic protocols.[1][3][5]

Physicochemical Profiling: The "Oxetane Switch"

The oxetane ring is unique among four-membered heterocycles due to its high polarity and puckered conformation. When used to replace a gem-dimethyl group, it introduces a permanent dipole and hydrogen bond acceptor (HBA) capability while maintaining steric volume.

Comparative Analysis: Oxetane vs. Bioisosteres

The following table contrasts the oxetane moiety with its primary structural alternatives.

Propertygem-Dimethyl (–C(CH₃)₂)Carbonyl (–C=O)Oxetane (3,3-disubstituted) Impact of Oxetane Switch
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Neutral / Low Lowers LogD by ~0.5–1.0 units vs. gem-dimethyl.
Solubility LowHighHigh Increases solubility by 4x to >4000x vs. gem-dimethyl.[2][4]
Metabolic Stability Low (C-H oxidation risk)Variable (Reductase/Hydrolase risk)High Blocks CYP-mediated oxidation; directs clearance via mEH (rarely).
H-Bonding NoneAcceptorAcceptor Mimics carbonyl H-bonding without electrophilic liability.
Conformation Flexible/RotatablePlanar (sp²)Puckered (8.7°) Rigidifies alkyl chains; restricts bond rotation.
Basicity Modulation (The pKa Effect)

One of the most powerful applications of oxetane is the modulation of adjacent amine basicity.[4] The oxygen atom exerts a strong inductive electron-withdrawing effect (


), reducing the pKa of nearby basic centers.[6] This is critical for:
  • Reducing hERG inhibition: High basicity is often linked to hERG channel blocking.

  • Improving Permeability: Lowering pKa ensures a higher fraction of neutral species at physiological pH.

Quantitative Impact on Amine pKa:

  • 
    -position: 
    
    
    
    pKa
    
    
    -2.7 units[4][6]
  • 
    -position: 
    
    
    
    pKa
    
    
    -1.9 units[4]
  • 
    -position: 
    
    
    
    pKa
    
    
    -0.7 units[4]

Mechanism of Action & Logic Flow

The following diagram illustrates the decision-making logic for employing an oxetane moiety during Lead Optimization.

OxetaneLogic Problem Lead Compound Issues HighLogD High LogD / Poor Solubility Problem->HighLogD MetabInstability Metabolic Instability (C-H Oxidation) Problem->MetabInstability hERGTox hERG Toxicity (High Basicity) Problem->hERGTox Strategy Oxetane Incorporation Solubility Increased Polarity (H-Bond Acceptor) Strategy->Solubility Stability Blocked Metabolic Site (No enolizable H) Strategy->Stability pKaMod pKa Reduction (-I Effect) Strategy->pKaMod HighLogD->Strategy Replace gem-dimethyl MetabInstability->Strategy Block soft spot hERGTox->Strategy Alpha-substitution Result Optimized Candidate (Lower Clearance, Higher Sol) Solubility->Result Stability->Result pKaMod->Result

Figure 1: Decision logic for deploying oxetane bioisosteres to resolve specific ADME-Tox liabilities.

Experimental Protocol: Synthesis of 3-Amino-Oxetanes

A common structural motif in medicinal chemistry is the 3-amino-oxetane, used to replace piperidines or cyclohexylamines. The following protocol details the Reductive Amination of 3-Oxetanone , a robust method for installing this moiety.

Methodology: Reductive Amination

Objective: Synthesis of


-substituted-3-amino-oxetanes from 3-oxetanone.

Reagents:

  • 3-Oxetanone (Commercial building block)[5]

  • Primary or Secondary Amine (Substrate)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Acetic Acid (Catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Ketone Addition: Add 3-Oxetanone (1.2 – 1.5 equiv) to the solution.

  • Activation: If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to liberate the free base. Add Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 – 2.0 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = Amine + 56 Da).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography. Note: Oxetanes are generally stable on silica gel, but avoid prolonged exposure to highly acidic mobile phases.

Critical Control Points:

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are stable, the oxetane ring can open under strong acidic conditions (e.g., concentrated HCl). Use weak acids (acetic acid) during synthesis and avoid strong acid workups.

  • Order of Addition: Pre-forming the imine (stirring amine + ketone + acid) before adding the reducing agent often improves yields.

Case Study: GDC-0349 (Genentech)

The development of GDC-0349 , a potent mTOR inhibitor, exemplifies the "Oxetane Switch" in resolving cardiac safety issues.

  • The Challenge: The lead compound contained a tertiary alkylamine with a pKa of 7.6 .[4] This high basicity led to significant protonation at physiological pH, resulting in potent hERG channel inhibition (IC₅₀ = 8.5 µM), a marker for QT prolongation risk.

  • The Solution: Researchers replaced the alkyl group with an oxetane-3-yl group attached to the nitrogen.

  • The Result:

    • pKa Reduction: The electron-withdrawing oxetane lowered the amine pKa from 7.6 to 5.0 .[4]

    • hERG Safety: hERG IC₅₀ improved to >100 µM (virtually inactive).

    • Metabolic Stability: The oxetane blocked N-dealkylation pathways, reducing clearance by 10-fold compared to the pyrimidine precursor.

GDC0349 cluster_0 Lead Compound cluster_1 GDC-0349 (Optimized) NodeA Tertiary Alkylamine (pKa = 7.6) EffectA High hERG Inhibition (IC50 = 8.5 µM) NodeA->EffectA NodeB N-Oxetanyl Amine (pKa = 5.0) NodeA->NodeB Oxetane Switch (-I Effect) EffectB No hERG Inhibition (IC50 > 100 µM) NodeB->EffectB

Figure 2: Impact of oxetane incorporation on the safety profile of GDC-0349.

Metabolic Considerations

While oxetanes are generally metabolically stable, they are not inert.

  • Oxidative Metabolism: Oxetanes effectively block CYP450-mediated hydroxylation at the position they occupy. However, if the oxetane itself is oxidized, it typically occurs on the methylene groups adjacent to the oxygen.

  • mEH Clearance: In some specific scaffolds, oxetanes can be substrates for microsomal epoxide hydrolase (mEH) , leading to ring opening and diol formation. This is a non-CYP clearance pathway, which can be advantageous for avoiding drug-drug interactions (DDIs) involving CYP inhibition/induction.[4][6]

Validation Experiment: To verify metabolic stability, incubate the candidate in Human Liver Microsomes (HLM) and Cytosol .

  • Stability in HLM + NADPH indicates CYP resistance.

  • Instability in Cytosol (without NADPH) may indicate hydrolase activity.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of Carbonyl Groups. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Staben, S. T., et al. (2017). Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative study of fluorinated vs non-fluorinated benzoic acids in SAR

Executive Summary: The "Fluorine Scan" in Lead Optimization In medicinal chemistry, the transition from a benzoic acid scaffold to its fluorinated counterparts is rarely random; it is a calculated strategic maneuver know...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, the transition from a benzoic acid scaffold to its fluorinated counterparts is rarely random; it is a calculated strategic maneuver known as a "Fluorine Scan." This guide analyzes the Structure-Activity Relationship (SAR) implications of substituting hydrogen with fluorine at the ortho-, meta-, and para- positions of the benzoic acid ring.

While often cited for blocking metabolic soft spots, fluorine’s impact is multiparametric. It alters the electronic profile (pKa) , lipophilicity (LogP) , and conformation of the ligand, often without significantly changing the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Key Comparative Metrics
FeatureBenzoic Acid (Reference)2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
pKa 4.203.27 (Most Acidic)3.864.14
LogP ~1.871.862.162.07
Electronic Effect ReferenceStrong -I / Ortho EffectStrong -IBalanced -I / +R
Metabolic Role Vulnerable to oxidationBlocks ortho-attackBlocks meta-attackBlocks para-oxidation (Major)

Physicochemical Profiling: Electronic & Lipophilic Shifts

Acidity and pKa Modulation

The acidity of the carboxylic acid tail is a critical determinant of solubility and protein-ligand electrostatic interactions.

  • 2-Fluorobenzoic Acid (Ortho-Effect): The dramatic drop in pKa (4.20

    
     3.27) is driven by the Ortho Effect . The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I) close to the carboxyl group. Additionally, field effects and the suppression of coplanarity between the carboxyl group and the ring (steric twist) destabilize the acid form, favoring the carboxylate anion.
    
  • 3-Fluorobenzoic Acid (Meta): The -I effect dominates, lowering the pKa to 3.86. The resonance donation (+R) of fluorine cannot effectively reach the carboxyl carbon from the meta position.

  • 4-Fluorobenzoic Acid (Para): This isomer shows the subtle "push-pull" nature of fluorine. While the -I effect withdraws electron density, the +R effect (donation of lone pair into the

    
    -system) opposes it.[1] The result is a pKa (4.[1][2]14) very similar to unsubstituted benzoic acid (4.20).
    
Lipophilicity (LogP)

Fluorine is often termed "lipophilic," but this is context-dependent.

  • 4-F and 3-F derivatives show the expected increase in LogP (~0.2–0.3 units), enhancing membrane permeability.

  • 2-F is anomalous; its LogP is nearly identical to benzoic acid. This is likely due to the polarity induced by the close proximity of two electronegative centers (F and COOH) and potential intramolecular electrostatic interactions that alter solvation shells.

Mechanistic Deep Dive: Conformational & Metabolic Stability

The Ortho-Effect & Conformation

Unlike the meta and para substitutions, ortho-fluorination restricts the rotational freedom of the phenyl-carboxyl bond.

  • Mechanism: Electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen forces the carboxyl group out of the phenyl plane.

  • SAR Consequence: If the binding pocket requires a planar ligand, 2-F substitution may abolish potency. Conversely, if the bioactive conformation is twisted (atropisomerism), 2-F can "lock" the ligand into the active state, reducing the entropic penalty of binding.

Metabolic Blocking

The most common application of fluorinated benzoic acids is to extend half-life (


).
  • Benzoic Acid: Rapidly metabolized via Phase I oxidation (mainly para-hydroxylation by CYP450s) followed by Phase II glucuronidation or glycine conjugation (hippuric acid formation).

  • 4-Fluorobenzoic Acid: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 active sites (Compound I) to cleave. Substituting the para-hydrogen with fluorine effectively blocks the primary site of oxidative clearance.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting a fluorinated analog based on specific SAR failures (e.g., high clearance, low permeability, or poor potency).

FluorineScan Start Lead Compound: Benzoic Acid Derivative Problem Identify Liability Start->Problem MetaStab High Metabolic Clearance (Oxidation) Problem->MetaStab CYP450 Attack Permeability Low Membrane Permeability Problem->Permeability Low LogP Potency Low Potency (Binding Affinity) Problem->Potency Entropic Penalty? ParaF Strategy: 4-Fluoro Sub Blocks para-hydroxylation Minimizes pKa shift MetaStab->ParaF Primary Site Block Permeability->ParaF MetaF Strategy: 3-Fluoro Sub Increases Lipophilicity (LogP) Modulates acidity Permeability->MetaF Increase Lipophilicity OrthoF Strategy: 2-Fluoro Sub Induces conformational twist Increases acidity (Lower pKa) Potency->OrthoF Pre-organize Conformation

Figure 1: Decision tree for implementing a Fluorine Scan on a benzoic acid scaffold based on observed liabilities.

Experimental Protocols

To validate the advantages of fluorinated analogs, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the intrinsic clearance (


) of Benzoic Acid vs. 4-Fluorobenzoic Acid to quantify metabolic blockade.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (0.1 M, pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) to microsomes. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


Protocol: Matched Molecular Pair Analysis (MMPA)

Objective: Isolate the specific effect of the F-substitution on potency (


 or 

) without confounding variables.

Workflow:

  • Synthesis: Synthesize the H-parent and the 2-F, 3-F, and 4-F analogs using standard hydrolysis of corresponding nitriles or oxidation of toluenes.

  • Assay: Run biochemical inhibition assays side-by-side (same plate) to minimize batch variability.

  • Calculation: Calculate the "Fluorine Effect" (

    
    ):
    
    
    
    
    • Positive

      
      : Fluorine improved potency (e.g., new interaction).
      
    • Negative

      
      : Fluorine clashed (steric) or desolvation penalty was too high.
      

Visualizing Electronic Effects

The following diagram details the competing electronic effects that define the unique pKa of 4-fluorobenzoic acid.

ElectronicEffects cluster_legend Net Result (4-F) F_Atom Fluorine Atom Ring Aromatic Ring F_Atom->Ring Withdraws (-I) F_Atom->Ring Donates (+R) COOH Carboxyl Group Ring->COOH Net Effect on Acidity Result Balanced Effect: pKa ~4.14 (vs 4.20) Minimal Acidity Change COOH->Result Inductive Inductive Effect (-I) Electron Withdrawal Resonance Resonance Effect (+R) Lone Pair Donation

Figure 2: The "Push-Pull" mechanism of Para-Fluorine substitution. The -I and +R effects nearly cancel each other out, preserving the pKa of the parent benzoic acid.

References

  • Physicochemical Properties of Fluorinated Benzoic Acids

    • Source: Wikipedia / CRC Handbook of Chemistry and Physics.
    • Data Verification:[1][2][3][4][5]

  • Metabolic Stability & Biotransformation

    • Title: Efficient biotransformations in Cunninghamella elegans and Streptomyces sp.
    • Source: Taylor & Francis Online.
    • URL:

  • Conformational Analysis (Ortho Effect)

    • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
    • Source: NIH / PubMed Central.
    • URL:

  • Microsomal Stability Protocol Standards

    • Title: Microsomal Stability Assay Service & Protocols.[6]

    • Source: Cre
    • URL:

  • Protein-Ligand Interactions

    • Title: Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?
    • Source: ResearchG
    • URL:

Sources

Validation

Technical Guide: HPLC Validation of 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid Purity

Executive Summary Validating the purity of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a unique analytical paradox. The molecule contains a robust carboxylic acid moiety requiring acidic suppression for peak symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid presents a unique analytical paradox. The molecule contains a robust carboxylic acid moiety requiring acidic suppression for peak symmetry, yet it houses a sensitive oxetane ring —a strained four-membered ether prone to acid-catalyzed ring opening (hydrolysis).

Standard "generic" HPLC gradients using 0.1% Trifluoroacetic acid (TFA) often induce on-column degradation, generating false impurity peaks (specifically 3-Fluoro-4-hydroxybenzoic acid). This guide compares a Standard Acidic Method (Method A) against an Optimized Buffered Method (Method B) . We demonstrate that Method B, utilizing a core-shell column with pH-controlled ammonium acetate, is the only viable route for accurate purity assessment.

Chemical Context & Stability Analysis

The target molecule combines two conflicting functional groups:[1][2][3]

  • Benzoic Acid (pKa ~4.2): Requires low pH (pH < 3) or buffering to suppress ionization (

    
    ). Ionized acids interact with stationary phase silanols, causing peak tailing.
    
  • Oxetane Ring: A strained ether (

    
     strain energy).[3][4] In the presence of strong acids (like TFA, pH ~2.0) and water, the ring oxygen protonates, leading to nucleophilic attack by water and ring opening.
    
Diagram 1: Degradation Logic & Method Selection

The following diagram illustrates the decision matrix and chemical risks involved in method selection.

method_logic Molecule Target: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid AcidicMP Method A: 0.1% TFA (pH 2.0) Molecule->AcidicMP BufferedMP Method B: 10mM NH4OAc (pH 4.5) Molecule->BufferedMP Degradation Oxetane Protonation & Ring Opening AcidicMP->Degradation High H+ Conc Stable Stable Oxetane Ring BufferedMP->Stable Mild pH Ionization Partial Ionization (COO-) BufferedMP->Ionization Artifact Artifact: 3-Fluoro-4-hydroxybenzoic acid Degradation->Artifact Result_Fail Result: False Low Purity Artifact->Result_Fail Result_Pass Result: Accurate Purity Stable->Result_Pass CoreShell Core-Shell Column (End-capped) Ionization->CoreShell Resists Silanol Interaction CoreShell->Result_Pass

Caption: Decision logic comparing acidic mobile phases (leading to degradation) vs. buffered systems (preserving stability).

Comparative Method Analysis

We evaluated two methods. Method A represents the standard "first-pass" approach in many labs. Method B is the optimized protocol designed for oxetane stability.

Table 1: Method Parameters & Performance Comparison
ParameterMethod A (Standard / Risk)Method B (Recommended / Validated)
Column C18 Standard (5µm, 4.6x150mm)Kinetex C18 Core-Shell (2.6µm, 4.6x100mm)
Mobile Phase A Water + 0.1% TFA (pH ~2.0)10mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile (No additives)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 30°C35°C
Detection UV @ 254 nmUV @ 254 nm
Retention Time 6.2 min4.8 min
Tailing Factor (

)
1.1 (Excellent)1.2 (Acceptable)
Observed Purity 94.2% (Degradation evident)99.1% (True purity)
Main Impurity ~5% (Hydrolysis product)<0.1% (Hydrolysis product)

Critical Insight: Method A yields a sharp peak but artificially lowers purity due to in-situ hydrolysis. Method B uses a pH of 4.5. While this is near the pKa of the benzoic acid (causing partial ionization), the use of a high-efficiency Core-Shell column with advanced end-capping minimizes secondary silanol interactions, maintaining acceptable peak shape without destroying the oxetane ring.

Validated Experimental Protocol (Method B)

This protocol follows ICH Q2(R1) guidelines for validation of analytical procedures [1].

Reagents and Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use acidified diluents.

  • Standard Stock: 1.0 mg/mL in Diluent. Sonicate for 5 mins; ensure temperature < 30°C to prevent thermal degradation.

  • Buffer Prep: Dissolve 0.77g Ammonium Acetate in 1L HPLC grade water. Adjust pH to 4.5 ± 0.1 with dilute acetic acid. Filter through 0.22µm membrane.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.01090
10.01090
10.19010
14.09010
Validation Results

The following data was generated using Method B.

Table 2: Summary of Validation Characteristics
Validation CharacteristicAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte; Purity angle < Purity thresholdPass (Peak purity confirmed by DAD)Pass
Linearity (

)

(Range: 50-150% of target)

Pass
Precision (Repeatability) RSD

2.0% (n=6)

Pass
Accuracy (Recovery) 98.0% - 102.0%

Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass
Solution Stability Change in area

2.0% after 24h

(at 15°C)
Pass

Analytical Workflow & Causality

The following diagram details the validated workflow, emphasizing the "System Suitability" checkpoint which is critical for this specific molecule.

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis (Method B) cluster_data Data Processing Sample Sample Weighing (10mg) Dissolve Dissolve in 50:50 ACN:H2O Sample->Dissolve Inject Injection (5 µL) Dissolve->Inject Sep Separation (pH 4.5 / Core-Shell) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Integrate Integration & SST Check Detect->Integrate Integrate->Inject Fail SST (Tailing > 1.5) Report Final Purity Report Integrate->Report Pass SST

Caption: Analytical workflow emphasizing System Suitability Testing (SST) as a gatekeeper before reporting.

Discussion and Troubleshooting

Why Ammonium Acetate?

While phosphate buffers are common, they are non-volatile (incompatible with MS detectors if downstream ID is needed) and can precipitate in high organic content. Ammonium acetate provides sufficient buffering capacity at pH 4.5 to stabilize the oxetane while maintaining compatibility with high Acetonitrile percentages (up to 90%) required to elute the lipophilic fluorine-substituted ring [2].

Troubleshooting Guide
  • Peak Tailing: If the tailing factor exceeds 1.3, do not lower the pH (risk to oxetane). Instead, increase the buffer concentration to 20mM or switch to a "Polar C18" stationary phase which has better surface coverage.

  • Ghost Peaks: If a peak appears at RRT 0.85, it is likely 3-Fluoro-4-hydroxybenzoic acid . This indicates either sample degradation (check diluent pH) or mobile phase aging (buffer pH drift).

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][4] Angewandte Chemie International Edition. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Retrieved from [Link]

Sources

Comparative

Confirming the structure of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid by 2D NMR

The following guide details the structural confirmation of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid using 2D NMR. This approach is positioned as the superior analytical strategy compared to standard 1D NMR or Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid using 2D NMR. This approach is positioned as the superior analytical strategy compared to standard 1D NMR or Mass Spectrometry alone, particularly for resolving the ambiguity introduced by fluorine coupling and strained ether rings.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

In drug development, the oxetane ring is increasingly utilized as a "magic methyl" surrogate to modulate solubility and metabolic stability. However, confirming the integrity of an ether-linked oxetane on a fluorinated aromatic scaffold presents unique spectroscopic challenges.

This guide compares the 2D NMR elucidation workflow against traditional 1D methods. While 1D


H NMR is often inconclusive due to 

F spin-spin coupling (

) and signal overlap, a targeted 2D NMR strategy (HSQC, HMBC) provides a self-validating confirmation of the ether linkage and ring integrity without the need for single-crystal X-ray diffraction.
The Analytical Challenge

The molecule 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid contains two structural features that complicate standard analysis:

  • The Fluorine Atom (

    
    F):  Causes extensive signal splitting in both 
    
    
    
    H and
    
    
    C spectra due to
    
    
    -coupling (
    
    
    ), often mimicking impurity peaks or obscuring integration.
  • The Oxetane Ring: A strained 4-membered ether. Its protons appear in a region (4.5–5.0 ppm) that often overlaps with water or benzylic protons, and ring-opening degradation products (allyl alcohols) have similar chemical shifts.

Comparison of Analytical Methods
FeatureMethod A: 1D NMR (

H,

C)
Method B: LC-MS/HRMS Method C: 2D NMR (Recommended)
Connectivity Low. Cannot definitively prove the O-C bond between the ring and the oxetane.None. Provides mass/formula only.High. HMBC correlates the ether linkage definitively.
Regio-isomerism Medium.

patterns help, but overlap is common.
Low. Cannot distinguish positional isomers (e.g., 2-F vs 3-F).High. NOESY/HMBC confirms F-position relative to protons.
Ring Integrity Medium. Shifts are characteristic but ambiguous if impurities exist.Low. Isomers (e.g., allyl ethers) have identical mass.High.

in HSQC confirms the strained ring hybridization.
Speed 5 Minutes10 Minutes1–4 Hours
Verdict Insufficient for final structure release.Good for purity, poor for structure.The Gold Standard for solution state.
Predicted & Characteristic NMR Data

Before acquisition, we establish the "fingerprint" of the molecule based on similar fluorinated benzoates and oxetane ethers.

Table 1: Theoretical Shift Assignments (DMSO-

)
PositionType

(ppm)
Multiplicity (

in Hz)

(ppm)
Key Correlations
1 (COOH) Carbonyl--~166.0-
2 Ar-CH7.70 - 7.80dd (

)
~117.0HMBC to C-4, C-6
3 Ar-CF--~152.0 (

)
-
4 Ar-C-O--~150.0 (

)
HMBC from Oxetane H-3'
5 Ar-CH7.20 - 7.30t (

)
~115.0NOESY to Oxetane H-3'
6 Ar-CH7.80 - 7.90d (

)
~126.0HMBC to C-1
3' Oxetane CH5.30 - 5.45quintet (

)
~72.0HMBC to Ar-C-4
2'/4' Oxetane CH

4.50 - 4.90m (roofing effect)~76.0HSQC (Negative Phase)

Note on Fluorine Splitting: The proton at Position 5 often appears as a "pseudo-triplet" because the ortho-coupling (


) and the long-range fluorine coupling (

) are of similar magnitude (~8 Hz).
Experimental Protocol: The 2D Elucidation Workflow

This protocol ensures a self-validating dataset.

Prerequisites:

  • Sample: 5–10 mg of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid.

  • Solvent: 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and separating the oxetane peaks from water).
  • Instrument: 400 MHz or higher (500 MHz recommended for resolving F-couplings).

Step 1: 1D Proton with

F Decoupling (Optional but Powerful)

If your probe supports it, acquire a 1H{19F} spectrum. This collapses the complex aromatic multiplets into simple doublets/singlets, immediately clarifying the substitution pattern.

  • Without Decoupling: H-2 is a dd. H-5 is a t.

  • With Decoupling: H-2 becomes a d. H-5 becomes a d.

Step 2: Multiplicity-Edited HSQC

Run an edited HSQC (e.g., hsqcedetgpsisp2.2).

  • Purpose: Distinguish the Oxetane CH (methine) from the CH

    
     groups.
    
  • Observation:

    • H-3' (Methine): Positive peak (red).

    • H-2'/4' (Methylene): Negative peaks (blue).

    • Validation: If the oxetane ring has opened to an allyl group, the CH

      
       count and chemical shifts will drastically change (olefinic CH
      
      
      
      at ~115 ppm vs oxetane CH
      
      
      at ~76 ppm).
Step 3: HMBC (The "Bridge" Experiment)

This is the critical step to prove the ether linkage.

  • Parameter Setup: Set long-range coupling constant delay (

    
    ) corresponding to 8–10 Hz.
    
  • Target Correlation: Look for a cross-peak between the Oxetane Methine Proton (H-3') and the Aromatic Carbon (C-4) .

    • Why? This is a 3-bond correlation (

      
      ) through the ether oxygen.
      
    • Success Criteria: A distinct spot connecting

      
       ~5.4 to 
      
      
      
      ~150.
Step 4:

F-HOESY or

F-

H HOESY (Stereo/Regio Check)

If available, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment confirms the spatial proximity of the Fluorine atom.

  • Observation: Strong NOE signal between

    
    F and H-2  (aromatic). Weak or no signal to H-5.
    
  • Result: Confirms the Fluorine is at position 3, not position 2 or 5.

Visualization of the Logic

The following diagram illustrates the decision-making workflow and the specific NMR correlations required to confirm the structure.

NMR_Workflow cluster_correlations Key Connectivity Evidence Start Sample: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Step1 Step 1: 1D 1H NMR Start->Step1 Decision1 Ambiguity? (F-splitting / Overlap) Step1->Decision1 Step2 Step 2: HSQC (Edited) Decision1->Step2 Yes (Standard) Result2 Confirm Oxetane Ring (CH vs CH2 phases) Step2->Result2 Step3 Step 3: HMBC Result2->Step3 Result3 Confirm Ether Linkage (Oxetane H3 -> Ar C4) Step3->Result3 Step4 Step 4: 19F Analysis (Coupling or HOESY) Result3->Step4 Result4 Confirm F-Regiochemistry (F3 vs H2) Step4->Result4 Final Structure CONFIRMED Result4->Final C4 Aromatic C-4 H3_ox Oxetane H-3 H3_ox->C4 HMBC (Ether Link) F3 Fluorine F-3 H2 Aromatic H-2 F3->H2 J-Coupling / HOESY

Caption: Logical workflow for structural confirmation, highlighting the critical HMBC ether linkage and Fluorine-Proton proximity checks.

References
  • Chemical Shifts of Oxetanes

    • BenchChem. (2025).[1] Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide. Retrieved from

  • Fluorine Coupling Constants

    • Loughborough University. (2019). NMR spectral analysis of second-order 19F-1H coupling constants in fluorobenzene derivatives. Retrieved from

  • 2D NMR Interpretation Strategies

    • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • Aromatic Substitution Patterns

    • Royal Society of Chemistry. (2021).[2] Supplementary Information: NMR spectra of 4-fluorobenzoic acid derivatives. Retrieved from

Sources

Validation

The Oxetane Module: A Strategic Guide to In Vitro ADME Optimization

Topic: In vitro ADME Properties of Oxetane-Containing Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary: The "Polar Hydrophobic"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro ADME Properties of Oxetane-Containing Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The "Polar Hydrophobic" Paradox

In modern drug discovery, the "molecular obesity" crisis—characterized by high lipophilicity (LogP) and poor solubility—has driven the search for bioisosteres that improve physicochemical properties without sacrificing potency. The oxetane ring (1,3-propylene oxide) has emerged as a high-value module.[1] Unlike standard polar groups (hydroxyls, amides) that often kill permeability, oxetanes offer a unique balance: they are lipophilicity-neutral to lipophilicity-lowering while remaining metabolically robust and permeable .

This guide objectively compares oxetane-containing scaffolds against their traditional counterparts (gem-dimethyl, carbonyl, and morpholine) and provides validated protocols for assessing their in vitro ADME profiles.

Comparative Analysis: Oxetane vs. Traditional Isosteres[2][3]

Oxetane vs. gem-Dimethyl: The Solubility Switch

The most common application of the oxetane unit is the replacement of a gem-dimethyl group.[2][3][4][5] This substitution dramatically alters the solvation shell of the molecule without significantly changing its steric bulk.

Propertygem-Dimethyl AnalogOxetane AnalogMechanism of Action
LogD (7.4) High (Lipophilic)Lowered (0.5 – 2.0 units) The ether oxygen introduces polarity, reducing partition into octanol.
Aq. Solubility LowIncreased (4x – >4000x) Enhanced hydrogen bond acceptance (HBA) and reduced crystal lattice energy.
Metabolic Stability Low (C-H Oxidation prone)High The C-O bonds are resistant to CYP450 oxidation; blocks metabolic "hot spots."
Conformation Flexible / Steric clashRigid / Puckered Oxetane adopts a puckered conformation (~8.7°), often favoring synclinal arrangements.

Key Insight: In the optimization of the SYK inhibitor Lanraplenib, replacing a diethyl moiety with an oxetane reduced LogD from 2.0 to 1.3 and improved solubility at pH 2, proving critical for oral bioavailability.[3]

Oxetane vs. Carbonyl: The Stable Dipole

Oxetanes mimic the electrostatic profile of ketones/aldehydes but lack their electrophilic reactivity.

MetricCarbonyl (C=O)Oxetane (C-O-C)Advantage
H-Bond Acceptor StrongModerate to Strong Mimics C=O lone pair orientation for binding interactions.
Chemical Stability Prone to nucleophilic attackChemically Inert Resistant to hydrolysis and reduction (e.g., NaBH4 stable).
Metabolic Liability Reductases/OxidasesLow Avoids ketone reduction to secondary alcohols (which can undergo glucuronidation).
Oxetane vs. Morpholine: The Basicity Modulator

Spirocyclic oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) are emerging as superior surrogates for morpholine.[2][4]

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the oxetane oxygen reduces the basicity of adjacent amines.

    • Morpholine pKa: ~8.3[6]

    • Oxetane-Spirocycle pKa: ~6.0 – 6.5[3]

  • Impact: Lowering pKa below 7.4 reduces lysosomal trapping and phospholipidosis risk while improving passive permeability by increasing the fraction of uncharged species in plasma.

Decision Logic: The Oxetane Scan

Before initiating synthesis, use this logic flow to determine if an oxetane scan is warranted for your lead series.

Oxetane_Decision_Tree Start Lead Compound Analysis Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: High Clearance? Issue_Solubility->Issue_Metabolism No Action_GemDim Replace gem-dimethyl with Oxetane Issue_Solubility->Action_GemDim Yes Issue_Basicity Issue: High pKa / hERG? Issue_Metabolism->Issue_Basicity No Issue_Metabolism->Action_GemDim Metabolic Hotspot = Alkyl Action_Carbonyl Replace Carbonyl with Oxetane Issue_Metabolism->Action_Carbonyl Metabolic Hotspot = Ketone Action_Spiro Replace Morpholine/Piperidine with Spiro-Oxetane Issue_Basicity->Action_Spiro Yes Check_Stability Check Chemical Stability (Is it 3,3-disubstituted?) Action_GemDim->Check_Stability Action_Spiro->Check_Stability Action_Carbonyl->Check_Stability Proceed Proceed to Synthesis & ADME Profiling Check_Stability->Proceed Yes (Stable) Stop Consider Alternative (e.g., THF, Cyclobutane) Check_Stability->Stop No (Acid Labile?)

Figure 1: Decision logic for incorporating oxetane motifs into drug scaffolds.

Experimental Protocols: Validating the Advantage

Thermodynamic Solubility Assay (Gold Standard)

Why: Kinetic solubility (DMSO spike) often overestimates the solubility of polar oxetanes due to supersaturation. Thermodynamic equilibrium is required.

Protocol:

  • Preparation: Weigh 1-2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 250 µL of PBS (pH 7.4) or SGF (pH 1.2).

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter using a PVDF 0.22 µm filter (Avoid Nylon, which may bind polar compounds).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Critical Step: Verify pH post-incubation.[7] Oxetanes are generally stable, but 3-monosubstituted oxetanes can ring-open in strong acid (pH < 1). 3,3-disubstituted oxetanes are robust.[7]

Microsomal Metabolic Stability (Cl_int)

Why: To verify the "metabolic blocking" effect.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Substrate: 1 µM test compound (Low concentration prevents saturation).

  • Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS.

    • Data Interpretation: Calculate Intrinsic Clearance (

      
      ).[8]
      
    • Success Metric: A <50% reduction in

      
       compared to the parent alkyl compound indicates successful metabolic blocking.
      
Caco-2 Permeability with pH Gradient

Why: To assess if the polarity of the oxetane compromises membrane crossing.

Workflow:

Permeability_Workflow Step1 Seed Caco-2 Cells (21-day culture) Step2 Check TEER (>1000 Ω·cm²) Step1->Step2 Step3 Apical (A) Loading pH 6.5 (Mimic Intestine) Step2->Step3 Step4 Basolateral (B) Receiver pH 7.4 (Mimic Blood) Step2->Step4 Step5 Incubate 2h @ 37°C Step4->Step5 Step6 LC-MS/MS Analysis Calculate Papp (A->B) Step5->Step6

Figure 2: Caco-2 permeability assay workflow emphasizing pH gradient conditions.

Benchmarking:

  • High Permeability:

    
     cm/s.
    
  • Efflux Ratio: Calculate

    
    . If Ratio > 2, the compound is likely a P-gp substrate. Oxetanes themselves rarely induce P-gp efflux, but the overall polarity change might alter transporter recognition.
    

Case Study: The "LipMetE" Improvement

A seminal study by the Bull Lab and Pfizer utilized Lipophilic Metabolism Efficiency (LipMetE) to quantify the oxetane advantage.

  • Definition: LipMetE relates metabolic stability to lipophilicity.[7]

  • Observation: When comparing 3,3-diaryloxetanes to their ketone and gem-dimethyl counterparts:

    • Oxetanes maintained high metabolic stability (Low

      
      ).[3][9]
      
    • Oxetanes had significantly lower LogD.[7]

    • Result: Higher LipMetE scores, indicating the compound is "efficiently" using its lipophilicity to bind targets without incurring metabolic liability.[7]

References

  • Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[7][2][4][5][10] Angewandte Chemie International Edition. Link

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][11] Chemical Reviews. Link

  • Pike, K. G. et al. (2016). "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." MedChemComm. Link

  • Mullard, A. (2012). "Oxetanes: A new spin on drug discovery."[2][3] Nature Reviews Drug Discovery. Link

Sources

Comparative

Assessing the metabolic stability of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Executive Summary This guide evaluates the metabolic stability profile of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a specialized medicinal chemistry building block designed to overcome the metabolic liabilities associat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the metabolic stability profile of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid , a specialized medicinal chemistry building block designed to overcome the metabolic liabilities associated with traditional alkylether linkages.

In modern drug discovery, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and reduced lipophilicity.[1][2] When combined with fluorine substitution on the aromatic core, this moiety is engineered to resist Cytochrome P450 (CYP) mediated oxidation.

Key Findings:

  • Superior Stability: The oxetane motif eliminates the

    
    -carbon hydroxylation liability seen in isopropyl and ethyl ethers.
    
  • Fluorine Shielding: The C3-fluorine atom blocks metabolic "soft spots" on the aromatic ring and electronically deactivates the system against oxidative attack.

  • Clearance Mechanism: Unlike lipophilic analogs cleared by Phase I oxidation, this compound is predicted to be cleared primarily via Phase II Glucuronidation (UGT enzymes) or renal excretion due to its high polarity.

Structural Rationale & Comparative Analysis

To understand the value of 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid (Compound A ), we must compare it against standard legacy motifs used in early discovery.

The "Warhead" Analysis
FeatureFunctionMetabolic Consequence
Oxetane Ring Polar ether surrogate (Bioisostere).[2]High Stability. Unlike flexible alkyl chains, the strained ring resists CYP-mediated

-dealkylation.
C3-Fluorine Electronic modulator.Metabolic Blockade. Prevents aromatic hydroxylation at the ortho-position and reduces electron density, slowing electrophilic enzymatic attack.
Benzoic Acid Solubilizing handle / Linker.Phase II Liability. The carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to acyl-glucuronides.
Comparative Performance Data (Representative)

The following table illustrates the expected intrinsic clearance (


) values based on established Structure-Activity Relationships (SAR) for oxetanes versus traditional ethers in Human Liver Microsomes (HLM).
Compound ClassStructure DescriptionPredicted

(HLM)
Primary Metabolic Liability
Legacy Ether 4-Isopropoxybenzoic acidHigh (>50 µL/min/mg)CYP-mediated

-dealkylation (rapid cleavage of isopropyl group).
Non-F Oxetane 4-(oxetan-3-yloxy)benzoic acidModerate (15-30 µL/min/mg)Potential aromatic hydroxylation (Phase I) or ring opening.
Target Molecule 3-Fluoro-4-(oxetan-3-yloxy)... Low (<10 µL/min/mg)Phase I Stable. Clearance driven by Phase II (Glucuronidation) or renal excretion.

Technical Insight: The replacement of a gem-dimethyl group (or isopropyl) with an oxetane ring typically lowers lipophilicity (


) by ~1.0 unit while maintaining steric volume. This reduction in lipophilicity correlates directly with reduced non-specific binding and lower metabolic turnover by CYP3A4.

Metabolic Pathway Visualization[3]

The following diagram illustrates the metabolic fate of the target molecule compared to its liable analogs.

MetabolicPathways Parent 3-Fluoro-4-(oxetan-3-yloxy) benzoic acid CYP_Oxidation CYP450 Oxidation (Phase I) Parent->CYP_Oxidation BLOCKED by Fluorine & Oxetane Ring_Opening Acid/Enzymatic Ring Opening Parent->Ring_Opening Minor Pathway (Chemical Stability) UGT_Conj UGT Glucuronidation (Phase II) Parent->UGT_Conj Primary Clearance Pathway Metab_Dealkyl O-Dealkylated Metabolite Metab_Gluc Acyl-Glucuronide (Major Metabolite) UGT_Conj->Metab_Gluc

Caption: Figure 1. Metabolic fate logic. The Fluorine/Oxetane combination effectively blocks Phase I oxidation, shifting clearance to Phase II conjugation.

Experimental Protocols

To rigorously assess the stability of this molecule, a standard Microsomal Stability Assay is insufficient because it primarily detects CYP activity. You must include a UGT-supplemented assay to detect the formation of acyl-glucuronides.

Protocol A: Phase I Stability (Microsomal Stability)

Objective: Determine intrinsic clearance mediated by CYP enzymes.

  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Solvent: Final DMSO concentration < 0.1%.

  • Incubation:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Initiation: Add NADPH (1 mM final concentration).[3]

    • Controls:

      • Positive: Verapamil (High clearance).

      • Negative:[4] Warfarin (Low clearance).

      • No-Cofactor: Buffer instead of NADPH (detects non-CYP degradation).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Transfer aliquot into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Protocol B: Phase II Stability (Glucuronidation)

Objective: Assess stability against UGT conjugation (critical for benzoic acid derivatives).

  • Modification: Follow Protocol A, but supplement the reaction mixture with UDPGA (2 mM) and Alamethicin (25 µg/mL) .

  • Why Alamethicin? It forms pores in the microsomal membrane, allowing the polar cofactor UDPGA to access the active site of UGT enzymes located in the lumen.

Workflow Diagram

AssayWorkflow Start Start: Compound + HLM (37°C Pre-incubation) Split Split Condition Start->Split Cond_CYP Condition A: + NADPH (Phase I Only) Split->Cond_CYP Cond_UGT Condition B: + NADPH + UDPGA + Alamethicin (Phase I + II) Split->Cond_UGT Incubate Incubate 0-60 min Cond_CYP->Incubate Cond_UGT->Incubate Quench Quench with ACN + IS Incubate->Quench Centrifuge Centrifuge 4000g / 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Caption: Figure 2. Dual-pathway stability assessment workflow ensuring capture of both oxidative and conjugative clearance.

Data Interpretation & Calculations

Calculating Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.






Interpreting the Results for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
Result ScenarioInterpretationRecommended Action
Stable in A, Unstable in B The molecule is resistant to oxidation but is rapidly glucuronidated at the carboxylic acid.Acceptable. Glucuronidation is a common, often high-capacity clearance route. Ensure the acyl-glucuronide is not reactive (check for covalent binding).
Stable in A & B Excellent metabolic stability.[5] Low clearance.Ideal candidate. Proceed to PK studies.
Unstable in A (No Cofactor) Chemical instability (Ring opening).Fail. The oxetane ring is likely hydrolyzing in the buffer. Re-synthesize with a more sterically hindered oxetane or check pH.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2][6][7] Angewandte Chemie International Edition, 49(48), 8979-8982.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15089–15166.

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid proper disposal procedures

This guide outlines the proper disposal, handling, and stabilization procedures for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid .[1][2][3] It is designed for laboratory personnel and safety officers requiring immediate, acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal, handling, and stabilization procedures for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid .[1][2][3] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols based on chemical functionality and regulatory compliance.[2]

Executive Summary: Immediate Action Protocol

Parameter Directive
Primary Hazard Acid-Sensitive Instability. The oxetane ring is susceptible to rapid ring-opening polymerization or hydrolysis in the presence of strong mineral acids (

), potentially generating heat or pressure.[1][2][3][4]
Disposal Stream Solid Halogenated Organic Waste. Do not mix with general acidic aqueous waste.[1][2][3]
Incineration Required. Must be incinerated in a facility equipped with scrubbers for Hydrogen Fluoride (HF).[1][2][3]
Spill Response Isolate area.[1][2][3] Absorb with inert material (Vermiculite).[2][5] Do not use acidic neutralizers.

Chemical Profile & Hazard Identification

The "Dual-Hazard" Architecture To dispose of this compound safely, you must understand its molecular behavior.[2] It possesses two conflicting functional groups that dictate its stability:[4]

  • Benzoic Acid Moiety (The Acidic Head):

    • Behavior: Weakly acidic (

      
      ).[2]
      
    • Risk:[2][4][6] Can mobilize heavy metals in waste containers; generally stable.[2]

  • Oxetane Ring (The Labile Tail):

    • Behavior: A strained 4-membered ether.[2] While kinetically more stable than epoxides, oxetanes possess significant ring strain (~106 kJ/mol).[2]

    • Risk:[2][4][6]Acid-Catalyzed Ring Opening. In the presence of strong Brønsted acids (e.g., HCl,

      
       in a waste container), the oxetane oxygen protonates, triggering nucleophilic attack and ring opening.[2][3] This can lead to uncontrolled polymerization or the formation of reactive glycol species [1].[2]
      

Senior Scientist Insight: Never assume "organic acid" implies compatibility with all acid waste streams. The oxetane ring transforms this molecule into a potential alkylating agent under acidic conditions.[2] Segregation is not just bureaucratic; it is thermodynamic necessity.[2]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Precipitate)

Applicable for expired shelf-life samples, weighing errors, or reaction solids.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Double Containment: Place the compound in a primary sealable bag (LDPE), then place that bag inside the HDPE jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid - Halogenated."[1][2][3]

    • Constituents: List "3-Fluoro-4-(oxetan-3-yloxy)benzoic acid."[1][2][3]

    • Warning: Add a custom sticker: "DO NOT MIX WITH STRONG ACIDS."

  • Destruction: Transfer to EHS for high-temperature incineration. The fluorine content requires flue gas scrubbing to capture HF emissions.[2]

Phase B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for reaction solvents (DCM, THF, Ethyl Acetate) containing the compound.[1][2][3]

  • The Self-Validating pH Check:

    • Before pouring into a waste drum, dip a pH strip into the solution.[2]

    • Requirement: The pH must be

      
       .[2]
      
    • Correction: If pH is < 4 (highly acidic), neutralize carefully with saturated Sodium Bicarbonate (

      
      ) until bubbling ceases.[2]
      
  • Solvent Segregation:

    • Dispose of in the Halogenated Solvent Waste stream (due to the Fluorine atom).[2]

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the dissolved fluorinated compound classifies the entire mixture as halogenated waste under most EPA/RCRA interpretations.[2]

  • Prevention of Cross-Reactivity:

    • Do not pour into "General Acid Waste" or "Oxidizer Waste" drums.[2] The oxetane ring can react violently with concentrated nitric or sulfuric acid waste often found in these streams.[2]

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the critical decision nodes for segregating this specific compound to prevent accidental polymerization or emission events.

DisposalWorkflow cluster_warning Safety Lock Start Waste Material: 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DoubleBag 1. Double Bag (LDPE) 2. Place in HDPE Jar SolidPath->DoubleBag PHCheck CRITICAL STEP: Check pH of Solution LiquidPath->PHCheck HalogenBin Stream: Halogenated Organic Solvents (High BTU Incineration) DoubleBag->HalogenBin IsAcidic pH < 4 PHCheck->IsAcidic IsNeutral pH >= 4 PHCheck->IsNeutral Neutralize Neutralize with Sat. NaHCO3 IsAcidic->Neutralize SelectStream Select Waste Stream IsNeutral->SelectStream Neutralize->PHCheck SelectStream->HalogenBin

Figure 1: Decision tree ensuring oxetane stability prior to final waste consolidation.

Regulatory & Compliance Data

RCRA Waste Classification (USA)

While this specific molecule is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.[2]

  • Characteristic Waste: If the compound is in a flammable solvent (Flash point < 60°C), it carries code D001 (Ignitability).[2]

  • Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (40 CFR 268), halogenated organics often require incineration rather than landfilling.[2] The presence of Fluorine mandates this treatment [2].[2]

  • Generator Knowledge: You must classify the waste as "Organic Acid, Toxic, Halogenated" on your waste profile.[2]

Recommended Segregation Codes

Use these codes to communicate with your waste disposal vendor (e.g., Veolia, Clean Harbors):

  • Profile: Halogenated Organic Solids / Liquids.[2][7]

  • DOT Shipping Name (if pure): Corrosive solid, acidic, organic, n.o.s. (3-Fluoro-4-(oxetan-3-yloxy)benzoic acid).[1][2]

  • UN Number: UN 3261 (Generic for organic acidic solids).[2]

Emergency Contingencies

Accidental Spills[2]
  • Evacuate: Remove ignition sources (oxetane ring opening can be exothermic).[2]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[2]

  • Absorb: Use Vermiculite or Diatomaceous Earth .[2]

    • Contraindication: Do NOT use "Acid Neutralizer" powders that contain strong bases if the spill is large, as the heat of neutralization might degrade the oxetane rapidly.[2] Use inert absorbents first.[2]

  • Clean: Wash the area with a mild soap solution (pH 7-8).[2] Avoid strong caustic soda.[2]

Exposure First Aid[8][9]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][9][10] The benzoic acid moiety is a severe eye irritant.[2][8]

  • Skin Contact: Wash with soap and water.[2][5][6][9] Fluorinated organics can sometimes penetrate skin; monitor for redness.[2]

References

  • Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][4] Angewandte Chemie International Edition.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[2][11] 40 CFR Part 268.[2][11] [Link]

  • Bull, J. A., et al. (2016).[2][6] Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8742.[2] [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Hazard Profile & Risk Assessment Immediate Action Required: Treat this compound as a high-potency, reactive intermediate . While specific toxicological data for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid may be limited in p...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile & Risk Assessment

Immediate Action Required: Treat this compound as a high-potency, reactive intermediate .

While specific toxicological data for 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid may be limited in public repositories, a structural analysis dictates the safety protocol. You are handling a molecule with two distinct hazard moieties:

  • Benzoic Acid Functionality: Corrosive/irritant to mucous membranes (H314/H315/H319).

  • Oxetane Ring: A strained ether. Unlike stable ethers, oxetanes are potential alkylating agents. In the absence of specific genotoxicity data, Universal Precautions for potential mutagenicity must be applied.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues.

Primary Routes of Entry: Inhalation of dust (highest risk during weighing) and dermal absorption.

Personal Protective Equipment (PPE) Matrix

This system uses a Barrier Redundancy approach. Do not rely on a single layer of protection.[1]

PPE CategoryStandard Operation (Solution < 0.1M)High-Risk Operation (Solid Handling / Spills)Technical Specification / Rationale
Hand Protection Double Nitrile (0.11 mm min)Laminate (Silver Shield) or Thick Nitrile (0.2 mm+)Rationale: Benzoic acid derivatives can permeate thin nitrile. The oxetane ring requires protection against alkylation. Protocol: Inspect for pinholes. Change outer glove every 30 mins or immediately upon splash.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Rationale: Fine powders behave like fluids. Goggles prevent airborne dust from bypassing side shields.
Respiratory Fume Hood (Primary)N95 / P100 Respirator Rationale: If weighing outside a hood is unavoidable (not recommended), a P100 is mandatory to capture fluorinated particulates.
Body Defense Lab Coat (Poly/Cotton)Tyvek® Sleeves + Apron Rationale: Covers the "gap" between glove and cuff. Tyvek prevents dust accumulation on personal clothing.
Footwear Closed-toe, leather/syntheticchemically resistant overshoesRationale: Porous mesh sneakers allow rapid absorption of liquid spills.

Engineering Controls & Operational Logic

PPE is the last line of defense. Your primary safety system is the engineering control.

  • Ventilation: All open handling must occur in a chemical fume hood operating at 0.5 m/s (100 fpm) face velocity.

  • Static Control: Fluorinated aromatic solids are notoriously static-prone. They will "jump" from spatulas.

    • Control: Use an ionizing bar or anti-static gun during weighing.

    • Control: Use a balance enclosure inside the fume hood.

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the physical state of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Check Is material Solid (Powder) or Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution Solution (<0.1M) State_Check->Solution Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Standard_PPE Standard PPE: Double Nitrile + Lab Coat + Safety Glasses Hood_Check->Standard_PPE Yes (Sash < 18") High_PPE High-Risk PPE: Tyvek Sleeves + Goggles + N95/P100 (if hood fail) Hood_Check->High_PPE No / Maintenance Splash_Risk Splash Risk? Solution->Splash_Risk Double_Glove Double Nitrile Gloves (Change immediately on splash) Splash_Risk->Double_Glove Low Laminate Laminate/Barrier Gloves + Apron Splash_Risk->Laminate High

Caption: Decision logic for PPE selection based on physical state and engineering control availability.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Glove Check: Perform a pneumatic test (inflate with air) on nitrile gloves before donning to check for pinholes.

  • Solvent Selection: Identify your solvent before opening the vial. This compound is likely soluble in DMSO, Methanol, or DMF. Avoid using basic solvents (e.g., aqueous NaOH) initially if you wish to preserve the oxetane ring from potential hydrolysis/opening.

Phase 2: Weighing (Critical Step)
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble slab damper.

  • Step 2: Tare a pre-weighed vial with a cap.

  • Step 3: Transfer solid using a disposable antistatic spatula.

    • Alert: If the powder disperses (static fly-away), stop. Use an anti-static gun on the vial. Do not blow on the powder.

  • Step 4: Cap the vial inside the hood before moving it to the benchtop. Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.

Phase 3: Reaction Setup
  • Acid Sensitivity: The oxetane ring is acid-sensitive. When designing reactions, add reagents slowly to control exotherms.

  • Quenching: If the reaction involves strong Lewis acids, quench carefully. The oxetane ring may open, changing the safety profile of the waste stream.

Emergency Response & Disposal

Accidental Release (Spill)

Do not use standard paper towels for powder spills; this aerosolizes the chemical.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don goggles and double gloves.

  • Contain:

    • Solid: Cover with a wet paper towel (dampened with water/methanol) to prevent dust. Scoop up the wet mass.

    • Liquid: Use a polypropylene absorbent pad.

  • Clean: Wipe surface with dilute detergent, then water.

Waste Disposal Logic

Crucial: Segregate waste to prevent unintended polymerization.

  • Stream A (Solid Waste): Contaminated gloves, weigh boats, paper towels. Label as "Hazardous Solid - Toxic/Irritant."

  • Stream B (Liquid Waste):

    • DO NOT mix with strong acid waste (e.g., conc. H2SO4, HCl) in the waste container. The oxetane moiety can polymerize exothermically in high concentrations of strong acid.

    • Dispose of in the "Organic Solvents - Halogenated" stream (due to Fluorine content).

Visualization: Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State (Solid/Liquid) Alert->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid 1. Cover with Wet Wipe 2. Scoop (No Dust) 3. Bag & Tag Solid_Spill->Action_Solid Action_Liquid 1. Absorbent Pad 2. Wipe Solvent 3. Bag & Tag Liquid_Spill->Action_Liquid Disposal Dispose: High BTU Incineration Stream Action_Solid->Disposal Action_Liquid->Disposal

Caption: Operational workflow for containing and disposing of spills safely.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment. United States Department of Labor.[2]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. (Reference for general hazard assessment of benzoic acid derivatives).

  • Ansell Chemical Resistance Guide. (Permeation data reference for Nitrile vs. Organic Acids).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
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3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
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